Ritlecitinib
Descripción
Propiedades
IUPAC Name |
1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)piperidin-1-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-3-13(21)20-8-11(5-4-10(20)2)19-15-12-6-7-16-14(12)17-9-18-15/h3,6-7,9-11H,1,4-5,8H2,2H3,(H2,16,17,18,19)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBRJPFGIXUFMTM-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)C=C)NC2=NC=NC3=C2C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1792180-81-4 | |
| Record name | PF-06651600 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1792180814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PF-06651600 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14924 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 2-Propen-1-one, 1-[(2S,5R)-2-methyl-5-(7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-1-piperidinyl]- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RITLECITINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OYE00PC25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ritlecitinib's Mechanism of Action in T Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritlecitinib is a first-in-class kinase inhibitor that offers a targeted approach to modulating the immune response in autoimmune diseases by dually inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This irreversible, covalent inhibitor has demonstrated significant efficacy in conditions where T cells play a central pathogenic role, such as alopecia areata. This technical guide provides an in-depth exploration of this compound's mechanism of action with a specific focus on its effects on T cells, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways.
Core Mechanism: Dual Inhibition of JAK3 and TEC Family Kinases
This compound's primary mechanism of action is the irreversible inhibition of JAK3 and the TEC family of kinases by blocking their adenosine triphosphate (ATP) binding sites.[1][2][3] This dual inhibition is significant because it targets two distinct but critical signaling pathways involved in T cell activation, differentiation, and function.
-
JAK3 Inhibition: JAK3 is a key component of the signaling cascade for cytokines that use the common gamma chain (γc), including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[4] These cytokines are crucial for T cell development, survival, and proliferation. By inhibiting JAK3, this compound effectively dampens the signaling from these essential T cell-related cytokines.[5]
-
TEC Family Kinase Inhibition: The TEC family includes several kinases crucial for T cell receptor (TCR) signaling, such as Interleukin-2-inducible T-cell kinase (ITK) and Tec.[5] ITK, in particular, is a key downstream mediator of TCR signaling, and its inhibition interferes with T cell activation. This compound also inhibits other TEC family members like Bruton's tyrosine kinase (BTK), which is more prominently involved in B cell signaling but also contributes to T cell function.[6]
This dual-targeting approach allows this compound to modulate both cytokine-driven and antigen-driven T cell responses, providing a comprehensive mechanism for controlling T cell-mediated autoimmunity.
Impact on T Cell Signaling Pathways
This compound's inhibition of JAK3 and TEC kinases leads to the disruption of downstream signaling pathways that are fundamental to T cell function.
The JAK-STAT Pathway
The JAK-STAT pathway is a primary target of this compound's action. Upon cytokine binding to their receptors, JAKs become activated and phosphorylate Signal Transducers and Activators of Transcription (STATs). Phosphorylated STATs then translocate to the nucleus to regulate gene expression. This compound's inhibition of JAK3 specifically prevents the phosphorylation of STATs, particularly STAT5, which is downstream of several γc cytokines like IL-2, IL-4, IL-7, and IL-15.[5] It also inhibits IL-21-induced STAT3 phosphorylation.[5]
Figure 1: this compound's inhibition of the JAK3-STAT signaling pathway.
The T Cell Receptor (TCR) Signaling Pathway
This compound's inhibition of TEC family kinases, particularly ITK, directly impacts the signaling cascade initiated by the T cell receptor (TCR) upon antigen presentation. This interference with TCR signaling leads to reduced T cell activation.[2] A measurable effect of this is the inhibition of CD69 surface expression on CD4+ T cells, which is an early marker of T cell activation.[5]
Figure 2: this compound's inhibition of the TEC kinase-mediated TCR signaling pathway.
Functional Consequences on T Cells
The molecular inhibition of these key signaling pathways by this compound translates into significant functional consequences for various T cell subsets.
Reduction in T Cell Proliferation and Survival
By blocking signals from crucial homeostatic cytokines like IL-7 and IL-15, this compound can lead to a reduction in the overall number of circulating T cells. Clinical data has shown that treatment with this compound is associated with dose-dependent early reductions in CD3+, CD4+, and CD8+ T cells.[7]
Impaired T Cell Differentiation
This compound has been shown to inhibit the differentiation of T helper (Th) cells, specifically Th1 and Th17 cells, in vitro.[5] These T cell subsets are known to be pathogenic in many autoimmune diseases.
Attenuation of Cytotoxic T Cell Function
A key effect of this compound is the inhibition of the cytolytic function of CD8+ T cells and Natural Killer (NK) cells.[5] This is, in part, mediated through the inhibition of ITK.[5] this compound also inhibits the production of interferon-gamma (IFN-γ) by CD8+ T cells, a key pro-inflammatory cytokine.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo effects of this compound.
Table 1: In Vitro Inhibition of STAT Phosphorylation by this compound
| Cytokine Stimulant | Downstream Target | IC50 (nM) |
| IL-2 | STAT5 | 244[5] |
| IL-4 | STAT5 | 340[5] |
| IL-7 | STAT5 | 407[5] |
| IL-15 | STAT5 | 266[5] |
| IL-21 | STAT3 | 355[5] |
Table 2: Target Occupancy of this compound in Healthy Adults (Single Dose)
| Dose | Kinase | Maximal Median Target Occupancy (%) |
| 50 mg | JAK3 | 72[6] |
| 200 mg | JAK3 | 64[6] |
| 50 mg | TEC Kinases (except BMX) | >94[6] |
| 50 mg | BMX | 87[6] |
| 200 mg | All TEC Kinases | >97[6] |
Table 3: Clinical Efficacy of this compound in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)
| Treatment Group | Endpoint (SALT Score ≤20 at 24 weeks) | Patient Response (%) |
| This compound 50 mg | SALT ≤20 | 23[8] |
| Placebo | SALT ≤20 | 2[8] |
| This compound 30 mg | SALT ≤20 | 14[1] |
*SALT (Severity of Alopecia Tool) score of ≤20 indicates 80% or more scalp hair coverage.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature. For precise details, refer to the original publications.
In Vitro STAT Phosphorylation Assay
Objective: To determine the potency of this compound in inhibiting cytokine-induced STAT phosphorylation.
Methodology:
-
Cell Culture: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured in appropriate media.
-
This compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a specified duration.
-
Cytokine Stimulation: Cells are then stimulated with a specific cytokine (e.g., IL-2, IL-15) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Cell Lysis and Western Blotting/Flow Cytometry: Cells are lysed, and protein extracts are subjected to SDS-PAGE and Western blotting using antibodies specific for phosphorylated STATs (e.g., pSTAT5) and total STATs. Alternatively, intracellular flow cytometry can be used to quantify pSTAT levels in specific cell populations.
-
Data Analysis: The intensity of the pSTAT bands or the mean fluorescence intensity is quantified, and IC50 values are calculated by fitting the data to a dose-response curve.
References
- 1. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 2. publications.aap.org [publications.aap.org]
- 3. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 4. Drug–drug interaction profile of this compound as perpetrator and victim through cytochrome P450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medcentral.com [medcentral.com]
Ritlecitinib: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ritlecitinib (brand name LITFULO®) is a first-in-class, orally administered kinase inhibitor developed by Pfizer. It functions as a selective and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] Approved by the U.S. Food and Drug Administration (FDA) and other regulatory bodies, this compound is indicated for the treatment of severe alopecia areata in adults and adolescents.[3][4] Its unique mechanism of action, which involves the covalent modification of a specific cysteine residue in the ATP-binding site of its target kinases, sets it apart from other JAK inhibitors and represents a significant advancement in the treatment of autoimmune diseases.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and synthetic pathway of this compound, supplemented with quantitative data, detailed experimental protocols, and visualizations to aid researchers and drug development professionals.
Discovery and Lead Optimization
The discovery of this compound originated from Pfizer's research program aimed at developing a more selective JAK3 inhibitor than their existing drug, tofacitinib, which inhibits both JAK1 and JAK3.[4] The therapeutic hypothesis was that a highly selective JAK3 inhibitor could offer a better safety profile by avoiding the broader effects of JAK1 and JAK2 inhibition, such as increased cholesterol and liver enzymes, and hematological effects like anemia and thrombocytopenia.[2]
The key to this compound's selectivity lies in its mechanism as a covalent inhibitor. It was designed to target a non-catalytic cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1] This cysteine is unique to JAK3 among the JAK family members; JAK1, JAK2, and TYK2 all have a serine at the equivalent position.[1] This structural difference provided a clear strategy for achieving high selectivity.
The lead optimization process involved modifying the tofacitinib scaffold to incorporate a reactive acrylamide warhead, which forms an irreversible covalent bond with the thiol group of Cys-909.[4] Structure-activity relationship (SAR) studies, as detailed in Pfizer's patents, explored various analogs to optimize potency, selectivity, and pharmacokinetic properties.[5] this compound (PF-06651600) emerged as the clinical candidate, demonstrating potent and selective inhibition of JAK3 and, as later discovered, the TEC family of kinases, which also possess a similarly positioned cysteine residue.[1][4]
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
This compound's therapeutic effects are mediated through the irreversible inhibition of JAK3 and the TEC family of kinases.[2]
JAK3 Inhibition and the JAK-STAT Pathway
The JAK-STAT signaling pathway is crucial for mediating immune responses. Cytokines binding to their receptors activate associated JAKs, which in turn phosphorylate and activate Signal Transducer and Activator of Transcription (STAT) proteins.[6] Activated STATs then translocate to the nucleus to regulate gene transcription involved in inflammation and immune cell function.
This compound, by covalently binding to Cys-909 in JAK3, blocks the ATP-binding site and prevents the phosphorylation and activation of STAT proteins.[1] This effectively disrupts the signaling of several key cytokines implicated in autoimmune diseases, including those that use the common gamma chain (γc) such as IL-2, IL-4, IL-7, IL-15, and IL-21.[1]
Figure 1: this compound's Inhibition of the JAK3-STAT Signaling Pathway.
TEC Kinase Family Inhibition
The TEC family of kinases, which includes BTK, ITK, TEC, RLK, and BMX, are non-receptor tyrosine kinases that play critical roles in the signaling pathways of various immune cell receptors, such as the B-cell receptor (BCR) and T-cell receptor (TCR).[1] this compound's inhibitory action on this family of kinases is also due to the presence of a conserved cysteine residue in their ATP-binding sites, analogous to Cys-909 in JAK3.[1] By inhibiting TEC kinases, this compound can modulate the activity of immune cells like T-cells and NK cells, contributing to its therapeutic effect.[1]
Quantitative Data
The selectivity and potency of this compound have been characterized through various in vitro assays. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK3 | 33.1[1][5][7] |
| JAK1 | >10,000[1] |
| JAK2 | >10,000[1] |
| TYK2 | >10,000[1] |
Table 2: In Vitro Inhibitory Activity of this compound against TEC Family Kinases
| Kinase | IC50 (nM) |
| RLK (TXK) | 155[1] |
| ITK | 395[1] |
| TEC | 403[1] |
| BTK | 404[1] |
| BMX | 666[1] |
Table 3: Cellular Activity of this compound in Human Whole Blood
| Cytokine Stimulant | Downstream Marker | IC50 (nM) |
| IL-2 | p-STAT5 | 244[7] |
| IL-4 | p-STAT5 | 340[7] |
| IL-7 | p-STAT5 | 407[7] |
| IL-15 | p-STAT5 | 266[7] |
| IL-21 | p-STAT3 | 355[7] |
Synthesis Pathway
The synthesis of this compound has been described in the patent literature, notably in WO2015/083028.[8] A key starting material is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. The synthesis involves the coupling of this pyrimidine core with a chiral piperidine fragment, followed by the introduction of the acryloyl group. A representative synthetic scheme is illustrated below.
Figure 2: Simplified Synthetic Pathway of this compound.
The synthesis begins with a nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and a protected chiral aminopiperidine derivative.[9][10] This is followed by the deprotection of the amine, typically by removing the Boc (tert-butyloxycarbonyl) group under acidic conditions. The final step involves the acylation of the secondary amine on the piperidine ring with acryloyl chloride to install the covalent warhead, yielding the final product, this compound.[10] Alternative routes for the synthesis of the key chiral piperidine intermediate have also been developed to improve scalability and reduce costs.
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol outlines a general method for determining the IC50 values of this compound against target kinases, such as the ADP-Glo™ Kinase Assay.
Objective: To measure the in vitro potency of this compound in inhibiting the enzymatic activity of JAK and TEC kinases.
Materials:
-
Recombinant human kinase enzymes (e.g., JAK3, BTK)
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
This compound (serially diluted in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a series of dilutions of this compound in DMSO. A typical final assay concentration might range from 10 µM to 100 pM.
-
Assay Plate Setup: Add 1 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Enzyme Addition: Add 2 µL of the diluted kinase enzyme to each well. The optimal enzyme concentration should be determined empirically.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of a substrate and ATP mixture. The ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection (ADP-Glo™):
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the dose-response curve using a suitable software (e.g., four-parameter logistic fit).
Figure 3: General Workflow for an In Vitro Kinase Inhibition Assay.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the functional inhibition of JAK3-dependent signaling in a cellular context.
Objective: To quantify the inhibition of cytokine-induced STAT5 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs, freshly isolated
-
RPMI-1640 medium
-
Fetal bovine serum (FBS)
-
This compound (serially diluted)
-
Recombinant human IL-2 (or other γc cytokine)
-
Fixation buffer (e.g., Cytofix)
-
Permeabilization buffer (e.g., Perm Buffer III)
-
Fluorescently labeled anti-phospho-STAT5 (pY694) antibody
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using density gradient centrifugation. Resuspend cells in RPMI-1640 with 10% FBS.
-
Compound Incubation: Pre-incubate the PBMCs with various concentrations of this compound or DMSO (vehicle control) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-2 for 15 minutes at 37°C to induce STAT5 phosphorylation.
-
Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10-15 minutes at 37°C.
-
Permeabilization: Wash the cells and then permeabilize by adding ice-cold permeabilization buffer. Incubate on ice for 30 minutes.
-
Staining: Wash the cells and stain with the fluorescently labeled anti-phospho-STAT5 antibody for 30-60 minutes at room temperature, protected from light.
-
Data Acquisition: Wash the cells and acquire data on a flow cytometer.
-
Data Analysis: Gate on the lymphocyte population and quantify the median fluorescence intensity (MFI) of the phospho-STAT5 signal. Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.
Conclusion
This compound represents a significant achievement in rational drug design, leveraging a deep understanding of kinase biology to develop a highly selective, covalent inhibitor. Its dual mechanism of action against JAK3 and the TEC family of kinases provides a targeted approach to modulating the immune response in autoimmune diseases like alopecia areata. The successful development of this compound underscores the potential of covalent inhibitors in achieving isoform selectivity and offers a valuable case study for drug discovery and development professionals. The synthetic pathway, while complex, has been optimized for scalability, ensuring the production of this important therapeutic agent. This guide provides a foundational understanding of the key technical aspects of this compound's discovery and synthesis, serving as a valuable resource for the scientific community.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pfizer.com [pfizer.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. Cas No. 3680-69-1, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine - Buy Cas No. 3680-69-1, tinib intermediate, this compound Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 10. researchgate.net [researchgate.net]
Ritlecitinib's Dual Inhibition of JAK3 and TEC Family Kinases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (LITFULO™) is a first-in-class, orally administered kinase inhibitor that has garnered significant attention for its therapeutic potential in autoimmune diseases, particularly alopecia areata, for which it has received FDA approval for adults and adolescents 12 years and older.[1][2][3] Developed by Pfizer, this compound's unique mechanism of action lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][4] This targeted approach offers a distinct advantage over less selective Janus kinase (JAK) inhibitors by potentially minimizing off-target effects.[5] This technical guide provides an in-depth exploration of this compound's inhibition profile, detailing the quantitative data, experimental methodologies, and the intricate signaling pathways it modulates.
Mechanism of Action: Irreversible Covalent Inhibition
This compound's high selectivity for JAK3 is attributed to its irreversible covalent binding to a specific cysteine residue, Cys-909, located in the ATP-binding site of the JAK3 kinase domain.[1][6] This cysteine is notably absent in other JAK family members (JAK1, JAK2, and TYK2), where it is replaced by a serine residue, thus conferring this compound's remarkable selectivity.[1][6] The TEC family of kinases also possesses a cysteine at the equivalent position, making them susceptible to this compound's inhibitory action.[1][7] This covalent interaction leads to a permanent blockade of the ATP-binding site, thereby preventing the phosphorylation of downstream signaling molecules.[4][8]
Quantitative Inhibition Profile
The inhibitory potency of this compound against JAK3 and the TEC family kinases has been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, providing a clear comparison of its activity across different kinases.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound
| Target Kinase | IC50 (nM) |
| JAK Family | |
| JAK3 | 33.1[1][6] |
| JAK1 | >10,000[1][6] |
| JAK2 | >10,000[1][6] |
| TYK2 | >10,000[1][6] |
| TEC Family | |
| RLK (TXK) | 155[1] |
| ITK | 395[1] |
| TEC | 403[1] |
| BTK | 404[1] |
| BMX | 666[1] |
Table 2: Kinetic Parameters for Covalent Binding of this compound
| Target Kinase | Ki (μM) | k_inact (s⁻¹) |
| JAK3 | 6.31[9] | 2.32[9] |
| ITK | 0.0269[9] | 0.000144[9] |
Signaling Pathways
This compound's therapeutic effects stem from its modulation of key signaling pathways involved in immune cell activation and function.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical signaling cascade for numerous cytokines that regulate immune responses.[10] Upon cytokine binding to their receptors, associated JAKs are activated, leading to the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[10][11] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[11] this compound's inhibition of JAK3 specifically disrupts the signaling of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development and function.[1][12]
TEC Kinase Signaling Pathway
TEC family kinases are non-receptor tyrosine kinases that play a vital role in the signaling pathways of various immune cell receptors, including the B-cell receptor (BCR) and T-cell receptor (TCR).[1][13] They are crucial for the activation of phospholipase C-gamma (PLC-γ), which in turn leads to downstream signaling events that control cellular processes like actin reorganization and transcriptional regulation.[13][14] By inhibiting TEC kinases, this compound can modulate the activity of T-cells and B-cells, contributing to its immunomodulatory effects.[1]
Experimental Protocols
The characterization of this compound's inhibition profile relies on a suite of robust biochemical and cellular assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against purified kinase enzymes.
Principle: Kinase activity is measured by quantifying the amount of ATP consumed during the phosphorylation of a substrate. A decrease in ATP consumption in the presence of the inhibitor indicates inhibition. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human JAK3 and TEC family kinase enzymes
-
Kinase-specific peptide substrate
-
This compound (serially diluted in DMSO)
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (for control) to the wells of a 384-well plate.
-
Add 2 µL of diluted kinase enzyme to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be near the Km value for the specific kinase.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Plot the kinase activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay for STAT5 Phosphorylation (Flow Cytometry)
This assay assesses the functional inhibition of JAK3-dependent signaling in a cellular context by measuring the phosphorylation of its downstream target, STAT5.
Principle: Cytokine stimulation of immune cells activates the JAK-STAT pathway, leading to the phosphorylation of STAT proteins. Flow cytometry with phospho-specific antibodies can quantify the level of STAT phosphorylation in different cell populations. A reduction in cytokine-induced STAT phosphorylation in the presence of this compound indicates its inhibitory activity.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or whole blood
-
This compound (serially diluted in DMSO)
-
Cytokine for stimulation (e.g., IL-2, IL-7, or IL-15)
-
Fixation and Permeabilization buffers
-
Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD4, CD8) and phosphorylated STAT5 (pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs or use whole blood.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a pre-titered concentration of a γc-cytokine (e.g., IL-15) for 15-30 minutes at 37°C. Include an unstimulated control.
-
Fixation: Immediately stop the stimulation by adding a fixation buffer to preserve the phosphorylation state of the proteins.
-
Permeabilization: Permeabilize the cells to allow intracellular antibody staining.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against cell surface markers and intracellular pSTAT5.
-
Data Acquisition: Acquire data on a flow cytometer, collecting a sufficient number of events for each cell population of interest.
-
Data Analysis:
-
Gate on the specific lymphocyte populations (e.g., CD4+ T cells, CD8+ T cells).
-
Determine the median fluorescence intensity (MFI) of the pSTAT5 signal for each condition.
-
Calculate the percent inhibition of STAT5 phosphorylation for each this compound concentration and determine the IC50 value.
-
Cellular Assay for B-Cell Activation (CD69 Upregulation)
This assay evaluates the functional inhibition of TEC kinase-dependent signaling in B-cells by measuring the upregulation of the early activation marker CD69.
Principle: Cross-linking of the B-cell receptor (BCR) activates TEC family kinases (primarily BTK), leading to downstream signaling and the upregulation of activation markers like CD69 on the cell surface. Inhibition of TEC kinases by this compound will reduce BCR-mediated CD69 expression.
Materials:
-
Isolated human B-cells or PBMCs
-
This compound (serially diluted in DMSO)
-
BCR stimulating agent (e.g., anti-IgM antibody)
-
Fluorochrome-conjugated antibodies against B-cell markers (e.g., CD19) and CD69
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate B-cells or use PBMCs.
-
Inhibitor Incubation: Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
-
BCR Stimulation: Stimulate the cells with anti-IgM for 18-24 hours at 37°C. Include an unstimulated control.
-
Staining: Stain the cells with fluorochrome-conjugated antibodies against CD19 and CD69.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Data Analysis:
-
Gate on the CD19+ B-cell population.
-
Determine the percentage of CD69+ cells or the MFI of CD69 for each condition.
-
Calculate the percent inhibition of CD69 upregulation and determine the IC50 value.
-
Conclusion
This compound's dual, irreversible inhibition of JAK3 and the TEC family of kinases represents a significant advancement in the targeted therapy of autoimmune diseases. Its high selectivity for JAK3, conferred by its unique covalent binding mechanism, minimizes the potential for off-target effects associated with broader JAK inhibitors. The comprehensive in vitro and cellular data clearly demonstrate its potent and specific inhibition of key immune signaling pathways. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this compound and other novel kinase inhibitors, facilitating further research and development in this critical therapeutic area.
References
- 1. benchchem.com [benchchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. biorxiv.org [biorxiv.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Phenotypic Approaches to Identify Inhibitors of B Cell Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors | Semantic Scholar [semanticscholar.org]
- 10. CD69: from activation marker to metabolic gatekeeper - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identifying protein kinase target preferences using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro kinase assay [protocols.io]
- 13. criver.com [criver.com]
- 14. benchchem.com [benchchem.com]
Ritlecitinib's Covalent Engagement of Cys-909: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the mechanism of action of ritlecitinib, a first-in-class, selective, oral covalent inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases. The core of this compound's selectivity and potency lies in its irreversible covalent binding to a unique cysteine residue, Cys-909, within the ATP-binding site of JAK3. This document details the quantitative data underpinning this interaction, outlines the key experimental protocols for its characterization, and provides visual representations of the relevant signaling pathways and experimental workflows.
Executive Summary
This compound's high selectivity for JAK3 over other JAK family members is attributed to its unique covalent binding mechanism. While other JAK isoforms (JAK1, JAK2, and TYK2) possess a serine residue at the analogous position, JAK3 has a cysteine (Cys-909).[1][2] This structural distinction allows this compound's acrylamide warhead to form a stable, irreversible covalent bond with the thiol group of Cys-909, leading to potent and sustained inhibition of JAK3 activity.[2] This targeted mechanism translates to a favorable safety profile by minimizing off-target effects associated with broader JAK inhibition.
Quantitative Data Summary
The potency, selectivity, and covalent binding kinetics of this compound have been extensively characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibitory Potency of this compound
| Kinase Target | IC50 (nM) | ATP Concentration | Notes | Reference(s) |
| JAK3 | 33.1 - 90 | 1 mM or near Km | High potency against the primary target. | [1][2] |
| JAK1 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over JAK1. | [2][3] |
| JAK2 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over JAK2. | [2][3] |
| TYK2 | >10,000 | 1 mM or near Km | Demonstrates high selectivity over TYK2. | [2][3] |
| ITK | 8,510 | 1 mM | Lower potency compared to JAK3. | [1] |
| RLK | 155 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |
| TEC | 403 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |
| BTK | 404 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |
| BMX | 666 | Not Specified | Potent inhibition of a TEC family kinase. | [3] |
Table 2: Kinetic Constants for Covalent Binding of this compound to JAK3
| Parameter | Value | Unit | Description | Reference(s) |
| Ki | 6.31 | μM | Inhibitor concentration at half-maximal inactivation rate. Reflects the initial reversible binding affinity. | [1] |
| kinact | 2.32 | s-1 | Maximal rate of irreversible inactivation. | [1] |
| kinact/Ki | 3.68 x 105 | M-1s-1 | Second-order rate constant, a measure of covalent inhibition efficiency. | [1] |
Table 3: Cellular Target Occupancy of this compound
| Target Kinase | Dose | Maximal Median Target Occupancy (%) | Time Point | Reference(s) |
| JAK3 | 50 mg | 72 | Not Specified | [4][5] |
| JAK3 | 200 mg | 64 | Not Specified | [4][5] |
| BTK | 50 mg | >94 | 48 hours | [4][5] |
| ITK | 50 mg | >94 | Not Specified | [4][5] |
| TEC | 50 mg | >94 | 48 hours | [4][5] |
| TXK | 50 mg | >94 | Not Specified | [4][5] |
| BMX | 50 mg | 87 | Not Specified | [4][5] |
| All TEC Kinases | 200 mg | >97 | Not Specified | [4][5] |
Signaling Pathway and Mechanism of Action
This compound exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway, a critical cascade in the immune response. Specifically, by targeting JAK3, this compound blocks the signaling of several key cytokines that rely on the common gamma chain (γc) receptor subunit, including IL-2, IL-4, IL-7, IL-15, and IL-21.[3]
Experimental Protocols
The characterization of this compound's covalent binding to Cys-909 of JAK3 involves a series of key experiments. The following sections provide detailed methodologies for these assays.
In Vitro Kinase Inhibition Assay (Time-Dependent IC50)
This assay is crucial for determining the time-dependent nature of inhibition, a hallmark of covalent inhibitors.
Objective: To measure the IC50 of this compound against JAK3 at various pre-incubation times to confirm covalent modification.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare serial dilutions of this compound in assay buffer. Add the recombinant JAK3 enzyme to the assay buffer.
-
Pre-incubation: In a 384-well plate, add the JAK3 enzyme solution to wells containing the serially diluted this compound or DMSO control. Incubate the enzyme-inhibitor mixture for varying time points (e.g., 0, 15, 30, 60, and 120 minutes) at room temperature.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Detection: After a fixed reaction time (e.g., 60 minutes), add the detection reagent to stop the reaction and measure the luminescence, which is inversely proportional to the amount of ADP produced.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration for each pre-incubation time point. Fit the data to a dose-response curve to determine the IC50 value for each time point. A decrease in IC50 with longer pre-incubation times is indicative of a covalent binding mechanism.
Mass Spectrometry for Covalent Adduct Confirmation
Mass spectrometry provides direct evidence of the covalent bond formation between this compound and JAK3.
Objective: To detect the this compound-JAK3 covalent adduct and identify the modified peptide containing Cys-909.
Materials:
-
Recombinant human JAK3 enzyme
-
This compound
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Denaturing buffer (e.g., 8 M urea)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Protease (e.g., trypsin)
-
LC-MS/MS system (e.g., Orbitrap mass spectrometer)
Procedure:
-
Incubation: Incubate recombinant JAK3 with an excess of this compound (or DMSO as a control) in the incubation buffer for a sufficient time to allow for covalent bond formation (e.g., 2 hours at 37°C).
-
Denaturation, Reduction, and Alkylation: Denature the protein mixture using the denaturing buffer. Reduce the disulfide bonds with DTT and then alkylate the free cysteines with iodoacetamide.
-
Proteolytic Digestion: Dilute the sample to reduce the urea concentration and digest the protein overnight with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using an LC-MS/MS system. The mass spectrometer will be operated in a data-dependent acquisition mode to acquire both MS1 (for peptide mass) and MS/MS (for peptide sequencing) spectra.
-
Data Analysis: Search the acquired MS/MS data against the human protein database, including a modification corresponding to the mass of this compound on cysteine residues. The identification of a peptide from JAK3 with a mass shift equal to the molecular weight of this compound on Cys-909 confirms the covalent adduct.
Cellular Target Engagement Assay
This assay confirms that this compound can engage and inhibit JAK3 within a cellular context.
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells treated with this compound.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line expressing JAK3
-
This compound
-
Cytokine (e.g., IL-15)[5]
-
Cell culture medium
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-STAT5 (pSTAT5) antibody
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat PBMCs with various concentrations of this compound or DMSO control for a specified period (e.g., 1-2 hours).
-
Cytokine Stimulation: Stimulate the cells with a cytokine known to signal through JAK3, such as IL-15, for a short period (e.g., 15-30 minutes).[5]
-
Fixation and Permeabilization: Fix the cells to preserve their state and then permeabilize the cell membranes to allow for intracellular antibody staining.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of STAT5 (pSTAT5).
-
Flow Cytometry: Analyze the cells using a flow cytometer to quantify the mean fluorescence intensity (MFI) of pSTAT5 in the cell population.
-
Data Analysis: Determine the concentration of this compound that causes a 50% reduction in cytokine-induced pSTAT5 levels (IC50). This demonstrates the functional inhibition of the JAK3 signaling pathway in a cellular environment.
Conclusion
This compound's innovative design, which leverages a covalent interaction with the unique Cys-909 residue in JAK3, has resulted in a highly selective and potent inhibitor. The quantitative data from biochemical and cellular assays, supported by detailed experimental methodologies, provide a robust characterization of its mechanism of action. This in-depth understanding of this compound's covalent binding is crucial for its continued development and for the design of future targeted covalent inhibitors.
References
- 1. drughunter.com [drughunter.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Pharmacology of Ritlecitinib: An In-depth Technical Guide
Introduction
Ritlecitinib, marketed under the brand name LITFULO®, is a first-in-class, orally administered kinase inhibitor.[1][2] Developed by Pfizer, it has received approval for the treatment of severe alopecia areata in adults and adolescents (12 years and older).[3][4] this compound's therapeutic potential is also under investigation for other autoimmune conditions, including vitiligo, Crohn's disease, and ulcerative colitis.[2][3] This guide provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, in vitro and in vivo activity, and pharmacokinetic profile, with a focus on the experimental methodologies employed in its evaluation.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
This compound's unique therapeutic approach lies in its dual and irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[2][5] This targeted action allows it to modulate specific immune signaling pathways implicated in the pathogenesis of autoimmune diseases.[6]
JAK-STAT Pathway: The JAK-STAT signaling cascade is crucial for mediating immune responses.[2] Cytokines, upon binding to their receptors on immune cells, activate associated JAK enzymes. This activation leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate the transcription of genes involved in inflammation and immune cell function.[2] this compound's high selectivity for JAK3 is attributed to its irreversible covalent binding to a cysteine residue (Cys-909) within the ATP-binding site of JAK3.[3][7] This residue is replaced by serine in other JAK isoforms, preventing similar covalent bonding and conferring high selectivity.[3][7][8] By inhibiting JAK3, this compound effectively blocks the signaling of key cytokines that share the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are essential for lymphocyte proliferation and differentiation.[8][9]
TEC Family Kinases: The TEC kinase family includes members such as BTK, ITK, TEC, RLK, and BMX, which are critical for signaling through immune receptors like the T-cell receptor (TCR) and B-cell receptor (BCR).[3] this compound's inhibition of TEC family kinases interferes with the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells, which are central to the autoimmune attack on hair follicles in alopecia areata.[1][8]
In Vitro Pharmacology
Kinase Selectivity
The selectivity of this compound for JAK3 over other JAK isoforms and its activity against TEC family kinases have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency and selectivity.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | This compound IC50 (nM) | Reference(s) |
|---|---|---|
| JAK3 | 33.1 | [3][8] |
| JAK1 | >10,000 | [3][8] |
| JAK2 | >10,000 | [3][8] |
| TYK2 | >10,000 | [3] |
| RLK (TXK) | 155 | [3] |
| ITK | 395 | [3] |
| TEC | 403 | [3] |
| BTK | 404 | [3] |
| BMX | 666 |[3] |
Experimental Protocol: Biochemical Kinase Inhibition Assay (In Vitro)
The determination of IC50 values for kinase inhibitors is typically performed using in vitro enzymatic assays. A generalized methodology is as follows:
-
Assay Components: The assay mixture contains the purified recombinant kinase (e.g., JAK3), a specific substrate peptide, and adenosine triphosphate (ATP).
-
Inhibitor Addition: this compound is added to the assay mixture at various concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Incubation: The mixture is incubated at a controlled temperature to allow for the phosphorylation of the substrate by the kinase.
-
Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with ³²P-ATP and measuring radioactivity, or using fluorescence/luminescence-based detection systems that employ specific antibodies to detect the phosphorylated substrate.
-
Data Analysis: The percentage of kinase activity inhibition is calculated for each this compound concentration relative to a control without the inhibitor. The IC50 value is then determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.[7]
Cellular Functional Assays
To confirm that the biochemical selectivity translates to a cellular context, functional assays measuring the inhibition of cytokine-induced STAT phosphorylation are employed.
Table 2: Inhibition of STAT Phosphorylation in Cellular Assays
| Cytokine Stimulant | Downstream Target | This compound IC50 (nM) | Reference(s) |
|---|---|---|---|
| IL-2 | pSTAT5 | 244 | [8] |
| IL-4 | pSTAT5 | 340 | [8] |
| IL-7 | pSTAT5 | 407 | [8] |
| IL-15 | pSTAT5 | 266 | [8] |
| IL-21 | pSTAT3 | 355 |[8] |
Experimental Protocol: Cellular STAT Phosphorylation Assay
-
Cell Culture: A relevant cell line or primary cells (e.g., human peripheral blood mononuclear cells) that express the target JAKs and cytokine receptors are used.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of this compound for a specified period.
-
Cytokine Stimulation: The cells are then stimulated with a specific cytokine (e.g., IL-15) to activate the JAK-STAT pathway.
-
Cell Lysis and Staining: After stimulation, the cells are fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of a STAT protein (e.g., anti-pSTAT5).
-
Flow Cytometry Analysis: The level of STAT phosphorylation in individual cells is quantified using flow cytometry.
-
Data Analysis: The IC50 value is calculated by plotting the inhibition of STAT phosphorylation against the this compound concentration.
Preclinical Pharmacokinetics
Preclinical pharmacokinetic studies for this compound have been conducted in various animal models, including rats and monkeys, to characterize its absorption, distribution, metabolism, and excretion (ADME) properties.
Table 3: Summary of Key Pharmacokinetic Parameters of this compound in Preclinical Species and Humans
| Parameter | Rat | Monkey | Human | Reference(s) |
|---|---|---|---|---|
| Tmax (hr) | ~0.5-1 | N/A | ~1 | [10][11] |
| Terminal Half-life (hr) | N/A | N/A | 1.3 - 2.3 | [2][10] |
| Absolute Oral Bioavailability (%) | N/A | N/A | ~64 | [10][11] |
| Plasma Protein Binding (%) | N/A | N/A | ~14 | [10] |
| Metabolism | N/A | N/A | Multiple pathways (GSTs, CYPs) | [10][11] |
| Excretion | N/A | N/A | ~66% urine, ~20% feces |[10] |
Note: Specific quantitative data from preclinical studies in rats and monkeys are limited in publicly available literature. Human data is included for context.
Experimental Protocol: Pharmacokinetic Study in Rats
-
Animal Dosing: A cohort of rats is administered a single oral or intravenous dose of this compound.
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Blood samples are processed to separate the plasma.
-
Bioanalysis: The concentration of this compound in the plasma samples is quantified using a validated bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[12][13]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and elimination half-life using non-compartmental analysis software.
Preclinical Pharmacodynamics and In Vivo Efficacy
This compound has demonstrated anti-inflammatory activities in in vivo models.[9] Its pharmacodynamic effects include a dose-dependent decrease in lymphocyte subsets. In clinical studies with alopecia areata patients, treatment was associated with an early decrease in absolute lymphocyte counts, T lymphocytes (CD3), T lymphocyte subsets (CD4 and CD8), and NK cells (CD16/56).[10] No change was observed in B lymphocytes (CD19).[2][10] These effects are consistent with the inhibition of JAK3 and TEC family kinases, which are crucial for the function and survival of these immune cell populations.
Experimental Protocol: In Vivo Efficacy Model (e.g., Alopecia Areata)
While specific preclinical models for alopecia areata are not detailed in the provided results, a general approach for evaluating efficacy would involve:
-
Model Induction: Inducing an alopecia areata-like condition in a suitable animal model (e.g., C3H/HeJ mice). This can be achieved by transferring pathogenic T-cells or through skin grafting from affected mice.
-
Treatment: Once the disease is established, animals are treated with this compound or a vehicle control, typically via oral gavage, for a specified duration.
-
Efficacy Assessment: Hair regrowth is assessed and scored at regular intervals. This can be done visually and quantified using tools like the Severity of Alopecia Tool (SALT) score adapted for the animal model.
-
Histological and Biomarker Analysis: At the end of the study, skin biopsies are collected to assess the reduction of inflammatory infiltrate around the hair follicles. Blood and tissue samples can also be analyzed for changes in cytokine levels and immune cell populations to confirm the drug's mechanism of action in vivo.
The preclinical pharmacological profile of this compound establishes it as a potent and highly selective dual inhibitor of JAK3 and TEC family kinases. In vitro studies confirm its specific and irreversible binding to JAK3, leading to effective inhibition of downstream STAT signaling. Preclinical pharmacokinetic studies have informed its clinical development, demonstrating properties suitable for oral administration. The observed pharmacodynamic effects on lymphocyte populations in vivo are consistent with its mechanism of action and provide a strong rationale for its efficacy in treating T-cell-mediated autoimmune diseases like alopecia areata.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 6. What are the approved indications for this compound? [synapse.patsnap.com]
- 7. benchchem.com [benchchem.com]
- 8. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. pfizermedical.com [pfizermedical.com]
- 11. The Pharmacokinetics, Metabolism, and Clearance Mechanisms of this compound, a Janus Kinase 3 and Tyrosine-Protein Kinase Family Inhibitor, in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A-Technical-Guide-to-Ritlecitinib-Molecular-Structure-and-Chemical-Properties
-An-In-Depth-Technical-Guide-for-Researchers-and-Drug-Development-Professionals
Introduction
Ritlecitinib, sold under the brand name Litfulo®, is a kinase inhibitor developed for the treatment of severe alopecia areata, an autoimmune disease that leads to hair loss.[1][2] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for adolescents aged 12 and older with this condition.[2][3] this compound's therapeutic effect stems from its novel mechanism of action as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[3][4] This guide provides a detailed overview of its molecular structure, chemical properties, mechanism of action, and the experimental protocols relevant to its synthesis and analysis.
Molecular-Structure-and-Identifiers
This compound is a pyrrolopyrimidine derivative with a complex stereochemistry that is crucial for its selective binding and activity.[5]
-
IUPAC Name : 1-{(2S,5R)-2-methyl-5-[(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl}prop-2-en-1-one[1][5]
-
SMILES : C=CC(=O)N1C--INVALID-LINK--CC[C@@H]1C[1]
The molecule's structure incorporates three key moieties: a pyrrolo[2,3-d]pyrimidine core (an adenine analogue), a chiral piperidine ring with two stereocenters, and a reactive acrylamide group which acts as the covalent warhead.[6]
Chemical-and-Physical-Properties
The physicochemical properties of this compound are essential for its formulation, delivery, and pharmacokinetic profile. The drug is often formulated as a tosylate salt to improve its stability and solubility.[7][8]
| Property | Value | Source |
| Molecular Weight | 285.35 g/mol | [1][9] |
| Appearance | White to yellow solid | [10] |
| Solubility | DMSO: 57 mg/mL (199.76 mM) | [11] |
| Aqueous Solubility | >2 mg/mL | [12] |
| Oral Bioavailability | ~64% (human) | [3][13] |
| Protein Binding | ~14% | [13][14] |
| Terminal Half-Life | 1.3 - 2.3 hours | [3][13] |
Mechanism-of-Action-Dual-Inhibition-of-JAK3-and-TEC-Kinases
This compound exerts its immunomodulatory effects by irreversibly inhibiting two key families of kinases: JAK3 and TEC.[4][15] This dual inhibition blocks signaling pathways that are crucial for the autoimmune response implicated in alopecia areata.[3][15]
JAK3 Inhibition: The JAK-STAT signaling pathway is central to immune cell activation and differentiation.[3] Cytokines bind to cell surface receptors, activating associated JAKs, which then phosphorylate and activate STAT proteins.[3] Activated STATs translocate to the nucleus to regulate gene transcription involved in inflammation.[3] this compound selectively targets JAK3 by forming a covalent bond with a unique cysteine residue (Cys-909) in its ATP-binding site.[5][16] This residue is a serine in other JAK family members, which is the basis for this compound's high selectivity.[5][16] By inhibiting JAK3, this compound blocks signaling from crucial cytokines like IL-2, IL-4, IL-7, IL-15, and IL-21, which are dependent on the common gamma chain (γc) receptor that pairs with JAK3.[11][17][18]
TEC Kinase Family Inhibition: In addition to JAK3, this compound inhibits members of the TEC kinase family, which includes BTK, ITK, TEC, BMX, and TXK.[16][19] These kinases are critical for signaling downstream of immune receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[15][17] The inhibition of TEC kinases further dampens the adaptive immune response, reducing the activity of T-cells and B-cells that contribute to the autoimmune attack on hair follicles.[15]
The combined inhibition of JAK3 and TEC kinases effectively disrupts the inflammatory cascade at multiple points, leading to reduced lymphocyte activity and promoting hair regrowth in patients with alopecia areata.[15][20]
Caption: this compound's dual inhibition of JAK3 and TEC kinases.
Experimental-Protocols
Chemical-Synthesis
The synthesis of this compound is a multi-step process that requires precise control of stereochemistry.[16] While various routes have been described, a common approach involves the synthesis of key intermediates followed by their coupling.[6][21]
Illustrative Synthesis Outline: [6][16][21]
-
Preparation of the Chiral Piperidine Intermediate: A key step is the synthesis of the (2S,5R)-5-amino-2-methylpiperidine moiety. This is often achieved through asymmetric synthesis or resolution of a racemic mixture. One reported method starts from commercially available 6-methylpyridin-3-amine, which undergoes reduction to form a mixture of cis- and trans-aminopiperidines.[16] Chiral resolution strategies are then employed to isolate the desired (2S,5R) isomer.[21] The amino group is typically protected (e.g., with a Cbz group) before proceeding.[16]
-
Preparation of the Pyrrolopyrimidine Core: The 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core is a common starting material.
-
Coupling Reaction: The protected chiral piperidine intermediate is coupled with the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core via a nucleophilic aromatic substitution (SNAr) reaction.[16]
-
Deprotection: The protecting group on the piperidine nitrogen is removed. For example, a Cbz group can be removed via palladium-catalyzed hydrogenolysis.[16]
-
Acrylamide Formation: The final step involves the acylation of the secondary amine on the piperidine ring with acryloyl chloride to install the reactive acrylamide "warhead," yielding this compound.[16]
Analytical-Methods
Robust analytical methods are crucial for confirming the structure, purity, and stability of this compound.
1. High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UHPLC):
-
Purpose: To determine the purity of this compound and quantify any process-related impurities or degradation products.[22]
-
Methodology: A validated stability-indicating reverse-phase HPLC or UHPLC method is typically used.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength or Diode Array Detection (DAD).[22]
-
Quantification: Impurities are quantified against a qualified reference standard of this compound.
-
2. Mass Spectrometry (MS):
-
Purpose: To confirm the molecular weight of this compound and elucidate the structure of unknown impurities.[22]
-
Methodology: Typically coupled with LC (LC-MS/MS).
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly used.
-
Analysis: The mass-to-charge ratio (m/z) of the parent ion is confirmed. Tandem MS (MS/MS) is used to generate fragmentation patterns, which help in structural elucidation of the parent drug and its impurities.[22] A validated LC-MS/MS method is also used for the quantification of this compound in biological matrices like rat plasma for pharmacokinetic studies.[23]
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide unambiguous structural confirmation of the final compound and key intermediates.
-
Methodology: ¹H NMR and ¹³C NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d₆). The chemical shifts, coupling constants, and integrations of the signals are analyzed to confirm that the synthesized molecule has the correct structure and stereochemistry.
Caption: A generalized workflow for this compound synthesis and analysis.
Conclusion
This compound represents a significant advancement in targeted therapy for autoimmune diseases like alopecia areata. Its unique dual inhibitory mechanism, targeting both JAK3 and TEC family kinases through a covalent interaction, provides a high degree of selectivity and potency. The complex stereospecific synthesis and rigorous analytical characterization are critical to ensuring the quality, safety, and efficacy of this novel therapeutic agent. This technical guide provides a foundational overview for researchers and professionals involved in the ongoing study and development of this compound and related kinase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. FDA Approves Pfizer’s LITFULO™ (this compound) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 5. This compound | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS No. 1207853-23-3, this compound Intermediate - Buy CAS No.1207853-23-3, this compound Intermediate, chiral molecule Product on Unibest Industrial Co., Ltd. [unibestpharm.com]
- 7. This compound tosylate | C22H27N5O4S | CID 145722621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. drugpatentwatch.com [drugpatentwatch.com]
- 9. GSRS [precision.fda.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. This compound | 1792180-81-4 [chemicalbook.com]
- 13. pfizermedical.com [pfizermedical.com]
- 14. medcentral.com [medcentral.com]
- 15. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 16. drughunter.com [drughunter.com]
- 17. immune-system-research.com [immune-system-research.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. join.dermatologytimes.com [join.dermatologytimes.com]
- 21. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
Ritlecitinib therapeutic hypothesis in autoimmune diseases
An In-depth Technical Guide to the Therapeutic Hypothesis of Ritlecitinib in Autoimmune Diseases
Introduction
This compound, marketed as LITFULO®, is an orally administered, first-in-class kinase inhibitor developed by Pfizer.[1] It is the first and only treatment approved by the U.S. Food and Drug Administration (FDA) for individuals aged 12 years and older with severe alopecia areata.[2][3][4] The therapeutic potential of this compound is also under active investigation for a range of other autoimmune diseases, including vitiligo, Crohn's disease, and ulcerative colitis.[5][6] This technical guide provides a comprehensive overview of the therapeutic hypothesis of this compound, delving into its unique mechanism of action, selectivity profile, clinical efficacy, and the experimental methodologies used to validate its function.
Core Therapeutic Hypothesis: Targeted Immunomodulation through Dual Kinase Inhibition
The central therapeutic hypothesis for this compound is that dual, irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases can achieve targeted immunomodulation.[1] This approach is designed to precisely block key inflammatory pathways implicated in the pathogenesis of various autoimmune diseases while minimizing off-target effects associated with broader immunosuppression.[7][8] By focusing on JAK3, which is primarily expressed in hematopoietic cells, and TEC kinases, which are crucial for immune receptor signaling, this compound modulates the activity of specific lymphocyte populations, such as CD8+ T cells and Natural Killer (NK) cells, that drive the autoimmune attack in conditions like alopecia areata and vitiligo.[1][6][9][10]
Detailed Mechanism of Action
This compound's unique mechanism involves the irreversible covalent inhibition of two distinct kinase families by blocking their adenosine triphosphate (ATP) binding sites.[3][7][11]
Inhibition of the JAK3-STAT Signaling Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.[6] In autoimmune diseases like alopecia areata, cytokines such as Interleukin-15 (IL-15) and Interferon-gamma (IFN-γ) are key drivers of the pathology.[6]
This compound selectively and irreversibly inhibits JAK3.[6][12] This selectivity is conferred by the presence of a unique cysteine residue (Cys-909) in the ATP-binding site of JAK3, which is absent in other JAK family members (JAK1, JAK2, TYK2), where it is replaced by a serine.[12][13] this compound forms a permanent covalent bond with this cysteine, ensuring potent and specific inhibition.[6][13] By blocking JAK3, this compound prevents the phosphorylation and activation of downstream STAT proteins, which in turn inhibits the translocation of STATs to the nucleus and the transcription of pro-inflammatory genes.[1][6] This effectively dampens the signaling of gamma-chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte activation, proliferation, and function.[6][14]
Inhibition of TEC Family Kinases
In addition to JAK3, this compound inhibits members of the TEC kinase family, including IL-2-inducible T-cell kinase (ITK), Bruton's tyrosine kinase (BTK), and TEC itself.[12][15] These kinases are essential downstream signaling components of immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[12][16] Inhibition of TEC kinases interferes with T-cell and B-cell activation, differentiation, and effector functions.[3][17] Specifically, blocking ITK can reduce the cytolytic activity of CD8+ T cells, which are key mediators of the autoimmune attack on hair follicles in alopecia areata.[6][9]
Quantitative Analysis: Selectivity Profile
The high selectivity of this compound for JAK3 over other JAK isoforms is a cornerstone of its therapeutic profile, which may lead to a more favorable safety profile by avoiding the broader effects of JAK1 and JAK2 inhibition.[6][13] This selectivity has been quantified through in vitro enzymatic assays measuring the half-maximal inhibitory concentration (IC50).
| Kinase Target | This compound IC50 (nM) | Reference(s) |
| JAK Family | ||
| JAK3 | 33.1 | [6][12][13] |
| JAK1 | >10,000 | [6][12][13] |
| JAK2 | >10,000 | [6][12][13] |
| TYK2 | >10,000 | [12][13] |
| TEC Family | ||
| RLK | 155 | [12] |
| ITK | 395 | [12] |
| TEC | 403 | [12] |
| BTK | 404 | [12] |
| BMX | 666 | [12] |
Clinical Evidence in Autoimmune Diseases
This compound has been evaluated in numerous clinical trials across a spectrum of autoimmune conditions.
Alopecia Areata (AA)
The efficacy and safety of this compound in patients with severe AA (≥50% scalp hair loss) were established in the pivotal ALLEGRO Phase 2b/3 trial.[4] The trial met its primary endpoint, demonstrating statistically significant scalp hair regrowth compared to placebo.[5]
| Study Name | Phase | Patient Population (Age ≥12) | Treatment Arms | Primary Endpoint (Week 24) | Key Result | Reference(s) |
| ALLEGRO (NCT03732807) | 2b/3 | 718 patients with ≥50% scalp hair loss | This compound 50 mg, 30 mg (± loading dose), 10 mg; Placebo | Proportion of patients with SALT score ≤20 (≤20% scalp hair loss) | 23% of patients on 50 mg dose achieved SALT ≤20 vs. 1.6% on placebo | [4][5] |
| ALLEGRO-LT (NCT04517864) | 3 (Long-term) | Adults with ≥25% hair loss, Adolescents with ≥50% hair loss | Open-label this compound 50 mg (following parent study) | Long-term safety and efficacy | Response rates generally increased through week 48 | [4][9][18] |
Vitiligo
This compound has shown efficacy in treating active non-segmental vitiligo by promoting repigmentation and stabilizing lesions.[19][20]
| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 24) | Key Result | Reference(s) |
| (NCT03715829) | 2b | 364 patients with active non-segmental vitiligo | This compound 50 mg (± loading dose), 30 mg, 10 mg; Placebo | Percent change from baseline in Facial-Vitiligo Area Scoring Index (F-VASI) | Statistically significant improvement in F-VASI for 50 mg and 30 mg doses vs. placebo | [21][22] |
| Tranquillo (NCT05583526) | 3 | Adults and adolescents with non-segmental vitiligo | This compound vs. Placebo (52 weeks) | Efficacy, safety, and tolerability | Recruiting | [12][23] |
Crohn's Disease (CD)
In patients with moderate to severe Crohn's disease, this compound demonstrated efficacy in improving endoscopic outcomes.
| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 12) | Key Result | Reference(s) |
| PIZZICATO (NCT03395184) | 2 | 244 patients with moderate to severe CD | This compound vs. Placebo; Brepocitinib vs. Placebo | SES-CD 50 (≥50% reduction in Simple Endoscopic Score for CD) | 27.2% of patients on this compound achieved SES-CD 50 vs. 12.8% on placebo | [24][25] |
Rheumatoid Arthritis (RA)
While development for RA has been discontinued, initial studies showed that this compound was associated with improvements in disease activity.[12]
| Study Name | Phase | Patient Population | Treatment Arms | Primary Endpoint (Week 8) | Key Result | Reference(s) |
| (Unnamed) | 2 | 70 patients with moderate to severe RA and inadequate response to methotrexate | This compound 200 mg vs. Placebo | Change from baseline in Simplified Disease Activity Index (SDAI) | Significantly greater mean change from baseline in SDAI score for this compound (-26.1) vs. placebo (-16.8) | [26][27] |
Experimental Protocols
Validation of this compound's therapeutic hypothesis relies on a range of standardized in vitro and clinical methodologies.
Protocol 1: Biochemical Kinase Inhibition Assay (In Vitro)
This protocol outlines a generalized method for determining the IC50 value of an inhibitor against a specific kinase.[13]
Objective: To quantify the potency of this compound in inhibiting the enzymatic activity of JAK and TEC family kinases.
Methodology:
-
Reagents and Materials: Recombinant human kinase enzymes (e.g., JAK3, JAK1, ITK), kinase-specific peptide substrate, Adenosine Triphosphate (ATP, often radiolabeled with ³²P or ³³P), kinase buffer solution, this compound at various concentrations, and a phosphocellulose filter membrane.
-
Assay Procedure:
-
A reaction mixture is prepared containing the kinase enzyme, its specific peptide substrate, and the kinase buffer in the wells of a microtiter plate.
-
This compound is added to the wells in a series of dilutions (e.g., 10-point dose-response curve). A control well with vehicle (e.g., DMSO) but no inhibitor is included.
-
The enzymatic reaction is initiated by adding ATP. The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow for substrate phosphorylation.
-
The reaction is terminated by adding a stop solution (e.g., phosphoric acid).
-
-
Detection:
-
The reaction mixture is transferred to a phosphocellulose filter membrane, which specifically binds the phosphorylated peptide substrate.
-
The membrane is washed to remove unreacted, radiolabeled ATP.
-
The amount of radioactivity remaining on the filter, corresponding to the degree of substrate phosphorylation, is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition is calculated for each this compound concentration relative to the no-inhibitor control.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.[13]
-
Protocol 2: Generalized Randomized Controlled Trial (RCT) Workflow
This protocol describes a typical workflow for a Phase 2b/3 clinical trial, based on the design of the ALLEGRO study.[5]
Objective: To evaluate the efficacy and safety of this compound in a specific patient population compared to a placebo.
Methodology:
-
Patient Recruitment: Patients are screened based on predefined inclusion and exclusion criteria (e.g., age, diagnosis, disease severity of ≥50% scalp hair loss).[5][28] After providing informed consent, they undergo baseline assessments.
-
Randomization and Blinding: Enrolled participants are randomly assigned to receive either a specific dose of this compound or a matching placebo. The study is conducted in a double-blind manner, where neither the participants nor the investigators know the treatment assignment.[5]
-
Treatment and Monitoring: Patients self-administer the oral medication once daily for a predefined period (e.g., 24 weeks).[2] Regular study visits are scheduled to monitor for adverse events and assess treatment response through validated scoring systems (e.g., SALT score).
-
Endpoint Analysis: At the end of the treatment period, the primary efficacy endpoint is assessed. For the ALLEGRO trial, this was the proportion of patients achieving a SALT score of ≤20.[5]
-
Long-Term Extension: After the initial placebo-controlled period, patients may be offered the option to enter an open-label, long-term extension study to gather further safety and efficacy data.[4]
Conclusion
The therapeutic hypothesis for this compound is strongly supported by its unique biochemical mechanism, preclinical data, and robust clinical trial results. By dually inhibiting JAK3 and TEC family kinases, this compound offers a targeted approach to modulating the specific immune pathways that drive autoimmune diseases like alopecia areata and vitiligo.[1][3] Its high selectivity for JAK3 may provide a favorable safety profile.[6][13] Ongoing and future research will continue to elucidate the full potential of this novel therapeutic agent across a wider range of immune-mediated disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. naaf.org [naaf.org]
- 3. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 4. FDA Approves Pfizer’s LITFULO™ (this compound) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]
- 5. dermatologytimes.com [dermatologytimes.com]
- 6. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 8. What are the approved indications for this compound? [synapse.patsnap.com]
- 9. join.dermatologytimes.com [join.dermatologytimes.com]
- 10. This compound, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pfizermedical.com [pfizermedical.com]
- 12. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. medreport.foundation [medreport.foundation]
- 15. nextstepsinderm.com [nextstepsinderm.com]
- 16. A phase 2a study investigating the effects of this compound on brainstem auditory evoked potentials and intraepidermal nerve fiber histology in adults with alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medcentral.com [medcentral.com]
- 18. scholars.mssm.edu [scholars.mssm.edu]
- 19. This compound for Vitiligo · Recruiting Participants for Phase Phase 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 20. This compound, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of oral this compound for the treatment of active nonsegmental vitiligo: A randomized phase 2b clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ClinicalTrials.gov [clinicaltrials.gov]
- 23. ClinicalTrials.gov [clinicaltrials.gov]
- 24. physiciansweekly.com [physiciansweekly.com]
- 25. academic.oup.com [academic.oup.com]
- 26. Efficacy and Safety of PF-06651600 (this compound), a Novel JAK3/TEC Inhibitor, in Patients With Moderate-to-Severe Rheumatoid Arthritis and an Inadequate Response to Methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. dovepress.com [dovepress.com]
- 28. Rationale and Design of a Novel, Phase 3, External and Synthetic Placebo-Controlled Clinical Trial of this compound 50 mg and 100 mg for Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Immunomodulatory Effects of Ritlecitinib
Introduction
This compound, marketed as LITFULO™, is a first-in-class, orally administered kinase inhibitor approved for the treatment of severe alopecia areata in adults and adolescents 12 years and older.[1][2][3] Alopecia areata is an autoimmune disease where the immune system attacks hair follicles, leading to hair loss.[4][5] this compound represents a significant advancement in targeted therapy, offering a novel mechanism of action that modulates the specific immune pathways implicated in the pathogenesis of this and other autoimmune conditions.[2][6] This technical guide provides a comprehensive overview of the immunomodulatory effects of this compound, focusing on its mechanism of action, quantitative in vitro and clinical data, and detailed experimental protocols relevant to its evaluation.
1.0 Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
This compound's unique immunomodulatory effect stems from its function as a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[7][8]
-
JAK3 Inhibition : this compound selectively and irreversibly binds to a unique cysteine residue (Cys-909) within the ATP-binding site of JAK3.[2][9] This covalent binding provides high selectivity for JAK3 over other JAK family members (JAK1, JAK2, TYK2), which contain a serine at the equivalent position.[9] JAK3 is critical for signaling downstream of common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21.[8][9] By inhibiting JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby disrupting the signaling pathways that drive the proliferation and activation of lymphocytes and Natural Killer (NK) cells.[9][10][11]
-
TEC Family Kinase Inhibition : The TEC kinase family includes BTK, ITK, TEC, BMX, and TXK. These kinases are crucial downstream signaling components of immune cell receptors, such as the T-cell receptor (TCR) and B-cell receptor (BCR).[9] this compound irreversibly inhibits these kinases, modulating the activity of cytotoxic CD8+ T cells and NK cells, which are implicated in the autoimmune attack on hair follicles in alopecia areata.[5][8][11]
This dual inhibition allows this compound to target both cytokine signaling and the cytolytic activity of T cells, key drivers in the pathogenesis of alopecia areata.[2]
2.0 Quantitative Data
The immunomodulatory profile of this compound is defined by its high selectivity and potent activity in both biochemical and cellular assays, which translates to clinical efficacy.
2.1 In Vitro Inhibitory Activity
This compound demonstrates high selectivity for JAK3 over other JAK kinases and potent inhibition against members of the TEC kinase family.[9]
| Kinase Target | IC₅₀ (nM) |
| JAK Family | |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
| TEC Family | |
| RLK (TXK) | 155 |
| ITK | 395 |
| TEC | 403 |
| BTK | 404 |
| BMX (ETK) | 666 |
| Source: Data from in vitro biochemical assays.[9] |
2.2 Pharmacodynamic Effects in Humans
In clinical studies, this compound demonstrated dose-dependent target engagement and effects on circulating immune cells.
| Parameter | Finding | Dose |
| JAK3 Target Occupancy (Maximal) | 72% (median) | 50 mg |
| TEC Kinase Occupancy (Maximal) | >94% for BTK, ITK, TXK, TEC; 87% for BMX | 50 mg |
| Immune Cell Populations | Dose-dependent early decrease in absolute counts of lymphocytes, T cells (CD3, CD4, CD8), and NK cells.[10][11] | 30 mg / 50 mg |
| Source: Phase 1 study in healthy adults.[12] |
2.3 Clinical Efficacy in Alopecia Areata (ALLEGRO Phase 2b/3 Trial)
The efficacy of this compound was established in the pivotal ALLEGRO trial, measuring the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (≤20% scalp hair loss).
| Treatment Group (Once Daily) | Patients with SALT ≤20 at Week 24 | Patients with SALT ≤20 at Week 48 |
| This compound 50 mg | 23% | 43% |
| This compound 30 mg | 14% | 31% |
| Placebo | 2% | 19% |
| Source: ALLEGRO Phase 2b/3 Trial.[7][13][14][15] Note: Placebo group switched to this compound after Week 24. |
3.0 Key Experimental Protocols
Evaluating the immunomodulatory effects of a kinase inhibitor like this compound involves a tiered approach from in vitro biochemical assays to in vivo models.
3.1 Protocol: Cellular pSTAT Inhibition Assay via Flow Cytometry
This assay measures the functional inhibition of JAK3 signaling in a cellular context.
-
Objective: To quantify the inhibition of IL-15-induced STAT5 phosphorylation (pSTAT5) by this compound in human peripheral blood mononuclear cells (PBMCs) or whole blood.
-
Methodology:
-
Sample Preparation: Isolate PBMCs via density gradient centrifugation or use fresh whole blood anticoagulated with EDTA.[16]
-
Inhibitor Pre-incubation: Aliquot cells and incubate with a dose range of this compound or vehicle control for 1-2 hours at 37°C.
-
Cytokine Stimulation: Stimulate the cells with a pre-determined concentration of recombinant human IL-15 (a γc cytokine) for 15-30 minutes at 37°C to induce JAK3-mediated STAT5 phosphorylation.[9][12]
-
Fixation and Permeabilization: Immediately fix the cells with a formaldehyde-based buffer to preserve the phosphorylation state. Subsequently, permeabilize the cells with a methanol-based buffer to allow intracellular antibody staining.
-
Antibody Staining: Stain cells with fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3 for T-cells, CD56 for NK cells) and intracellular pSTAT5.
-
Data Acquisition: Acquire data on a multi-color flow cytometer.
-
Analysis: Gate on specific immune cell populations and quantify the median fluorescence intensity (MFI) of pSTAT5. Calculate the percent inhibition of pSTAT5 MFI at each this compound concentration relative to the vehicle control to determine an IC₅₀ value.[16]
-
3.2 Protocol: In Vivo Murine Model of Autoimmunity (Collagen-Induced Arthritis)
Animal models are essential for evaluating the in vivo efficacy and mechanism of action of immunomodulatory drugs. The Collagen-Induced Arthritis (CIA) model is a standard for JAK inhibitor evaluation.[17]
-
Objective: To assess the therapeutic efficacy of this compound in suppressing established autoimmune arthritis in mice.
-
Methodology:
-
Model Induction:
-
Animal Strain: Use a susceptible mouse strain, such as DBA/1.[17]
-
Primary Immunization (Day 0): Emulsify bovine type II collagen with Complete Freund's Adjuvant (CFA). Administer intradermally at the base of the tail.
-
Booster Immunization (Day 21): Administer a second immunization of type II collagen emulsified with Incomplete Freund's Adjuvant (IFA).
-
-
Disease Monitoring: Begin monitoring for signs of arthritis (paw swelling, erythema) around Day 24. Score each paw daily using a standardized scale (e.g., 0-4), for a maximum score of 16 per mouse.[17]
-
Therapeutic Dosing: Once animals develop clinical signs of arthritis (e.g., a clinical score ≥2), randomize them into treatment groups (Vehicle control, this compound at various doses, positive control).
-
Drug Administration: Administer this compound orally once daily for a defined period (e.g., 14-21 days).[17]
-
Endpoint Evaluation:
-
Clinical Assessment: Continue daily clinical scoring and measure paw thickness with calipers.
-
Histopathology: At the end of the study, collect joints for histological analysis to assess inflammation, pannus formation, and bone erosion.
-
Biomarker Analysis: Collect blood serum to measure levels of inflammatory cytokines and anti-collagen antibodies.
-
-
This compound is a highly selective, irreversible dual inhibitor of JAK3 and TEC family kinases. Its targeted mechanism of action effectively blocks key cytokine and immune cell signaling pathways involved in the pathogenesis of alopecia areata and other autoimmune diseases. Preclinical and clinical data demonstrate potent and specific immunomodulation, characterized by the inhibition of STAT phosphorylation, reduction in key lymphocyte populations, and significant clinical efficacy in promoting hair regrowth. The experimental methodologies outlined provide a robust framework for the continued investigation and characterization of this compound and other next-generation immunomodulatory agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. trial.medpath.com [trial.medpath.com]
- 3. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the approved indications for this compound? [synapse.patsnap.com]
- 7. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 8. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pfizermedical.com [pfizermedical.com]
- 11. This compound | C15H19N5O | CID 118115473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. naaf.org [naaf.org]
- 14. medcentral.com [medcentral.com]
- 15. alopecia.org.uk [alopecia.org.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. benchchem.com [benchchem.com]
Ritlecitinib's Role in the JAK-STAT Signaling Pathway: A Technical Guide
Introduction
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) signaling pathway is a critical cascade for a multitude of cytokines and growth factors, playing a pivotal role in hematopoiesis, immune response, and inflammation.[1] Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases, including alopecia areata.[2][3] Alopecia areata is an autoimmune condition where immune cells, particularly cytotoxic T lymphocytes, attack hair follicles, leading to hair loss.[4] This process is driven by key cytokines such as interferon-gamma (IFNγ) and common gamma chain (γc) cytokines like Interleukin-2 (IL-2), IL-7, and IL-15, which all rely on the JAK-STAT pathway to transmit their signals.[5][6] Ritlecitinib (LITFULO™) is a novel, orally administered kinase inhibitor designed to selectively target specific components of this pathway, offering a targeted therapeutic approach for such conditions.[3][7]
This technical guide provides an in-depth analysis of this compound's mechanism of action, its biochemical selectivity, functional impact on downstream signaling, and the experimental protocols used to characterize its activity.
Core Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
This compound is a first-in-class covalent inhibitor that demonstrates dual specificity for Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[8][9] Its primary mechanism involves blocking the adenosine triphosphate (ATP) binding site of these kinases.[8]
The high selectivity of this compound for JAK3 over other JAK family members (JAK1, JAK2, and TYK2) is conferred by its unique, irreversible binding mechanism. This compound forms a covalent bond with a specific cysteine residue at position 909 (Cys-909) within the ATP-binding pocket of JAK3.[10][11][12] This cysteine residue is absent in the other JAK isoforms, which possess a serine at the equivalent position, thus preventing covalent binding and conferring a high degree of selectivity.[10][11] The members of the TEC kinase family also contain a homologous cysteine residue, making them susceptible to irreversible inhibition by this compound.[10]
By inhibiting JAK3, this compound effectively blocks signaling pathways for common gamma chain (γc) cytokines, including IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte development, activation, and survival.[12][13] The inhibition of TEC family kinases (such as BTK, ITK, and TEC) further modulates the immune response by interfering with T-cell receptor (TCR) and B-cell receptor (BCR) signaling.[10]
Biochemical Profile and Kinase Selectivity
The potency and selectivity of this compound have been quantified through in vitro enzymatic assays, with the half-maximal inhibitory concentration (IC50) serving as the primary metric. The data clearly demonstrate a high degree of selectivity for JAK3 over other JAK family members and potent activity against the TEC kinase family.
Table 1: this compound IC50 Values for JAK and TEC Family Kinases
| Kinase Target | Family | IC50 (nM) | Reference(s) |
|---|---|---|---|
| JAK3 | JAK | 33.1 | [10][14] |
| JAK1 | JAK | >10,000 | [10][14] |
| JAK2 | JAK | >10,000 | [10][14] |
| TYK2 | JAK | >10,000 | [10][14] |
| RLK (TXK) | TEC | 155 | [10] |
| ITK | TEC | 395 | [10] |
| TEC | TEC | 403 | [10] |
| BTK | TEC | 404 | [10] |
| BMX | TEC | 666 |[10] |
At significantly higher concentrations, this compound shows some activity against other kinases, though these are well outside the therapeutic range for JAK3/TEC inhibition.
Table 2: this compound IC50 Values for Select Off-Target Kinases
| Kinase Target | IC50 (nM) | Reference(s) |
|---|---|---|
| VEGFR2 | 1300 | [15] |
| EGFR | 2200 | [15] |
| Abl | 2800 |[15] |
Functional Inhibition of Downstream Signaling
The biochemical inhibition of JAK3 by this compound translates to a functional blockade of downstream signaling events in a cellular context. In cellular settings, this compound effectively inhibits the phosphorylation of STAT proteins that are mediated by JAK3-dependent receptors.[8]
A phase 1 study in healthy adults demonstrated that single doses of this compound led to a dose-dependent reduction in IL-15-induced phosphorylation of STAT5 (a JAK3-dependent process).[16] The same study also confirmed functional inhibition of the TEC kinase family, showing a reduction in B-cell activation (measured by CD69 upregulation) following stimulation, a process dependent on Bruton's tyrosine kinase (BTK).[16] These findings confirm that this compound's dual inhibition mechanism is active and functionally relevant in humans.
Key Experimental Protocols
The characterization of this compound's activity relies on standardized biochemical and cellular assays.
In Vitro Kinase Inhibition Assay (IC50 Determination)
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified kinase proteins.
-
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity (IC50).
-
Principle: A radiometric or fluorescence-based assay measures the transfer of a phosphate group from ATP to a peptide substrate by the kinase. The signal is proportional to kinase activity.[17][18]
-
Methodology:
-
Reagent Preparation: Recombinant purified human kinases (e.g., JAK3, JAK1, JAK2, TEC) are diluted in a kinase buffer (e.g., 20 mM Tris pH 7.5, 5 mM MgCl2, 0.01% Brij-35). A specific peptide substrate and ATP are also prepared in the same buffer.
-
Compound Dilution: this compound is serially diluted in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Assay Plate Setup: In a 384-well plate, the this compound dilutions are added to appropriate wells. Control wells containing DMSO (no inhibitor) and wells without enzyme (background) are included.
-
Kinase Reaction: The kinase enzyme is added to each well and incubated with the compound for a defined period (e.g., 10-20 minutes) at room temperature.
-
Reaction Initiation: The reaction is initiated by adding a mixture of the peptide substrate and [γ-33P]-ATP (for radiometric assay) or unlabeled ATP (for fluorescence-based assays like Transcreener®).
-
Incubation: The plate is incubated for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow for substrate phosphorylation.
-
Reaction Termination & Detection: The reaction is stopped. For radiometric assays, the phosphorylated substrate is captured on a filter membrane, and radioactivity is measured using a scintillation counter. For fluorescence assays, a detection reagent is added that quantifies the amount of ADP produced, which is inversely proportional to a fluorescent signal.
-
Data Analysis: The percentage of inhibition for each this compound concentration is calculated relative to the no-inhibitor control. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic curve.[11]
-
Cellular STAT Phosphorylation Assay (Flow Cytometry)
This functional assay confirms that biochemical selectivity translates to a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.[11]
-
Objective: To measure the functional potency of this compound in inhibiting a specific JAK-STAT signaling pathway within cells.
-
Principle: Whole blood or isolated immune cells are stimulated with a cytokine known to signal through a specific JAK pair. The phosphorylation of the downstream STAT protein is detected using a phospho-specific antibody and quantified by flow cytometry.
-
Methodology:
-
Cell Preparation: Human whole blood or isolated peripheral blood mononuclear cells (PBMCs) are used.
-
Compound Incubation: Cells are pre-incubated with various concentrations of this compound or a vehicle control (DMSO) for a set period (e.g., 1 hour) at 37°C.
-
Cytokine Stimulation: Cells are stimulated with a cytokine that signals through the target pathway. For the JAK3 pathway, IL-15 or IL-2 is commonly used.[11][16] A non-stimulated control is included.
-
Fixation: Immediately following a short stimulation period (e.g., 15 minutes), the reaction is stopped by fixing the cells with a reagent like paraformaldehyde. This cross-links proteins and locks the phosphorylation state.
-
Permeabilization: The cell membranes are permeabilized (e.g., with cold methanol) to allow antibodies to enter the cell and access intracellular proteins.
-
Antibody Staining: Cells are stained with a fluorescently-labeled antibody specific for the phosphorylated STAT protein (e.g., Alexa Fluor 647 anti-pSTAT5). Antibodies for cell surface markers (e.g., CD3, CD8) can be included to identify specific cell populations (e.g., T-cells).
-
Flow Cytometry Analysis: The samples are analyzed on a flow cytometer. The fluorescence intensity of the pSTAT antibody is measured within the target cell population.
-
Data Analysis: The geometric mean fluorescence intensity (gMFI) of the pSTAT signal is determined for each condition. The percentage of inhibition is calculated based on the reduction in signal in this compound-treated cells compared to the cytokine-stimulated vehicle control.
-
Conclusion
This compound represents a highly targeted therapeutic agent that functions through the dual, irreversible inhibition of JAK3 and TEC family kinases. Its mechanism, rooted in covalent binding to a unique cysteine residue, provides a strong biochemical basis for its high selectivity for JAK3 over other JAKs. This targeted inhibition effectively blocks key cytokine signaling pathways implicated in the pathogenesis of autoimmune diseases like alopecia areata. Quantitative biochemical and cellular assays have robustly validated its potency and functional mechanism of action, confirming its role as a precise modulator of the JAK-STAT pathway.
References
- 1. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unraveling this compound: an in-depth analysis of JAK3 inhibitor for the treatment of alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. litfulo.pfizerpro.com [litfulo.pfizerpro.com]
- 5. An overview of JAK/STAT pathways and JAK inhibition in alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | An overview of JAK/STAT pathways and JAK inhibition in alopecia areata [frontiersin.org]
- 7. What are the approved indications for this compound? [synapse.patsnap.com]
- 8. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bellbrooklabs.com [bellbrooklabs.com]
Early-Stage Research and Development of Ritlecitinib for Alopecia Areata: A Technical Guide
Introduction
Alopecia areata (AA) is an autoimmune disease characterized by non-scarring hair loss, which can range from small patches to complete loss of scalp and body hair.[1][2][3] The pathogenesis of AA involves an immune attack on hair follicles, disrupting the natural hair growth cycle.[4] Key signaling molecules, known as cytokines, mediate this attack through pathways that utilize the Janus kinase (JAK) family of proteins.[4] This understanding has paved the way for the development of targeted therapies, such as JAK inhibitors, which block these inflammatory signals.[1][5]
Ritlecitinib (formerly PF-06651600) is a novel, orally administered kinase inhibitor developed by Pfizer for the treatment of severe alopecia areata.[1][6] It is the first and only FDA-approved treatment for adolescents (12 years and older) with severe AA.[7] What distinguishes this compound is its unique mechanism of action as a selective, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[7][8][9] This guide provides an in-depth technical overview of the core early-stage research that underpinned the development of this compound for alopecia areata, focusing on its mechanism, preclinical findings, pharmacology, and early-phase clinical trial data.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
This compound's therapeutic effect stems from its ability to covalently and irreversibly inhibit JAK3 and members of the TEC kinase family by blocking their adenosine triphosphate (ATP) binding site.[7][9]
-
JAK3 Inhibition : The expression of JAK3 is primarily restricted to hematopoietic cells and is crucial for lymphocyte development and function.[8][9] It associates with the common gamma chain (γc) receptor, which is a component of the receptors for several interleukins, including IL-2, IL-4, IL-7, IL-15, and IL-21.[8] By inhibiting JAK3, this compound blocks the signaling of these cytokines, which are implicated in the autoimmune response in AA, and thereby inhibits the phosphorylation of downstream STAT proteins.[7][8]
-
TEC Family Kinase Inhibition : this compound also inhibits TEC family kinases, which include Bruton's tyrosine kinase (BTK), ITK, BMX, TXK, and TEC itself.[10] These kinases are critical components of the signaling pathways for various immune receptors.[7] Their inhibition is thought to reduce the cell-killing ability of certain immune cells, further mitigating the attack on hair follicles.
This dual mechanism of targeting both JAK3 and TEC kinases is believed to be central to this compound's efficacy in alopecia areata, although the precise contribution of each inhibited enzyme to the therapeutic effect is still under investigation.[7]
Pharmacology and Pharmacokinetics
Early-phase studies in healthy adults and pediatric patients characterized the pharmacokinetic and pharmacodynamic profile of this compound.
Pharmacokinetics
A Phase 1 study in children aged 6 to <12 years who received 20 mg of this compound daily for 7 days established key pharmacokinetic parameters.[11][12]
| Parameter | Value | Reference |
| Median Time to Max Concentration (Tmax) | ~0.5 hours | [11][12] |
| Mean Half-life (t½) | ~1.19 hours | [11][12] |
| Geometric Mean AUC (0-24h) | 437.5 ng·h/mL | [11] |
| Geometric Mean Max Concentration (Cmax) | 208.7 ng/mL | [11] |
Pharmacodynamics: Target Occupancy
A Phase 1 study in healthy adults assessed the target occupancy of JAK3 and TEC family kinases after single doses of 50 mg and 200 mg. The results demonstrated high and sustained target occupancy.[10]
| Kinase Target | Maximal Median Target Occupancy (50 mg dose) | Maximal Median Target Occupancy (200 mg dose) | Reference |
| JAK3 | 72% | 64% | [10] |
| BTK | >94% | >97% | [10] |
| ITK | >94% | >97% | [10] |
| TXK | >94% | >97% | [10] |
| TEC | >94% | >97% | [10] |
| BMX | 87% | >97% | [10] |
The study also confirmed functional inhibition of JAK3- and BTK-dependent signaling pathways in a dose-dependent manner.[10]
Early-Stage Clinical Efficacy
The efficacy of this compound was evaluated in multicenter, randomized, double-blind, placebo-controlled trials in patients aged 12 and older with severe alopecia areata (≥50% scalp hair loss).[13][14][15] The primary endpoint in these studies was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (representing ≤20% scalp hair loss) at week 24.[14][16]
Phase 2a Efficacy Data
A Phase 2a study evaluated the efficacy and safety of this compound (along with another JAK inhibitor, brepocitinib) over 24 weeks.[6][16]
| Group | N | Primary Endpoint: Change from Baseline in SALT Score (LS Mean Difference from Placebo) | Key Secondary Endpoint: SALT30 Achieved | Reference |
| This compound | 48 | 31.1 (95% CI, 18.8-43.5; P < .0001) | 50% (90% CI, 38%-62%) | [16] |
| Placebo | 47 | - | 2% (90% CI, 0%-9%) | [16] |
Phase 2b/3 (ALLEGRO) Efficacy Data at 24 Weeks
The pivotal ALLEGRO Phase 2b/3 trial evaluated several dosing regimens of this compound against a placebo in 718 patients.[7][13][14] The results demonstrated a statistically significant improvement in scalp hair regrowth for multiple dose levels compared to placebo.[14][17][18]
| Treatment Group (Once Daily) | N | Patients Achieving SALT ≤20 at Week 24 | Difference from Placebo (95% CI) | P-value vs. Placebo | Reference |
| 200mg loading dose, then 50mg | 132 | 31% (38/124) | 29.1% (21.2-37.9) | <0.0001 | [14] |
| 50mg | 130 | 23% (29/124) | 21.9% (14.7-30.2) | <0.0001 | [14] |
| 200mg loading dose, then 30mg | 130 | 22% (27/121) | 20.8% (13.7-29.2) | <0.0001 | [14] |
| 30mg | 132 | 14% (17/119) | 12.8% (6.7-20.4) | 0.0002 | [14] |
| Placebo | 131 | 1.6% - 2% (2/130) | - | - | [7][14] |
Note: The number of patients in the denominator for percentage calculation is based on the efficacy analysis population reported in The Lancet.[14]
Safety and Tolerability in Early-Stage Trials
Across the early-phase trials, this compound was generally well-tolerated.[14][16][19] Most adverse events (AEs) reported were mild to moderate in severity.[19]
| Adverse Event | This compound Groups (Pooled, up to 48 weeks) | Placebo Group (24 weeks) | Reference |
| Headache | Common | Reported | [3][18] |
| Nasopharyngitis (Common Cold) | Common | Reported | [3][18] |
| Upper Respiratory Tract Infection | Common | Reported | [18] |
| Acne | Common | Reported | [3] |
| Serious Adverse Events (SAEs) | Low Incidence | Low Incidence | [3][17] |
No deaths, major adverse cardiovascular events, or opportunistic infections were reported during the initial 24-week study periods.[18] The safety profile was consistent between adolescent and adult participants.[7]
Experimental Protocols
In Vitro Biochemical Kinase Inhibition Assay
This assay is crucial for determining the potency and selectivity of an inhibitor against its target enzymes. The general protocol to determine the half-maximal inhibitory concentration (IC50) of this compound for JAK family kinases is as follows:[9]
Objective: To quantify the concentration of this compound required to inhibit 50% of the enzymatic activity of a specific kinase (e.g., JAK3, JAK1, JAK2).
Materials:
-
Recombinant human kinase enzymes (JAK1, JAK2, JAK3)
-
Peptide substrate specific to the kinase
-
Adenosine triphosphate (ATP), often radiolabeled (e.g., [γ-³³P]ATP)
-
This compound at a range of concentrations
-
Assay buffer (containing MgCl2, DTT, etc.)
-
Detection system (e.g., scintillation counter for radioisotope assays, or luminescence/fluorescence plate reader)
Procedure:
-
Compound Preparation : Prepare a serial dilution of this compound in a suitable solvent like DMSO to create a range of test concentrations.
-
Reaction Setup : In a multi-well plate, add the assay buffer, the specific recombinant JAK enzyme, and the corresponding this compound dilution. Include control wells with no inhibitor (vehicle control) and no enzyme (background control).
-
Pre-incubation : Incubate the plate for a defined period (e.g., 10-20 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation : Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubation : Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination : Stop the reaction by adding a strong acid (e.g., phosphoric acid) or EDTA solution.
-
Quantification : Quantify the extent of substrate phosphorylation. If using a radiolabeled assay, this involves transferring the reaction mixture to a filter membrane that captures the phosphorylated substrate, washing away excess ATP, and measuring the incorporated radioactivity with a scintillation counter.
-
Data Analysis :
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9]
-
Cellular STAT Phosphorylation Assay
This functional assay validates the inhibitor's activity in a cellular context by measuring its effect on a downstream signaling event.[9]
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in cells by this compound.
Materials:
-
A relevant cell line with endogenous JAK3 expression (e.g., human T-cells).
-
Cytokine to stimulate the pathway (e.g., IL-15 to stimulate the JAK3/STAT5 pathway).
-
This compound at a range of concentrations.
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-pSTAT5).
-
Flow cytometer.
-
Fixation and permeabilization buffers.
Procedure:
-
Cell Plating : Plate the cells in a 96-well plate and allow them to rest.
-
Inhibitor Pre-incubation : Pre-incubate the cells with varying concentrations of this compound for a set period (e.g., 1-2 hours).
-
Cytokine Stimulation : Add the specific cytokine (e.g., IL-15) to all wells except the unstimulated control and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Fixation : Stop the stimulation by fixing the cells with a formaldehyde-based buffer.
-
Permeabilization : Permeabilize the cell membranes using a detergent-based buffer (e.g., methanol) to allow antibodies to enter the cell.
-
Staining : Stain the cells with a fluorescently labeled antibody against the target phosphorylated STAT protein (pSTAT).
-
Flow Cytometry : Analyze the cells using a flow cytometer to measure the fluorescence intensity of pSTAT staining in individual cells.
-
Data Analysis : Determine the IC50 by plotting the inhibition of the pSTAT signal against the this compound concentration.[9]
Conclusion
The early-stage research on this compound established a strong foundation for its development as a targeted therapy for severe alopecia areata. Preclinical and Phase 1 studies characterized its novel dual-inhibitor mechanism, favorable pharmacokinetic profile, and high target engagement in vivo. Subsequent Phase 2 trials provided robust, quantitative evidence of its clinical efficacy in promoting significant hair regrowth in a patient population with a high unmet medical need.[1][16] The consistent efficacy and acceptable safety profile observed in these foundational studies were pivotal for its advancement into larger Phase 3 trials and eventual regulatory approval.[1][7][13]
References
- 1. This compound: an investigational drug for the treatment of moderate to severe alopecia areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. Safety and Efficacy of this compound for the Treatment of Patients with Alopecia Areata: A Systematic Review and Meta-Analysis of Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. naaf.org [naaf.org]
- 5. alopecia.org.uk [alopecia.org.uk]
- 6. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 8. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Phase 1, Open-Label Study of the Pharmacokinetics of this compound in Children Aged 6-12 Years With Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dermatologytimes.com [dermatologytimes.com]
- 13. naaf.org [naaf.org]
- 14. Efficacy and safety of this compound in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcentral.com [medcentral.com]
- 16. A phase 2a randomized, placebo-controlled study to evaluate the efficacy and safety of the oral Janus kinase inhibitors this compound and brepocitinib in alopecia areata: 24-week results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. alopecia.org.uk [alopecia.org.uk]
- 18. m.youtube.com [m.youtube.com]
- 19. Alopecia Areata | this compound in severe alopecia areata: a profile of its use | springermedicine.com [springermedicine.com]
Methodological & Application
Ritlecitinib In Vitro Kinase Inhibition Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] This dual inhibition allows for the modulation of signaling pathways involved in various autoimmune diseases.[3][4] This document provides detailed protocols for conducting in vitro kinase inhibition assays to determine the potency of this compound against its target kinases, JAK3 and members of the TEC kinase family. The protocols described herein are essential for researchers and drug development professionals working to characterize the biochemical activity of this compound and similar covalent kinase inhibitors.
Introduction
This compound selectively and irreversibly inhibits JAK3 and the TEC family of kinases by blocking the adenosine triphosphate (ATP) binding site.[1][5][6] In cellular settings, this inhibition leads to the downregulation of cytokine-induced STAT phosphorylation mediated by JAK3-dependent receptors and interferes with immune receptor signaling dependent on TEC kinases.[1][6] Understanding the in vitro potency of this compound against its target kinases is a critical step in its development and characterization. This is typically achieved through biochemical kinase assays that measure the ability of the inhibitor to block the catalytic activity of the purified kinase. This application note details protocols for such assays, providing a framework for the accurate determination of inhibitor potency, commonly expressed as the half-maximal inhibitory concentration (IC50).
Data Presentation: this compound In Vitro Kinase Inhibition
The inhibitory activity of this compound against JAK3 and the TEC family of kinases has been quantified through in vitro biochemical assays. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of this compound required to inhibit 50% of the kinase activity, are summarized in the table below.
| Kinase Target | IC50 (nM) | Kinase Family |
| JAK3 | 33.1 | Janus Kinase |
| JAK1 | > 10,000 | Janus Kinase |
| JAK2 | > 10,000 | Janus Kinase |
| TYK2 | > 10,000 | Janus Kinase |
| RLK (TXK) | 155 | TEC Family |
| ITK | 395 | TEC Family |
| TEC | 403 | TEC Family |
| BTK | 404 | TEC Family |
| BMX | 666 | TEC Family |
Table 1: In Vitro Inhibitory Activity of this compound Against a Panel of Kinases.[7]
Signaling Pathway of this compound's Action
This compound's therapeutic effects are mediated through the inhibition of the JAK3/STAT and TEC kinase signaling pathways. These pathways are crucial for the function of various immune cells. The diagram below illustrates the points of inhibition by this compound.
Experimental Protocols
The following protocols describe methodologies for determining the in vitro inhibitory activity of this compound against its target kinases. Given that this compound is a covalent inhibitor, the incubation time of the inhibitor with the kinase is a critical parameter.
Protocol 1: Radiometric Kinase Assay ([33P]-ATP Filter Binding Assay)
This method is considered a gold standard for kinase assays as it directly measures the incorporation of a radiolabeled phosphate from [γ-33P]-ATP into a substrate.
Materials and Reagents:
-
Recombinant human JAK3 or TEC family kinase (e.g., BTK, ITK)
-
Kinase-specific substrate (e.g., Poly(Glu, Tyr) 4:1 for tyrosine kinases)
-
Kinase assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT)
-
This compound stock solution in DMSO
-
[γ-33P]-ATP
-
Unlabeled ATP
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these solutions in the kinase assay buffer to the desired final concentrations.
-
Kinase Reaction Mixture: In a microplate, combine the recombinant kinase, its specific substrate, and the diluted this compound or DMSO (vehicle control).
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for the covalent binding of this compound to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-33P]-ATP to each well. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubation: Incubate the reaction at 30°C for a specified time, ensuring the reaction is within the linear range.
-
Reaction Termination and Substrate Capture: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
-
Washing: Wash the filter plate multiple times with the wash buffer to remove unincorporated [γ-33P]-ATP.
-
Detection: Dry the filter plate, add a scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 2: Non-Radiometric Homogeneous Kinase Assay (e.g., ADP-Glo™)
This luminescence-based assay measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a common and safer alternative to radiometric assays.
Materials and Reagents:
-
Recombinant human JAK3 or TEC family kinase
-
Kinase-specific substrate
-
Kinase assay buffer
-
This compound stock solution in DMSO
-
ATP
-
ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96- or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound and Reagent Preparation: Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer. Prepare the kinase and substrate in the kinase assay buffer.
-
Kinase Reaction: In a white, opaque microplate, add the diluted this compound or DMSO (vehicle control), the recombinant kinase, and the specific substrate.
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for covalent inhibitor binding.
-
Reaction Initiation: Start the kinase reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time.
-
Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
-
Subtract the background luminescence (no enzyme control) from all readings.
-
Normalize the data to the "no inhibitor" control (representing 100% kinase activity).
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Experimental Workflow
The following diagram outlines the general workflow for an in vitro kinase inhibition assay to determine the IC50 of this compound.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
Cell-based STAT Phosphorylation Assay for Ritlecitinib: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib is a selective inhibitor of Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade for numerous cytokines involved in immunity and inflammation.[3] Dysregulation of this pathway is implicated in various autoimmune diseases. This compound exerts its therapeutic effect by blocking the adenosine triphosphate (ATP) binding site of JAK3, thereby preventing the phosphorylation and activation of downstream STAT proteins.[2] Specifically, this compound has been shown to inhibit the phosphorylation of STAT5 induced by cytokines such as Interleukin-2 (IL-2), IL-4, IL-7, and IL-15, and the phosphorylation of STAT3 induced by IL-21.[1] This application note provides detailed protocols for a cell-based assay to quantify the inhibitory effect of this compound on STAT3 and STAT5 phosphorylation in the Jurkat human T-lymphocyte cell line, a well-established model for studying T-cell signaling.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway, the inhibitory action of this compound, and the experimental workflow for the cell-based STAT phosphorylation assay.
Data Presentation
The inhibitory effect of this compound on cytokine-induced STAT phosphorylation can be quantified and summarized in the following tables. Data can be generated using either Western blot band densitometry or flow cytometry mean fluorescence intensity (MFI).
Table 1: Inhibition of IL-2-Induced STAT5 Phosphorylation by this compound
| This compound Conc. (nM) | pSTAT5 Signal (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 10 | Value | Value |
| 30 | Value | Value |
| 100 | Value | Value |
| 300 | Value | Value |
| 1000 | Value | Value |
Table 2: Inhibition of IL-21-Induced STAT3 Phosphorylation by this compound
| This compound Conc. (nM) | pSTAT3 Signal (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0 |
| 10 | Value | Value |
| 30 | Value | Value |
| 100 | Value | Value |
| 300 | Value | Value |
| 1000 | Value | Value |
Note: Values are to be determined experimentally. The percentage of inhibition is calculated relative to the stimulated vehicle control.
Experimental Protocols
Materials and Reagents
-
Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)
-
Culture Media: RPMI-1640, Fetal Bovine Serum (FBS), Penicillin-Streptomycin
-
Reagents: this compound, Recombinant Human IL-2, Recombinant Human IL-21, Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS)
-
Western Blot: RIPA Lysis and Extraction Buffer, Protease and Phosphatase Inhibitor Cocktails, BCA Protein Assay Kit, Laemmli Sample Buffer, SDS-PAGE Gels, PVDF or Nitrocellulose Membranes, Tris-Buffered Saline with Tween-20 (TBST), Bovine Serum Albumin (BSA) or Non-Fat Dry Milk, Primary Antibodies (anti-pSTAT3 (Tyr705), anti-STAT3, anti-pSTAT5 (Tyr694), anti-STAT5, anti-β-Actin or anti-GAPDH), HRP-conjugated Secondary Antibodies, ECL Chemiluminescent Substrate.
-
Flow Cytometry: Fixation Buffer, Permeabilization Buffer, Fluorochrome-conjugated Antibodies (anti-pSTAT3 (Tyr705), anti-pSTAT5 (Tyr694)), Flow Cytometry Staining Buffer.
Protocol 1: Cell Culture and Treatment
-
Cell Culture: Culture Jurkat cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator. Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Serum Starvation: Prior to the experiment, wash the cells with serum-free RPMI-1640 and resuspend them in serum-free medium for 4-6 hours.
-
This compound Pre-treatment: Seed the serum-starved cells at a density of 1 x 10⁶ cells/well in a 24-well plate. Prepare a stock solution of this compound in DMSO. Dilute the stock solution to the desired final concentrations in serum-free RPMI-1640. Add the this compound dilutions to the cells and incubate for 1 hour at 37°C. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Cytokine Stimulation:
-
For pSTAT5 analysis: Stimulate the cells by adding Recombinant Human IL-2 to a final concentration of 100 U/mL.
-
For pSTAT3 analysis: Stimulate the cells by adding Recombinant Human IL-21 to a final concentration of 50 ng/mL.
-
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Termination: Immediately stop the stimulation by placing the plate on ice and proceeding to either Protocol 2A (Western Blot) or 2B (Flow Cytometry).
Protocol 2A: Western Blot Analysis
-
Cell Lysis:
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of the supernatants using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pSTAT3, total STAT3, pSTAT5, or total STAT5 overnight at 4°C. A loading control antibody (β-Actin or GAPDH) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Visualize the protein bands using an ECL chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the pSTAT signal to the total STAT signal for each sample.
Protocol 2B: Flow Cytometry Analysis
-
Fixation:
-
After cytokine stimulation, add an equal volume of pre-warmed Fixation Buffer to the cell suspension.
-
Incubate for 10-15 minutes at 37°C.
-
-
Permeabilization:
-
Pellet the fixed cells by centrifugation.
-
Resuspend the cells in ice-cold Permeabilization Buffer.
-
Incubate on ice for 30 minutes.
-
-
Intracellular Staining:
-
Wash the permeabilized cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in the staining buffer containing the fluorochrome-conjugated anti-pSTAT3 or anti-pSTAT5 antibody.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing: Wash the cells twice with Flow Cytometry Staining Buffer.
-
Acquisition: Resuspend the cells in staining buffer and acquire the data on a flow cytometer.
-
Data Analysis: Analyze the data using appropriate flow cytometry software. Determine the Mean Fluorescence Intensity (MFI) of the pSTAT signal for each treatment condition. Normalize the MFI of the this compound-treated samples to the vehicle-treated, cytokine-stimulated control.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak pSTAT signal in stimulated control | Inactive cytokine | Use a fresh or properly stored aliquot of cytokine. |
| Insufficient stimulation time | Optimize the stimulation time (e.g., 15, 30, 60 minutes). | |
| Cell viability is low | Ensure cells are healthy and in the logarithmic growth phase. | |
| High background pSTAT signal in unstimulated control | Serum in starvation media | Ensure complete removal of serum during the starvation step. |
| Autocrine signaling | Reduce cell density during starvation and treatment. | |
| Inconsistent results | Variation in cell number | Ensure accurate cell counting and seeding. |
| Variation in reagent addition | Use precise pipetting techniques. | |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate for critical samples. |
Conclusion
This application note provides a comprehensive guide for assessing the inhibitory activity of this compound on STAT3 and STAT5 phosphorylation in a cell-based assay. The detailed protocols for Western blot and flow cytometry offer robust methods for quantifying the dose-dependent effects of this compound, making it a valuable tool for researchers in immunology and drug development. The provided diagrams and data tables facilitate a clear understanding of the underlying biological pathways and the expected experimental outcomes.
References
- 1. Oscillatory IL-2 stimulus reveals pertinent signaling timescales of T cell responsiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Opposing roles of STAT1 and STAT3 in IL-21 function in CD4+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of Unique STAT Heterodimers by IL-21 Provokes IL-1RI Expression on CD8+ T Cells, Resulting in Enhanced IL-1β Dependent Effector Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of T Cell Populations After Ritlecitinib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (Litfulo®) is an immunomodulatory agent approved for the treatment of severe alopecia areata. It functions as a first-in-class, irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This unique mechanism allows this compound to modulate signaling pathways crucial for the activation, proliferation, and cytotoxic functions of T lymphocytes, which are key mediators in the pathogenesis of autoimmune diseases like alopecia areata.
Flow cytometry is a critical tool for elucidating the pharmacodynamic effects of this compound on the immune system. It enables precise quantification and phenotyping of various T cell subsets, providing valuable insights into the drug's mechanism of action and its impact on immune cell dynamics. These application notes provide a comprehensive overview and detailed protocols for analyzing T cell populations in samples from patients treated with this compound.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Kinases
This compound's targeted action stems from its ability to irreversibly block the ATP binding sites of both JAK3 and TEC family kinases.
-
JAK3 Inhibition : JAK3 is essential for signal transduction of cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21. These cytokines are fundamental for T cell development, survival, and activation. By inhibiting JAK3, this compound blocks the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5 and STAT3, thereby downregulating the inflammatory cascade.
-
TEC Kinase Family Inhibition : The TEC family includes key signaling molecules in adaptive immunity, such as IL-2-inducible T-cell kinase (ITK) in T cells and Bruton's tyrosine kinase (BTK) in B cells. These kinases are crucial for signaling downstream of the T cell receptor (TCR). Inhibition of this pathway by this compound interferes with T cell activation and dampens the cytolytic functions of CD8+ T cells and Natural Killer (NK) cells.
The combined inhibition of these two distinct pathways provides a potent and targeted approach to modulating the autoimmune response.
Application Notes and Protocols: Ritlecitinib Dose-Response Studies in Lymphocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (LITFULO®) is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] By targeting these specific kinases, this compound modulates signaling pathways crucial for lymphocyte activation, proliferation, and effector functions, making it a subject of significant interest in autoimmune and inflammatory diseases.[4][5] These application notes provide a comprehensive overview of the dose-dependent effects of this compound on lymphocyte cultures, including detailed protocols for key experimental assays and a summary of quantitative data to guide researchers in their studies.
Data Presentation
The inhibitory activity of this compound has been quantified across various molecular and cellular assays. The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound for its primary kinase targets and its functional effects on lymphocyte signaling and effector functions.
Table 1: this compound In Vitro Inhibitory Activity against JAK and TEC Family Kinases
| Kinase Family | Target Kinase | IC50 (nM) |
| Janus Kinase (JAK) | JAK3 | 33.1 |
| JAK1 | >10,000 | |
| JAK2 | >10,000 | |
| TYK2 | >10,000 | |
| TEC Family | RLK (TXK) | 155 |
| ITK | 395 | |
| TEC | 403 | |
| BTK | 404 | |
| BMX | 666 |
Source: Data compiled from in vitro kinase assays.[1]
Table 2: this compound Functional Inhibition in Human Lymphocyte Cultures
| Assay | Cell Type | Stimulant | Measured Endpoint | IC50 (nM) |
| STAT Phosphorylation | Human Whole Blood | IL-2 | pSTAT5 | 244 |
| Human Whole Blood | IL-4 | pSTAT5 | 340 | |
| Human Whole Blood | IL-7 | pSTAT5 | 407 | |
| Human Whole Blood | IL-15 | pSTAT5 | 266 | |
| Human Whole Blood | IL-21 | pSTAT3 | 355 | |
| Effector Function | CD8+ T Cells | - | IFNγ Production | 188 |
| NK Cells | - | IFNγ Production | 188 | |
| CD8+ T Cells | - | Degranulation (CD107a) | 210 | |
| NK Cells | - | Degranulation (CD107a) | 509 |
Source: Data from in vitro cellular assays using human peripheral blood mononuclear cells (PBMCs) or whole blood.
Signaling Pathways and Experimental Workflows
Signaling Pathways
This compound exerts its immunomodulatory effects by inhibiting key signaling pathways in lymphocytes. The primary targets are the JAK3/STAT pathway, crucial for cytokine signaling, and the TEC kinase pathway, which is essential for T-cell receptor (TCR) and B-cell receptor (BCR) signaling.
Experimental Workflows
The following diagrams illustrate the general workflows for assessing the dose-response of this compound in key lymphocyte function assays.
Experimental Protocols
Protocol 1: T-Cell Proliferation Assay using CFSE
This protocol describes a method to assess the dose-dependent inhibition of T-cell proliferation by this compound using Carboxyfluorescein succinimidyl ester (CFSE).
1. Materials and Reagents:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
CFSE dye
-
Anti-CD3 and Anti-CD28 antibodies (plate-bound or soluble)
-
This compound stock solution (dissolved in DMSO)
-
96-well round-bottom culture plates
-
Flow cytometer
2. Procedure:
-
Isolate PBMCs: Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Cell Staining: Resuspend PBMCs in PBS at a concentration of 1x10^6 cells/mL. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding 5 volumes of complete RPMI-1640 medium. Wash the cells twice with complete medium.[6]
-
Cell Seeding: Resuspend the CFSE-labeled PBMCs in complete RPMI-1640 at a concentration of 1x10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
This compound Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO).
-
T-Cell Stimulation: Add 50 µL of anti-CD3/anti-CD28 antibodies to the desired final concentration to stimulate T-cell proliferation.[6] Include unstimulated control wells.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3 to 5 days.
-
Flow Cytometry Analysis: Harvest the cells and acquire them on a flow cytometer. Analyze the CFSE fluorescence in the FITC channel. Each cell division will result in a halving of the CFSE fluorescence intensity, allowing for the quantification of proliferation.
Protocol 2: Inhibition of Cytokine-Induced STAT Phosphorylation
This protocol details the measurement of this compound's inhibitory effect on cytokine-induced STAT phosphorylation in PBMCs.
1. Materials and Reagents:
-
Human PBMCs
-
RPMI-1640 medium (serum-free)
-
Recombinant human cytokines (e.g., IL-2, IL-15, IL-21)
-
This compound stock solution (in DMSO)
-
Fixation/Permeabilization buffers
-
Fluorochrome-conjugated anti-pSTAT3 and anti-pSTAT5 antibodies
-
Flow cytometer
2. Procedure:
-
Isolate PBMCs: Isolate PBMCs as described in Protocol 1.
-
Cell Preparation: Resuspend PBMCs in serum-free RPMI-1640 at a concentration of 2x10^6 cells/mL.
-
This compound Pre-incubation: Add various concentrations of this compound or vehicle control (DMSO) to the cell suspension and incubate for 1-2 hours at 37°C.[7]
-
Cytokine Stimulation: Add the appropriate cytokine (e.g., IL-15 for pSTAT5, IL-21 for pSTAT3) to the cell suspension and incubate for 15-30 minutes at 37°C.[8]
-
Fixation and Permeabilization: Immediately fix the cells by adding a fixation buffer. Following incubation, wash the cells and permeabilize them using a permeabilization buffer.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-pSTAT antibody to the permeabilized cells and incubate in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend them in PBS. Analyze the fluorescence intensity of the pSTAT signal on a flow cytometer.
Protocol 3: CD8+ T-Cell and NK Cell Degranulation Assay (CD107a Expression)
This protocol outlines a method to assess the impact of this compound on the cytotoxic potential of CD8+ T cells and NK cells by measuring degranulation.
1. Materials and Reagents:
-
Human PBMCs
-
Complete RPMI-1640 medium
-
This compound stock solution (in DMSO)
-
Fluorochrome-conjugated antibodies against CD3, CD8, CD56, and CD107a
-
Protein transport inhibitor (e.g., Monensin)
-
Cell stimulation cocktail (optional, for non-specific activation) or target cells
-
Flow cytometer
2. Procedure:
-
Isolate PBMCs: Isolate PBMCs as described in Protocol 1.
-
Cell Plating: Resuspend PBMCs in complete RPMI-1640 and plate them in a 96-well U-bottom plate.
-
Treatment and Staining: Add the anti-CD107a antibody and the desired concentrations of this compound or vehicle control to the cells.
-
Stimulation: Add a cell stimulation cocktail or appropriate target cells to induce degranulation.
-
Incubation: Incubate the plate for 1 hour at 37°C.
-
Protein Transport Inhibition: Add a protein transport inhibitor (Monensin) and incubate for an additional 4-5 hours.[9]
-
Surface Staining: Wash the cells and stain with fluorochrome-conjugated antibodies against CD3, CD8, and CD56 to identify CD8+ T cells and NK cells.
-
Flow Cytometry Analysis: Wash the cells and acquire them on a flow cytometer. Gate on the CD8+ T-cell (CD3+CD8+) and NK cell (CD3-CD56+) populations and quantify the percentage of CD107a-positive cells.
Conclusion
These application notes provide a framework for investigating the dose-response effects of this compound on lymphocyte cultures. The provided quantitative data serves as a valuable reference for experimental design and data interpretation. The detailed protocols offer standardized methods for assessing the impact of this compound on key lymphocyte functions, including proliferation, signaling, and cytotoxicity. The visualization of the targeted signaling pathways and experimental workflows aims to enhance the understanding of this compound's mechanism of action and facilitate the planning of future research.
References
- 1. Comprehensive Safety Exposure‐Response Analysis to Support this compound Dose Selection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive Safety Exposure-Response Analysis to Support this compound Dose Selection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 4. This compound, a JAK3/TEC family kinase inhibitor, stabilizes active lesions and repigments stable lesions in vitiligo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a JAK3 /TEC inhibitor, modulates the markers of celiac autoimmunity in alopecia areata and vitiligo patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Degranulation and cytokine production (functional assay) [protocols.io]
Application Notes and Protocols for Immunohistochemical Analysis of Ritlecitinib-Treated Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib is an orally administered kinase inhibitor that functions by irreversibly inhibiting Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2] This dual inhibition modulates downstream signaling pathways, notably the JAK-STAT pathway, which is pivotal in immune responses. Dysregulation of this pathway is implicated in autoimmune conditions such as alopecia areata and vitiligo.[2][3] this compound's mechanism involves blocking the adenosine triphosphate (ATP) binding site of JAK3 and TEC family kinases, thereby inhibiting cytokine-induced STAT phosphorylation and the signaling of immune receptors.[1][4] These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues, particularly skin biopsies, from subjects treated with this compound. The primary objectives of these protocols are to enable the assessment of pharmacodynamic effects on immune cell infiltration and downstream signaling molecules.
Data Presentation
The following table summarizes the quantitative data from a clinical study on this compound, demonstrating its effect on T-cell infiltration in skin lesions of patients with nonsegmental vitiligo.
| Biomarker | Treatment Group | Timepoint | Result | Significance |
| CD3+ T-cell infiltrates | This compound 50 mg | 24 weeks | Significant reduction | P < .05 |
| CD8+ T-cell infiltrates | This compound 50 mg | 24 weeks | Significant reduction | P < .05 |
Table 1: Effect of this compound on T-cell infiltration in skin lesions. Data extracted from a phase 2b trial in patients with nonsegmental vitiligo.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the JAK-STAT signaling pathway targeted by this compound and the general experimental workflow for the immunohistochemistry protocol.
Caption: JAK-STAT and TEC Kinase Signaling Pathway Inhibition by this compound.
Caption: Immunohistochemistry Experimental Workflow.
Experimental Protocols
The following protocols provide a detailed methodology for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound.
Protocol 1: Staining for Immune Cell Markers (CD3, CD4, CD8)
This protocol is designed to identify and quantify T-cell populations within the tissue.
1. Tissue Preparation 1.1. Fixation: Immediately fix fresh tissue biopsies in 10% Neutral Buffered Formalin (NBF) for 24-48 hours at room temperature.[5] 1.2. Processing and Embedding: Dehydrate the fixed tissue through a series of graded ethanol solutions and xylene, and embed in paraffin wax.[6][7] 1.3. Sectioning: Cut 5 µm thick sections using a microtome and mount on positively charged slides.[5]
2. Deparaffinization and Rehydration 2.1. Heat slides at 60°C for 30-60 minutes. 2.2. Immerse slides in two changes of xylene for 5 minutes each.[6] 2.3. Rehydrate through graded ethanol solutions: 100% (2x3 min), 95% (1x3 min), 70% (1x3 min), and 50% (1x3 min).[6] 2.4. Rinse with distilled water.
3. Antigen Retrieval 3.1. Perform Heat-Induced Epitope Retrieval (HIER). 3.2. Immerse slides in a staining dish containing 10 mM Sodium Citrate Buffer (pH 6.0).[8] 3.3. Heat the slides in a pressure cooker or steamer at 95-100°C for 20-30 minutes.[6] 3.4. Allow slides to cool to room temperature for at least 20 minutes.
4. Staining 4.1. Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10-15 minutes to block endogenous peroxidase activity.[6][9] 4.2. Blocking: Rinse with wash buffer (e.g., PBS with 0.1% Tween-20) and block non-specific binding by incubating with a protein block (e.g., 10% normal goat serum) for 1 hour at room temperature.[9][10] 4.3. Primary Antibody: Incubate sections overnight at 4°C with the primary antibody (e.g., rabbit anti-human CD3, mouse anti-human CD4, or mouse anti-human CD8) diluted in antibody diluent. 4.4. Secondary Antibody: Wash slides and incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature. 4.5. Detection: Wash slides and apply a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes. 4.6. Chromogen: Incubate with a DAB (3,3'-Diaminobenzidine) substrate solution until a brown color develops.[6] 4.7. Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.[6]
5. Dehydration and Mounting 5.1. Dehydrate sections through graded ethanol and clear in xylene.[6] 5.2. Coverslip with a permanent mounting medium.
Protocol 2: Staining for Phosphorylated STATs (e.g., p-STAT3)
This protocol requires special considerations to preserve the phosphorylation status of the target protein.
1. Tissue Preparation 1.1. Follow steps 1.1 to 1.3 as in Protocol 1. Rapid fixation is crucial for preserving phosphoproteins.
2. Deparaffinization and Rehydration 2.1. Follow steps 2.1 to 2.4 as in Protocol 1.
3. Antigen Retrieval 3.1. For phospho-specific antibodies, Tris-EDTA buffer (pH 9.0) for HIER is often more effective.[11] 3.2. Immerse slides in Tris-EDTA buffer (pH 9.0) and heat at 97°C for 20-45 minutes. Optimization of heating time may be required.[11] 3.3. Allow slides to cool to room temperature.
4. Staining 4.1. Peroxidase Block: Follow step 4.1 as in Protocol 1. 4.2. Blocking: Use a blocking buffer without casein, such as Tris-buffered saline with Tween-20 (TBST) containing goat serum. 4.3. Primary Antibody: Incubate sections overnight at 4°C with the phospho-specific primary antibody (e.g., rabbit anti-human phospho-STAT3) diluted in a suitable antibody diluent. 4.4. Follow steps 4.4 to 4.7 as in Protocol 1 for secondary antibody incubation, detection, and counterstaining.
5. Dehydration and Mounting 5.1. Follow steps 5.1 to 5.2 as in Protocol 1.
Note: For all protocols, include appropriate positive and negative controls to ensure the validity of the staining. Negative controls should include slides incubated with an isotype control antibody in place of the primary antibody. Positive control tissues should be known to express the target antigen.
References
- 1. physiciansweekly.com [physiciansweekly.com]
- 2. Efficacy and safety of this compound in vitiligo patients across Fitzpatrick skin types with biomarker analyses — Olink® [olink.com]
- 3. dermatologytimes.com [dermatologytimes.com]
- 4. Improvements in immune/melanocyte biomarkers with JAK3/TEC family kinase inhibitor this compound in vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. stagebio.com [stagebio.com]
- 6. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 7. bosterbio.com [bosterbio.com]
- 8. origene.com [origene.com]
- 9. BestProtocols: Immunohistochemical Staining of Formalin-Fixed Paraffin-Embedded Tissues | Thermo Fisher Scientific - UK [thermofisher.com]
- 10. biocare.net [biocare.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Ritlecitinib in Ex Vivo Human Skin Explant Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib (brand name LITFULO®) is an orally administered kinase inhibitor approved for the treatment of severe alopecia areata. Its mechanism of action involves the irreversible inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. This dual inhibition modulates signaling pathways of crucial cytokines and immune receptors involved in autoimmune and inflammatory conditions.
Ex vivo human skin explant models provide a powerful platform for preclinical dermatological research, bridging the gap between in vitro cell cultures and in vivo clinical trials. These models maintain the complex three-dimensional structure and cellular diversity of human skin, including resident immune cells, making them ideal for studying the pharmacodynamics and mechanism of action of novel therapeutics like this compound in a physiologically relevant environment.
These application notes provide detailed protocols for utilizing ex vivo human skin explants to investigate the effects of this compound on key inflammatory and cellular biomarkers.
Mechanism of Action: JAK3/TEC Inhibition
This compound's therapeutic effect stems from its ability to block the adenosine triphosphate (ATP) binding site of JAK3 and TEC family kinases.
-
JAK3 Inhibition: The JAK-STAT signaling pathway is central to immune responses. Cytokines like Interleukin-2 (IL-2), IL-4, IL-7, and IL-15, which are implicated in autoimmune skin diseases, signal through receptors that utilize JAK3. By inhibiting JAK3, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, preventing their translocation to the nucleus and the transcription of pro-inflammatory genes.
-
TEC Kinase Inhibition: TEC family kinases are involved in the signaling pathways of various immune cell receptors, including T-cell receptors (TCR) and B-cell receptors (BCR). Inhibition of these kinases can suppress the activation and function of immune cells like CD8+ T cells and Natural Killer (NK) cells.
Caption: this compound inhibits JAK3 and TEC kinases, blocking STAT phosphorylation.
Data Presentation: Expected Biomarker Modulation
Based on clinical studies in alopecia areata and vitiligo, this compound is expected to modulate several key biomarkers of inflammation and immune cell activity in ex vivo skin explants. The following table summarizes these expected effects, which can be quantified using the protocols provided.
| Biomarker Category | Specific Marker | Biological Role in Skin Inflammation | Expected Effect of this compound |
| Immune Cell Infiltrates | CD3+, CD8+ | T-cells central to autoimmune attack on skin structures (e.g., hair follicles, melanocytes). | Decrease |
| T-Cell Activation Markers | IL-2, IL-2RA, IL-15 | Cytokines and receptors crucial for T-cell proliferation and cytotoxic function. | Decrease |
| Pro-Inflammatory Cytokines | IFN-γ | Key cytokine in Th1-mediated immune responses, often elevated in inflammatory dermatoses. | Decrease |
| Chemokines | CXCL9, CXCL10 | Chemoattractants that recruit T-cells to the site of inflammation in the skin. | Decrease |
| Hair Follicle Associated | Keratins (KRTs), KRTAPs | Structural proteins essential for hair formation; downregulated during inflammatory attack. | Upregulation / Restoration |
| Melanocyte Associated | Tyrosinase, Melan-A | Markers of melanocyte presence and function; reduced in vitiligo lesions. | Upregulation / Restoration |
| NK/Cytotoxic Cell Markers | FASLG, KLRD1 | Molecules involved in cell-mediated cytotoxicity. | Decrease |
Experimental Protocols
The following protocols provide a framework for studying this compound in ex vivo human skin explants.
Caption: Workflow for ex vivo human skin explant studies with this compound.
Protocol 1: Ex Vivo Human Skin Explant Culture and Treatment
This protocol describes the establishment of an air-liquid interface culture for human skin explants and subsequent treatment with this compound.
Materials:
-
Fresh, sterile human skin tissue
-
Sterile Phosphate-Buffered Saline (PBS) with antibiotics (1% Penicillin-Streptomycin)
-
Culture medium (e.g., DMEM or EpiLife™) supplemented with 10% Fetal Bovine Serum (or human serum), 1% Penicillin-Streptomycin, and L-glutamine
-
Sterile biopsy punches (e.g., 6-8 mm diameter)
-
Sterile surgical sponges (e.g., gelatin sponge)
-
6-well or 12-well culture plates
-
This compound stock solution (dissolved in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Tissue Preparation:
-
Handle fresh skin tissue in a sterile biosafety cabinet.
-
Wash the tissue multiple times with sterile PBS containing antibiotics.
-
Remove excess subcutaneous fat using sterile scissors and forceps.
-
Use a sterile biopsy punch to create full-thickness skin explants of uniform size.
-
-
**Culture Setup (
Application Notes and Protocols: Western Blot Analysis of Phosphorylated STATs in Ritlecitinib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ritlecitinib is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in the hepatocellular carcinoma (TEC) kinase family.[1][2][3] Its mechanism of action involves blocking the adenosine triphosphate (ATP) binding site, which in turn inhibits cytokine-induced phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2][4] The JAK/STAT signaling pathway is a critical mediator of immune responses, and its dysregulation is implicated in various autoimmune diseases.[5][6] this compound's targeted inhibition of JAK3 disrupts the signaling of key cytokines involved in the pathogenesis of diseases like alopecia areata.[3][7]
This document provides detailed application notes and a comprehensive protocol for the analysis of STAT phosphorylation (specifically pSTAT3 and pSTAT5) by Western blot in cells treated with this compound. This method is a crucial tool for assessing the drug's target engagement and functional efficacy in a cellular context.
Signaling Pathway and Mechanism of Action
This compound exerts its effect by selectively inhibiting JAK3. When cytokines bind to their receptors, associated JAKs become activated and phosphorylate STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of target genes involved in inflammation and immune cell function. By inhibiting JAK3, this compound effectively blocks the phosphorylation and activation of downstream STATs, particularly STAT3 and STAT5.[1][8]
Quantitative Data Summary
The following tables summarize the inhibitory activity of this compound on JAK3 and cytokine-induced STAT phosphorylation. This data is critical for determining appropriate in vitro concentrations for experimentation.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Data from in vitro kinase assays.[9]
Table 2: this compound Inhibition of Cytokine-Induced STAT Phosphorylation in Human Whole Blood
| Cytokine Stimulant | Downstream Target | IC50 (nM) |
| IL-21 | pSTAT3 | 355 |
| IL-2 | pSTAT5 | 244 |
| IL-4 | pSTAT5 | 340 |
| IL-7 | pSTAT5 | 407 |
| IL-15 | pSTAT5 | 266 |
Data obtained by flow cytometry analysis.[1][9]
Detailed Experimental Protocol
This protocol provides a step-by-step guide for performing a Western blot to assess the inhibition of STAT3 and STAT5 phosphorylation by this compound in a relevant cell line (e.g., Human Peripheral Blood Mononuclear Cells - PBMCs).
Materials and Reagents
-
Cell Culture: PBMCs, RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin.
-
This compound: Prepare stock solutions in DMSO.
-
Cytokine Stimulants: Recombinant Human IL-21, IL-2, or IL-15 (for pSTAT3 and pSTAT5 activation, respectively).
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Acrylamide/bis-acrylamide solution, TEMED, ammonium persulfate (APS), Tris-HCl, SDS, glycine.
-
Transfer: PVDF or nitrocellulose membrane, methanol, transfer buffer.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST). Note: Do not use milk as a blocking agent as it contains phosphoproteins that can cause high background.[10][11]
-
Primary Antibodies:
-
Rabbit anti-phospho-STAT3 (Tyr705) monoclonal antibody.
-
Rabbit anti-phospho-STAT5 (Tyr694) monoclonal antibody.
-
Mouse or rabbit anti-total STAT3 monoclonal antibody.
-
Mouse or rabbit anti-total STAT5 monoclonal antibody.
-
Antibody against a loading control (e.g., GAPDH, β-actin).
-
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
-
Stripping Buffer (Optional): Commercially available or lab-prepared stripping buffer.
Experimental Workflow
Procedure
-
Cell Seeding and Treatment:
-
Seed PBMCs in appropriate culture plates and allow them to acclimate.
-
Pre-treat cells with varying concentrations of this compound (e.g., 100 nM, 300 nM, 1 µM) or vehicle control (DMSO) for 1-2 hours.
-
-
Cytokine Stimulation:
-
To induce STAT phosphorylation, stimulate the cells with an appropriate cytokine. For example:
-
Include an unstimulated, vehicle-treated control.
-
-
Cell Lysis:
-
After stimulation, place the culture plates on ice and wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Mix 20-40 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Load the samples onto an SDS-polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-pSTAT3 or anti-pSTAT5) diluted in 5% BSA/TBST overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
For quantification, use image analysis software (e.g., ImageJ) to measure band intensity.
-
-
Stripping and Reprobing (Optional but Recommended):
-
To normalize the pSTAT signal, strip the membrane to remove the bound antibodies.
-
Wash the membrane and re-probe with antibodies for total STAT3 or total STAT5, and then a loading control like GAPDH or β-actin.
-
Normalize the pSTAT band intensity to the total STAT band intensity for each sample. Further normalization to the loading control can account for any loading inaccuracies.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| Weak or No Signal | Insufficient cytokine stimulation. | Optimize cytokine concentration and stimulation time. |
| Dephosphorylation of sample. | Ensure fresh phosphatase inhibitors are added to lysis buffer; keep samples on ice. | |
| Low abundance of pSTAT. | Increase the amount of protein loaded onto the gel. | |
| High Background | Blocking agent is inappropriate. | Use 5% BSA in TBST for blocking and antibody dilutions. Avoid using milk.[10][11] |
| Insufficient washing. | Increase the number and duration of washes with TBST. | |
| Antibody concentration too high. | Optimize primary and secondary antibody dilutions. | |
| Non-specific Bands | Antibody cross-reactivity. | Use a more specific monoclonal antibody. Ensure proper blocking. |
| Protein degradation. | Use fresh protease inhibitors in the lysis buffer. |
Conclusion
Western blotting is a robust method for quantifying the inhibitory effect of this compound on STAT phosphorylation. By following this detailed protocol, researchers can obtain reliable and reproducible data to assess the drug's cellular mechanism of action and its potential as a therapeutic agent for autoimmune and inflammatory diseases. Careful attention to sample preparation, particularly the inhibition of phosphatases, is crucial for the successful detection of phosphorylated proteins.
References
- 1. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Litfulo (this compound) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scholars.mssm.edu [scholars.mssm.edu]
- 8. researchgate.net [researchgate.net]
- 9. This compound | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 10. researchgate.net [researchgate.net]
- 11. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 12. benchchem.com [benchchem.com]
- 13. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib Administration in Mouse Models of Alopecia Areata: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alopecia areata (AA) is an autoimmune disease characterized by an immune attack on hair follicles, leading to non-scarring hair loss. The pathogenesis involves cytotoxic CD8+ T cells and is mediated by signaling pathways involving Janus kinases (JAK). Ritlecitinib (formerly PF-06651600) is a selective, irreversible inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases. By inhibiting JAK3, this compound blocks the signaling of common gamma chain (γc) cytokines such as IL-2, IL-7, and IL-15, which are crucial for the proliferation and function of lymphocytes implicated in the autoimmune attack in AA. This document provides detailed protocols for the evaluation of this compound in the C3H/HeJ mouse model of alopecia areata, a well-established preclinical model for this disease.
Signaling Pathway and Mechanism of Action
The development of alopecia areata is driven by an autoimmune response targeting the hair follicle. A key component of this process is the JAK-STAT signaling pathway, which transduces signals from cytokines to regulate the function of immune cells. In alopecia areata, CD8+ T cells are key effector cells that attack the hair follicle. The activation and survival of these cells are promoted by γc cytokines (IL-2, IL-7, IL-15) which signal through JAK3, and by interferon-gamma (IFN-γ) which signals through JAK1/2. This compound selectively and irreversibly inhibits JAK3, thereby blocking the signaling of γc cytokines and disrupting the autoimmune attack on hair follicles.
Experimental Protocols
Induction of Alopecia Areata in C3H/HeJ Mice via Skin Grafting
The C3H/HeJ mouse strain is a well-established model for alopecia areata. The disease can be induced with high penetrance and a predictable timeline through the transfer of affected skin grafts.
Materials:
-
C3H/HeJ mice (donor mice with active alopecia areata and recipient mice)
-
Surgical instruments (scissors, forceps)
-
Povidone-iodine and 70% ethanol
-
6-0 surgical sutures
-
Sterile bandages
-
Analgesics
Protocol:
-
Surgical Preparation: Anesthetize both donor and recipient mice according to approved institutional protocols. Shave the dorsal thoracic area of both mice and sterilize the skin with povidone-iodine followed by 70% ethanol.
-
Graft Harvest: From the alopecic area of the donor mouse, excise a 1 cm² full-thickness piece of skin.
-
Graft Bed Preparation: On the prepared dorsal area of the recipient mouse, excise a similarly sized piece of skin to create the graft bed.
-
Graft Placement: Carefully place the donor skin graft onto the recipient's graft bed.
-
Suturing and Bandaging: Suture the graft in place using 6-0 surgical sutures and cover the area with a sterile bandage.
-
Post-operative Care: Administer analgesics as per your institution's animal care and use committee (IACUC) protocol. Monitor the mice for any signs of distress. Sutures can typically be removed after 7-10 days.
-
Disease Development: Alopecia typically develops in and around the graft site within 3 to 5 weeks and may spread in the subsequent weeks. Mice are considered to have established AA suitable for drug testing when they exhibit significant hair loss.
This compound Administration Protocol (Oral Gavage)
This protocol describes the oral administration of this compound to C3H/HeJ mice with established alopecia areata.
Materials:
-
This compound tosylate
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Oral gavage needles
-
Syringes
-
Balance
Protocol:
-
Dose Preparation: Prepare a suspension of this compound tosylate in the chosen vehicle at the desired concentrations (e.g., 10, 30, and 60 mg/kg). A vehicle-only control should also be prepared.
-
Animal Grouping: Randomly assign mice with established AA into treatment and vehicle control groups (n=8-10 mice per group is recommended).
-
Baseline Assessment: Before initiating treatment, document the extent of hair loss for each mouse. This can be done using a scoring system adapted for mice, such as a modified Severity of Alopecia Tool (SALT) score. Baseline skin biopsies can also be collected for histological analysis.
-
Drug Administration: Administer the prepared this compound suspension or vehicle control orally via gavage once daily. The volume should be adjusted based on the mouse's body weight (e.g., 10 ml/kg).
-
Treatment Duration: Continue the daily treatment for a period of 4 to 12 weeks.[1]
-
Monitoring and Assessment: Monitor the mice daily for any adverse effects. Assess and photograph hair regrowth weekly. The extent of hair regrowth should be scored at regular intervals (e.g., every 2 weeks).
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect skin samples from the treated areas for histological and immunohistochemical analysis. This analysis can be used to assess the reduction in inflammatory cell infiltrates (e.g., CD8+ T cells) and changes in hair follicle morphology.
Data Presentation
Quantitative Efficacy Data of this compound in C3H/HeJ Mouse Model
The following tables summarize the expected quantitative outcomes based on preclinical studies of this compound (PF-06651600) in the C3H/HeJ mouse model of alopecia areata.
Table 1: Prevention of Hair Loss with Systemic this compound Treatment [1]
| Treatment Group (30 mg/kg/day for 4 weeks) | Incidence of Alopecia Areata |
| Vehicle Control | 100% |
| This compound | 0% |
Table 2: Reversal of Established Alopecia Areata with Systemic this compound Treatment [2]
| Treatment Group (30 mg/kg/day for 12 weeks) | Baseline Hair Loss (%) | Post-Treatment Hair Regrowth (%) |
| Vehicle Control | ~80% | No significant regrowth |
| This compound | ~80% | ~90-100% |
Table 3: Effect of Systemic this compound on Immune Cell Infiltration in the Skin of C3H/HeJ Mice with Alopecia Areata [2]
| Immune Cell Marker | Vehicle Control (% of Skin Infiltrating Leukocytes) | This compound (30 mg/kg/day for 12 weeks) (% of Skin Infiltrating Leukocytes) |
| CD45+ Leukocytes | High | Significantly Reduced |
| CD44+CD62L-CD8+ T cells | High | Significantly Reduced |
| NKG2D+CD8+ T cells | High | Significantly Reduced |
| IFN-γ producing CD8+ T cells | High | Significantly Reduced |
Histological and Immunohistochemical Analysis
At the endpoint of the study, skin samples should be collected for histological and immunohistochemical analysis to provide a more in-depth understanding of the treatment effect.
Protocol:
-
Sample Collection: Euthanize mice and collect skin biopsies from the treated dorsal area.
-
Tissue Processing: Fix the skin samples in 10% neutral buffered formalin and embed in paraffin.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To assess overall skin morphology, hair follicle cycling (anagen, catagen, telogen phases), and the extent of inflammatory infiltrate.
-
Immunohistochemistry (IHC): To identify and quantify specific immune cell populations.
-
Primary Antibodies: Anti-CD8 (for cytotoxic T cells), anti-MHC class I, and anti-MHC class II.
-
Procedure: Follow standard IHC protocols for deparaffinization, antigen retrieval, antibody incubation, and detection.
-
-
-
Analysis:
-
Histological Scoring: Evaluate the H&E stained sections for the severity of inflammation and the proportion of hair follicles in different stages of the hair cycle.
-
IHC Quantification: Quantify the number of CD8+ cells and the expression levels of MHC class I and II in and around the hair follicles.
-
Conclusion
The C3H/HeJ mouse model of alopecia areata provides a robust platform for the preclinical evaluation of this compound. The protocols outlined in this document offer a systematic approach to assess the efficacy of this compound, with expected outcomes including a dose-dependent induction of hair regrowth, a reduction in the inflammatory infiltrate in the skin, and a normalization of the immune environment surrounding the hair follicles. These methods and the presented data can serve as a valuable resource for researchers and professionals in the development of novel therapies for alopecia areata.
References
Troubleshooting & Optimization
Ritlecitinib Kinase Profiling: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for experiments involving the kinase inhibitor Ritlecitinib.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a kinase inhibitor that functions by irreversibly inhibiting Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2][3] This inhibition is achieved by forming a covalent bond with a specific cysteine residue (Cys-909) located in the ATP-binding site of these kinases.[2] This targeted action blocks the downstream signaling of various cytokines and the cytolytic activity of T cells, which are implicated in the pathogenesis of autoimmune diseases like alopecia areata.[1][2]
Q2: How selective is this compound for JAK3 over other JAK family members?
This compound exhibits high selectivity for JAK3 over other JAK isoforms (JAK1, JAK2, and TYK2).[2] This selectivity is attributed to its unique covalent binding mechanism. While JAK3 possesses a cysteine residue at position 909, the other JAK family members have a serine at the equivalent position, which prevents this compound from binding irreversibly.[2][4] This results in significantly lower inhibitory activity against JAK1, JAK2, and TYK2.[2][4]
Q3: What are the known off-target effects of this compound?
The primary off-target effects of this compound are directed towards the TEC family of kinases.[2] This is because members of the TEC kinase family also possess a cysteine residue at a position analogous to Cys-909 in JAK3, making them susceptible to inhibition by this compound.[2] Measurable inhibition has been observed against several TEC family kinases, including BTK, ITK, TEC, BMX, and RLK (TXK).[2][5]
Quantitative Data: Kinase Inhibition Profile of this compound
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC50) of this compound against its primary target and key off-target kinases.
| Kinase Target | This compound IC50 (nM) | Reference |
| Primary Target | ||
| JAK3 | 33.1 | [2][4] |
| JAK Family (Off-Targets) | ||
| JAK1 | >10,000 | [2][4] |
| JAK2 | >10,000 | [2][4] |
| TYK2 | >10,000 | [2] |
| TEC Family (Off-Targets) | ||
| RLK (TXK) | 155 | [2] |
| ITK | 395 | [2] |
| TEC | 403 | [2] |
| BTK | 404 | [2] |
| BMX | 666 | [2] |
Experimental Protocols & Troubleshooting
While specific protocols may vary between laboratories, the following sections outline the general methodologies for assessing this compound's kinase inhibition and provide troubleshooting for common issues.
Biochemical Kinase Inhibition Assay (In Vitro)
Objective: To determine the IC50 value of this compound against a purified kinase.
General Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing the purified kinase, a substrate (e.g., a peptide), and ATP.
-
-
Assay Execution:
-
Serially dilute the this compound stock solution to create a range of concentrations.
-
Add the diluted this compound to the wells of a microplate.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to the wells.
-
Incubate the plate for a specific time at a controlled temperature.
-
-
Detection:
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using ³²P-ATP) or fluorescence/luminescence-based assays.
-
-
Data Analysis:
-
Plot the kinase activity against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Plate edge effects | - Use calibrated pipettes and proper technique- Ensure consistent timing for all steps- Avoid using the outer wells of the microplate |
| No or low kinase activity | - Inactive kinase enzyme- Incorrect buffer composition (pH, cofactors)- Substrate degradation | - Use a new batch of kinase- Verify buffer components and pH- Prepare fresh substrate solution |
| IC50 value significantly different from published data | - Incorrect ATP concentration (this compound is an ATP-competitive inhibitor)- Different assay conditions (buffer, temperature) | - Ensure the ATP concentration is at or near the Km for the kinase- Standardize assay conditions and report them with the results |
Cellular STAT Phosphorylation Assay
Objective: To confirm that the biochemical selectivity of this compound translates to a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
General Procedure:
-
Cell Culture:
-
Culture a relevant cell line (e.g., hematopoietic cells expressing JAK3) to the desired density.
-
-
Treatment:
-
Pre-incubate the cells with a range of this compound concentrations for a specified duration.
-
-
Stimulation:
-
Cell Lysis and Staining:
-
Fix and permeabilize the cells.
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., pSTAT5).[6]
-
-
Detection and Analysis:
-
Analyze the cells using flow cytometry to quantify the level of pSTAT in each treatment group.
-
Calculate the percent inhibition of STAT phosphorylation at each this compound concentration and determine the IC50 value.
-
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low pSTAT signal upon cytokine stimulation | - Low cytokine concentration- Insufficient stimulation time- Poor antibody quality | - Optimize cytokine concentration and stimulation time- Use a validated anti-pSTAT antibody |
| High background pSTAT signal in unstimulated cells | - Basal signaling in the cell line- Cell stress | - Serum-starve cells prior to the experiment- Handle cells gently to minimize stress |
| Inconsistent results | - Variation in cell density- Inconsistent incubation times | - Ensure consistent cell seeding density- Maintain precise timing for all incubation steps |
Visualizations
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits JAK3 and TEC family kinases.
Kinase Profiling Experimental Workflow
Caption: Workflow for a biochemical kinase inhibition assay.
References
- 1. FDA Approves Pfizer’s LITFULO™ (this compound) for Adults and Adolescents With Severe Alopecia Areata | Pfizer [pfizer.com]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FDA approves this compound for ages 12 and up for alopecia areata | MDedge [mdedge.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Target Occupancy and Functional Inhibition of JAK3 and TEC Family Kinases by this compound in Healthy Adults: An Open-Label, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ritlecitinib Concentration for In Vitro Experiments: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Ritlecitinib in in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and key quantitative data to facilitate effective and accurate research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective and irreversible dual inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] It covalently binds to a cysteine residue (Cys-909) in the ATP-binding site of JAK3, leading to high selectivity over other JAK isoforms (JAK1, JAK2, and TYK2).[1][2] By inhibiting JAK3, this compound blocks signaling from common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-15, and IL-21, which are crucial for lymphocyte proliferation and function.[1][2][3] Its inhibition of TEC family kinases, including BTK and ITK, further modulates immune cell signaling.[1][2]
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in DMSO.[4][5][6] It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in anhydrous DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[6] When preparing working solutions, dilute the DMSO stock in your cell culture medium of choice. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
Q3: What is a good starting concentration range for my in vitro experiments?
A3: A good starting point for determining the optimal concentration of this compound is to consider its IC50 values against its primary targets. For enzymatic assays, concentrations around the IC50 for JAK3 (33.1 nM) would be appropriate.[1][2] For cell-based assays, a broader concentration range is recommended to establish a dose-response curve. A starting range of 10 nM to 10 µM is often used for initial experiments.[7] The optimal concentration will depend on the specific cell type, the assay endpoint (e.g., inhibition of proliferation, cytokine release, or signal transduction), and the incubation time.
Q4: How does the irreversible binding of this compound affect experimental design?
A4: The irreversible covalent binding of this compound means that its inhibitory effect is time-dependent.[8] Pre-incubation of cells with this compound before stimulation or analysis can significantly increase its apparent potency.[8] The duration of this pre-incubation should be optimized for your specific assay. Unlike reversible inhibitors, washing the cells after treatment may not reverse the inhibition of JAK3 and TEC kinases.
Data Presentation
This compound IC50 Values for Target Kinases
| Kinase | IC50 (nM) | Selectivity vs. Other JAKs | Reference |
| JAK3 | 33.1 | Highly selective | [1][2][6] |
| JAK1 | > 10,000 | > 300-fold | [1][2][6] |
| JAK2 | > 10,000 | > 300-fold | [1][2][6] |
| TYK2 | > 10,000 | > 300-fold | [1][2][6] |
| TEC Family Kinases | |||
| RLK | 155 | [1] | |
| ITK | 395 | [1] | |
| TEC | 403 | [1] | |
| BTK | 404 | [1] | |
| BMX | 666 | [1] |
This compound Inhibition of Cytokine-Induced STAT Phosphorylation
| Cytokine | Phosphorylated STAT | Cellular Context | IC50 (nM) | Reference |
| IL-2 | STAT5 | Human Whole Blood Lymphocytes | 244 | [2][5][9] |
| IL-4 | STAT6 | Human Whole Blood B and T cells | 226-1000 | [10] |
| IL-7 | STAT5 | Human Whole Blood Lymphocytes | 407 | [2][5][9] |
| IL-15 | STAT5 | Human Whole Blood Lymphocytes | 266 | [2][5][9] |
| IL-21 | STAT3 | Human Whole Blood Lymphocytes | 355 | [2][5][9] |
Signaling Pathway and Experimental Workflow
Experimental Protocols
Representative Protocol: Inhibition of IL-2 Induced T-Cell Proliferation
This protocol provides a framework for assessing the effect of this compound on T-cell proliferation stimulated by Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
This compound
-
Recombinant Human IL-2
-
Cell proliferation dye (e.g., CFSE) or reagent (e.g., WST-1, MTT)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
Flow cytometer or plate reader
Procedure:
-
Cell Preparation and Staining (if using CFSE):
-
Isolate PBMCs or T-cells from healthy donor blood.
-
If using a proliferation dye, label the cells according to the manufacturer's protocol.
-
Resuspend cells in complete RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
-
Cell Seeding:
-
Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
-
This compound Pre-incubation:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium at 2X the final desired concentrations.
-
Add 50 µL of the diluted this compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
Incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This pre-incubation period allows for the covalent binding of this compound to JAK3.
-
-
Cellular Stimulation:
-
Prepare a 4X stock of IL-2 in complete RPMI-1640 medium.
-
Add 50 µL of the IL-2 stock to the stimulated wells to achieve the final desired concentration (e.g., 10 ng/mL). Add 50 µL of medium to the unstimulated control wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
For CFSE: Harvest the cells, stain with viability and T-cell markers (e.g., CD3), and analyze by flow cytometry. Proliferation is measured by the dilution of the CFSE dye.
-
For WST-1/MTT: Add the reagent to the wells according to the manufacturer's instructions and measure the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition relative to the IL-2 stimulated, vehicle-treated control.
-
Plot the percentage of inhibition against the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | - Inconsistent pre-incubation time.- Variability in cell density or passage number.- Degradation of this compound stock solution. | - Standardize the pre-incubation time across all experiments.[1] - Use cells within a consistent passage number range and ensure accurate cell counting. - Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. |
| Low or no inhibitory effect | - this compound precipitation in media.- Inactive this compound.- Cell line is not responsive to the specific cytokine stimulation. | - Visually inspect for precipitate after dilution in media. If necessary, sonicate briefly or prepare fresh dilutions.- Verify the purity and integrity of the this compound compound.- Confirm that your cell line expresses the appropriate cytokine receptors and shows a robust response to the stimulant in the absence of the inhibitor. |
| High background or off-target effects | - Final DMSO concentration is too high.- this compound may have off-target effects at high concentrations. | - Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).- Perform a dose-response curve to identify a concentration range that is specific for JAK3/TEC inhibition. Consider using a structurally unrelated JAK3 inhibitor as a control. |
| Unexpected cell toxicity | - this compound may have cytostatic or cytotoxic effects on certain cell types at high concentrations or with prolonged exposure. | - Perform a cell viability assay (e.g., Trypan Blue exclusion, Annexin V/PI staining) in parallel with your functional assay to distinguish between inhibition of a specific pathway and general toxicity. |
References
- 1. benchchem.com [benchchem.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. abmole.com [abmole.com]
- 7. benchchem.com [benchchem.com]
- 8. Tricyclic Covalent Inhibitors Selectively Target Jak3 through an Active Site Thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
Ritlecitinib Solubility: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Ritlecitinib.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of solution when I diluted my DMSO stock into an aqueous buffer. What should I do?
This is a common issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic solvent, like DMSO, is rapidly diluted into an aqueous buffer where its solubility is significantly lower.
Troubleshooting Steps:
-
Lower the final concentration: The most straightforward solution is to decrease the final concentration of this compound in your aqueous buffer.
-
Optimize the solvent exchange: Instead of a single, large dilution, try adding the aqueous buffer to your DMSO stock slowly and incrementally while vortexing. This gradual change in solvent polarity can sometimes keep the compound in solution.
-
Use a co-solvent: Incorporate a pharmaceutically acceptable co-solvent into your final aqueous solution. A small percentage of ethanol, polyethylene glycol (PEG), or propylene glycol can enhance the solubility of hydrophobic compounds.
-
Adjust the pH: this compound's solubility is pH-dependent. Ensure the pH of your aqueous buffer is within a range that favors its solubility. While specific data is limited, maintaining a pH between 4.0 and 6.8 is a reasonable starting point based on available information.[1]
Q2: I've seen conflicting information about this compound's solubility. Some sources say it is "freely soluble," while others classify it as a BCS Class II drug (low solubility). Which is correct?
This is an important point of clarification. The tosylate salt of this compound is reported to be freely soluble in water.[2][3] The Biopharmaceutics Classification System (BCS) classification, however, pertains to the active pharmaceutical ingredient (API) itself and its behavior in the gastrointestinal tract for oral absorption.
-
This compound Tosylate: This salt form exhibits high aqueous solubility, making it easier to work with when preparing stock solutions and certain formulations.[2][3]
-
This compound (API): When considering its absorption in the body, it is classified as a BCS Class II drug, indicating high permeability but low solubility.[4][5][6] This means that while it can readily cross cell membranes, its dissolution in the gut can be a rate-limiting step for absorption. One report also suggested that a conservative approach might classify it as BCS Class III (high solubility, low permeability).[7]
For laboratory purposes, researchers can generally expect good solubility with the tosylate salt in aqueous solutions, but precipitation can still occur, especially at high concentrations or upon significant changes in solvent composition.
Q3: What is the best way to prepare a stock solution of this compound?
For most in vitro experiments, preparing a high-concentration stock solution in an organic solvent is recommended.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice for creating stock solutions of this compound.[5][8]
-
Concentration: Stock solutions of up to 125 mg/mL (438.07 mM) in DMSO have been reported, though this may require sonication to fully dissolve.[5][8]
-
Storage: Store stock solutions at -20°C or -80°C to maintain stability.
When preparing your working solution, dilute the DMSO stock into your aqueous buffer of choice to a final DMSO concentration that is compatible with your experimental system (typically ≤ 0.5%).
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Buffer | Concentration | Molar Equivalent | Conditions |
| DMSO | 125 mg/mL | 438.07 mM | Sonication may be required |
| Water | 6.67 mg/mL | 23.38 mM | Sonication may be required |
| Aqueous Buffers (pH 1.0-6.8) | High Solubility | Not specified | This compound is reported to have adequate solubility in this pH range.[1] |
Experimental Protocols
Protocol 1: Equilibrium Solubility Determination
This protocol determines the thermodynamic equilibrium solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound tosylate powder
-
Aqueous buffer of interest (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
Shaking incubator or orbital shaker
-
Centrifuge
-
0.45 µm syringe filters
-
High-performance liquid chromatography (HPLC) system with a suitable column and validated analytical method for this compound quantification.
Procedure:
-
Add an excess amount of this compound tosylate powder to a series of vials, each containing a known volume of the aqueous buffer at different pH values.
-
Tightly cap the vials and vortex vigorously for 1-2 minutes.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulate matter.
-
Quantify the concentration of dissolved this compound in the filtrate using a validated HPLC method.
Protocol 2: Kinetic Solubility Assay
This protocol provides a high-throughput method to assess the solubility of this compound when rapidly precipitated from a DMSO stock into an aqueous buffer.
Materials:
-
This compound 10 mM stock solution in 100% DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dispense 198 µL of PBS (pH 7.4) into the wells of a 96-well plate.
-
Add 2 µL of each this compound concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity (light scattering) of each well using a nephelometer.
-
The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: this compound's mechanism of action via dual inhibition of JAK3 and TEC family kinases.
Caption: Troubleshooting workflow for addressing this compound precipitation in aqueous buffers.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pfizermedical.com [pfizermedical.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijprajournal.com [ijprajournal.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Ritlecitinib Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing experimental variability encountered during studies with Ritlecitinib.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues in a question-and-answer format to help you navigate challenges in your experiments.
In Vitro Kinase Assays
Q1: Why are my this compound IC50 values for JAK3 different from those reported in the literature?
A1: Discrepancies in IC50 values are common and can arise from several factors:
-
ATP Concentration: As this compound is an ATP-competitive inhibitor, its apparent IC50 value is highly dependent on the ATP concentration in your assay. Assays performed at lower ATP concentrations (near the Km) will yield lower IC50 values than those performed at physiological ATP concentrations (1-10 mM).[1][2]
-
Enzyme and Substrate Concentrations: Variations in the concentration and purity of the recombinant JAK3 enzyme or the substrate can alter the reaction kinetics and, consequently, the measured IC50.
-
Incubation Time: For an irreversible covalent inhibitor like this compound, the pre-incubation time of the enzyme with the inhibitor before initiating the kinase reaction is a critical parameter. Inconsistent timing will lead to variable results.[3]
-
Buffer Composition: Components in the assay buffer, such as reducing agents like DTT, can potentially react with the electrophilic warhead of covalent inhibitors, reducing their effective concentration.[4]
Troubleshooting Steps:
-
Standardize ATP Concentration: If comparing results, ensure the ATP concentration is consistent across experiments. For determining intrinsic potency, use an ATP concentration at or near the Km for JAK3. For better correlation with cellular activity, consider using a higher, physiological ATP concentration.[2]
-
Verify Reagent Quality: Use a consistent source and batch of recombinant JAK3 and substrate. Validate enzyme activity before starting your inhibitor screen.
-
Control Incubation Times: Standardize the pre-incubation time for this compound with the JAK3 enzyme to ensure consistent covalent bond formation.
-
Include Control Compounds: Run a known JAK3 inhibitor with a well-established IC50 value in parallel to validate your assay setup.
Q2: I'm not observing complete inhibition of TEC family kinases (e.g., BTK, ITK) even at high concentrations of this compound. What could be the issue?
A2: This could be due to several factors related to the assay setup for TEC kinases:
-
Assay Format: The choice of assay can influence the results. For example, a binding assay like LanthaScreen®, which measures the displacement of a fluorescent tracer, may yield different results than an activity assay that measures substrate phosphorylation.
-
Substrate Specificity: Ensure the substrate used in your assay is optimal for the specific TEC family kinase you are investigating.
-
Enzyme Activity: The activity of recombinant TEC kinases can vary. Confirm the activity of your enzyme preparation before conducting inhibition assays.
Troubleshooting Steps:
-
Optimize Assay Conditions: If using a commercial kit, follow the manufacturer's protocol carefully. If developing an in-house assay, optimize enzyme and substrate concentrations to ensure the reaction is in the linear range.
-
Consider an Orthogonal Assay: If possible, confirm your findings using a different assay format (e.g., activity vs. binding) to rule out artifacts of a particular technology.
-
Review the Literature for Established Protocols: Consult publications that have successfully measured the inhibition of the specific TEC kinase of interest to ensure your assay conditions are appropriate.
Cellular Assays
Q3: The inhibition of STAT5 phosphorylation in my primary cells is less potent (higher IC50) than what I observed in my biochemical kinase assay. Why is there a discrepancy?
A3: This is a common observation when transitioning from biochemical to cellular assays. The primary reasons include:
-
Intracellular ATP Concentration: The concentration of ATP inside a cell is in the millimolar range (1-10 mM), which is significantly higher than the ATP concentrations typically used in biochemical assays. This high level of the natural substrate (ATP) competes with this compound, leading to a rightward shift in the IC50 curve and a higher apparent IC50 value.[2]
-
Cell Permeability and Efflux: The compound must cross the cell membrane to reach its intracellular target. Poor cell permeability or active efflux by transporters can reduce the intracellular concentration of this compound, leading to lower than expected potency.
-
Off-Target Effects: In a complex cellular environment, the compound may have off-target effects that can influence the signaling pathway being studied, either directly or indirectly.[5]
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Use a wide range of this compound concentrations to accurately determine the IC50 in your cellular system.
-
Use Control Inhibitors: Include inhibitors with known cellular potency to validate your assay.
-
Consider Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm that this compound is binding to JAK3 within the cell.
Q4: I am observing high variability in my flow cytometry results for phospho-STAT5 inhibition between different donors of primary cells. How can I mitigate this?
A4: Primary cells from different donors can exhibit significant biological variability.[5] This can be due to genetic differences, the activation state of the cells, and varying expression levels of kinases and signaling proteins.
Troubleshooting Steps:
-
Pool Donors: If your experimental design allows, pooling primary cells from multiple donors can help to average out individual variations.[5]
-
Normalize Data: Normalize the phospho-STAT5 signal to the baseline (unstimulated) and fully stimulated (e.g., with IL-2) conditions for each donor's cells. This will allow for a more accurate comparison of the inhibitory effect of this compound.
-
Increase Sample Size: Using a larger number of donors will provide more statistical power to account for inter-individual variability.
-
Ensure Consistent Cell Handling: Use standardized procedures for cell isolation, culture, and stimulation to minimize technical variability.
Data Presentation
The following tables summarize the in vitro inhibitory activity of this compound against JAK and TEC family kinases from various sources. Note the impact of ATP concentration on IC50 values.
Table 1: In Vitro Inhibitory Activity of this compound against JAK Family Kinases
| Kinase | IC50 (nM) at 1 mM ATP | IC50 (nM) at Km ATP | Selectivity vs. JAK3 (at 1 mM ATP) | Reference(s) |
| JAK3 | 33.1 | 0.346 | - | [1][6][7][8][9] |
| JAK1 | > 10,000 | - | > 300-fold | [6][7][9] |
| JAK2 | > 10,000 | - | > 300-fold | [6][7][9] |
| TYK2 | > 10,000 | - | > 300-fold | [6][7][9] |
Table 2: In Vitro Inhibitory Activity of this compound against TEC Family Kinases
| Kinase | IC50 (nM) | Reference(s) |
| RLK (TXK) | 155 | [6] |
| ITK | 395 | [6] |
| TEC | 403 | [6] |
| BTK | 404 | [6] |
| BMX | 666 | [6] |
Table 3: Cellular IC50 Values for this compound on STAT Phosphorylation in Human Whole Blood
| Cytokine Stimulant | Downstream STAT | IC50 (nM) | Reference(s) |
| IL-2 | STAT5 | 244 | [7] |
| IL-4 | STAT5 | 340 | [7] |
| IL-7 | STAT5 | 407 | [7] |
| IL-15 | STAT5 | 266 | [7] |
| IL-21 | STAT3 | 355 | [7] |
Experimental Protocols
Protocol 1: In Vitro JAK3 Kinase Inhibition Assay (Luminescence-based)
This protocol is adapted from methods utilizing the ADP-Glo™ Kinase Assay to measure the inhibitory activity of this compound against JAK3.
A. Principle: This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
B. Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
C. Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute in the kinase buffer. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted this compound or DMSO (for vehicle control).
-
Add 2 µL of diluted JAK3 enzyme in kinase buffer to each well. The optimal enzyme concentration should be determined empirically.
-
Pre-incubate the plate at room temperature for 60 minutes to allow for covalent bond formation.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a mixture containing the peptide substrate and ATP in kinase buffer to each well. The final ATP concentration should be at or near the Km for JAK3 for potency determination.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and generates a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value from the resulting dose-response curve.
Protocol 2: Cellular STAT5 Phosphorylation Assay (Flow Cytometry)
This protocol assesses the inhibition of IL-2-induced STAT5 phosphorylation by this compound in human peripheral blood mononuclear cells (PBMCs).
A. Principle: This assay uses flow cytometry to quantify the levels of phosphorylated STAT5 (pSTAT5) in T cells after cytokine stimulation in the presence of an inhibitor.
B. Materials:
-
Human PBMCs isolated from healthy donors
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Recombinant human IL-2
-
Fixation/Permeabilization Buffer (e.g., BD Cytofix/Cytoperm™)
-
Methanol (for permeabilization)
-
Fluorochrome-conjugated antibodies: anti-CD3, anti-CD4, anti-pSTAT5 (pY694)
-
Flow cytometer
C. Step-by-Step Procedure:
-
Cell Preparation: Isolate PBMCs using a Ficoll-Paque gradient. Resuspend the cells in RPMI-1640 with 10% FBS at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Treatment:
-
Plate 100 µL of the cell suspension into a 96-well U-bottom plate.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the cells for 1-2 hours at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate the cells by adding IL-2 to a final concentration of 100 ng/mL to the appropriate wells. Leave some wells unstimulated as a negative control.
-
Incubate for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Fix the cells by adding a fixation buffer for 10-15 minutes at 37°C.
-
Permeabilize the cells by adding ice-cold methanol and incubating for 10 minutes on ice.
-
-
Staining:
-
Wash the cells with staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with the antibody cocktail (anti-CD3, anti-CD4, anti-pSTAT5) for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition: Wash the cells and acquire the samples on a flow cytometer.
-
Data Analysis:
-
Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ helper T cells.
-
Determine the median fluorescence intensity (MFI) of the pSTAT5 signal in the CD4+ T cell population for each condition.
-
Calculate the percent inhibition of pSTAT5 phosphorylation relative to the IL-2 stimulated control and determine the IC50 value.
-
Mandatory Visualizations
Caption: this compound's dual inhibition of JAK3 and TEC family kinases.
Caption: General experimental workflows for this compound studies.
Caption: A logical guide for troubleshooting this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Ritlecitinib dose-response curve non-linearity issues
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ritlecitinib. The focus is on addressing potential issues with dose-response curve non-linearity and other common challenges encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1][2][3] It achieves this by blocking the adenosine triphosphate (ATP) binding site.[1][2][3][4] This dual inhibition modulates downstream signaling pathways involved in the immune response.[5][6]
Q2: What are the reported IC50 values for this compound against its primary targets?
The half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental conditions. Published data indicates a high selectivity for JAK3 over other JAK family members.[7][8]
Q3: My this compound dose-response curve is not a classic sigmoidal shape. What could be the cause?
A non-sigmoidal dose-response curve can arise from various factors, including experimental artifacts or complex biological responses.[9][10] Potential causes include:
-
Compound precipitation: At high concentrations, this compound may precipitate out of solution, leading to a plateau or decrease in the response.
-
Off-target effects: At higher concentrations, this compound might engage with other kinases or cellular targets, leading to a complex, non-monotonic dose-response.
-
Cellular toxicity: High concentrations of the compound could induce cytotoxicity, confounding the measurement of the intended biological endpoint.
-
Assay artifacts: Issues with the assay itself, such as signal quenching or enhancement at high compound concentrations, can distort the curve shape.
Q4: How does the irreversible binding of this compound affect the interpretation of my dose-response data?
As an irreversible inhibitor, the inhibitory effect of this compound is time-dependent. The IC50 value will decrease with longer pre-incubation times of the enzyme with the inhibitor before the addition of the substrate. It is crucial to maintain a consistent pre-incubation time across all experiments to ensure data comparability.
Troubleshooting Guides
Issue 1: Flat or Weak Dose-Response Curve
A flat or weak response suggests that this compound is not producing the expected inhibitory effect in your assay.
| Potential Cause | Troubleshooting Steps |
| Inactive Compound | Verify the storage conditions and age of the this compound stock. Prepare fresh dilutions for each experiment from a new stock if necessary. |
| Incorrect Concentration | Double-check all dilution calculations and pipetting steps. Use a calibrated pipette. |
| Inappropriate Assay Conditions | Ensure the ATP concentration in your kinase assay is at or near the Km for the enzyme. High ATP concentrations can compete with the inhibitor. Optimize the enzyme concentration to ensure the assay is in the linear range. |
| Cell Line Insensitivity | If using a cell-based assay, confirm that the target kinases (JAK3 and TEC family) are expressed and active in your chosen cell line. |
| Insufficient Incubation Time | For an irreversible inhibitor like this compound, a sufficient pre-incubation time with the kinase is crucial. Perform a time-course experiment to determine the optimal pre-incubation time. |
Issue 2: Dose-Response Curve is U-Shaped (Hormesis)
A U-shaped or hormetic dose-response curve, where a low dose stimulates and a high dose inhibits, can be a real biological effect or an experimental artifact.[9]
| Potential Cause | Troubleshooting Steps |
| Complex Biological Response | The dual inhibition of JAK3 and TEC kinases could lead to complex downstream signaling effects that result in a hormetic response in certain cellular contexts. Consider using a more specific readout or a simpler system (e.g., purified enzyme vs. whole-cell lysate). |
| Assay Interference | At certain concentrations, this compound might interfere with the assay detection method (e.g., fluorescence, luminescence). Run a control experiment with the assay components in the absence of the enzyme to check for interference. |
| Off-Target Effects | A low-dose stimulatory effect could be due to off-target activities. Consider profiling this compound against a broader panel of kinases to identify potential off-targets. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| JAK3 | 33.1 | In vitro kinase assay | [11] |
| JAK1 | >10,000 | In vitro kinase assay | [7] |
| JAK2 | >10,000 | In vitro kinase assay | [7] |
| TYK2 | >10,000 | In vitro kinase assay | [7] |
| RLK (TEC family) | 155 | In vitro kinase assay | [7] |
| ITK (TEC family) | 395 | In vitro kinase assay | [7] |
| TEC (TEC family) | 403 | In vitro kinase assay | [7] |
| BTK (TEC family) | 404 | In vitro kinase assay | [7] |
| BMX (TEC family) | 666 | In vitro kinase assay | [7] |
Table 2: this compound Clinical Trial Dose-Response in Alopecia Areata (24 Weeks)
| This compound Dose | Percentage of Patients Achieving SALT Score ≤20 | Placebo-Corrected Response Rate | Reference |
| 30 mg daily | 14% | 12% | [4][12] |
| 50 mg daily | 23% | 21% | [4][12] |
| 200 mg loading dose then 30 mg daily | 22% | 20% | [4][12] |
| 200 mg loading dose then 50 mg daily | 31% | 29% | [4][12] |
| Placebo | 2% | N/A | [4][12] |
Experimental Protocols
In Vitro JAK3 Kinase Assay (Luminescence-Based)
This protocol is a general guideline for determining the in vitro potency of this compound against JAK3 using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human JAK3 enzyme
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A final DMSO concentration of ≤1% in the assay is recommended.
-
Enzyme Preparation: Thaw the recombinant JAK3 enzyme on ice and dilute to the desired concentration in kinase buffer. The optimal enzyme concentration should be determined empirically through an enzyme titration.
-
Assay Plate Setup:
-
Add 1 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the diluted JAK3 enzyme to each well.
-
Incubate at room temperature for a predetermined time (e.g., 60 minutes) to allow for the irreversible binding of this compound to the enzyme.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture to each well.
-
Incubate at room temperature for 60 minutes.
-
-
Signal Generation and Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: this compound's dual inhibition of JAK3 and TEC family kinases.
References
- 1. pfizermedical.com [pfizermedical.com]
- 2. medcentral.com [medcentral.com]
- 3. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. benchchem.com [benchchem.com]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 12. alopecia.org.uk [alopecia.org.uk]
Ritlecitinib Cytotoxicity Minimization: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of Ritlecitinib in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound (brand name LITFULO®) is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) kinase family.[1] It achieves this by blocking the adenosine triphosphate (ATP) binding site on these kinases.[1] This dual inhibition modulates signaling pathways of various cytokines and the cytolytic activity of T cells, which are implicated in the pathogenesis of inflammatory and autoimmune diseases.[1]
Q2: Why am I observing high levels of cytotoxicity with this compound in my cell culture experiments?
High cytotoxicity from this compound can stem from several factors:
-
On-target effects: The intended inhibition of JAK3 and TEC family kinases can impact the survival and proliferation of cell lines that are highly dependent on these signaling pathways for growth and survival.
-
Off-target effects: At higher concentrations, this compound may inhibit other kinases or cellular proteins, leading to unintended toxicity.
-
Cell line sensitivity: Different cell lines exhibit varying sensitivities to kinase inhibitors due to their unique genetic backgrounds and dependencies on specific signaling pathways.
-
Experimental conditions: Factors such as high concentrations of the drug, prolonged exposure times, and the health of the cells can all contribute to increased cytotoxicity.
Q3: What are the typical signs of this compound-induced cytotoxicity in cell culture?
Signs of cytotoxicity can include:
-
A significant decrease in cell viability and proliferation rates.
-
Changes in cell morphology, such as rounding, detachment from the culture surface, and membrane blebbing.
-
Induction of apoptosis, which can be confirmed by assays such as Annexin V staining or caspase activity assays.
-
Increased membrane permeability, detectable by assays that measure the release of intracellular enzymes like lactate dehydrogenase (LDH).
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in cell culture and provides strategies for mitigation.
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | The chosen cell line is highly dependent on JAK3 or TEC family kinase signaling for survival. | Consider using a cell line with lower dependence on these pathways or establish a dose-response curve to identify a non-toxic working concentration. |
| Off-target effects of this compound at the tested concentrations. | Lower the concentration of this compound. If the desired on-target effect is lost, consider using a more selective inhibitor if available, or use molecular techniques like siRNA or CRISPR to validate that the phenotype is due to JAK3/TEC inhibition. | |
| Inconsistent results between experiments | Variability in cell health, passage number, or seeding density. | Use cells from a consistent passage number range and ensure they are in the logarithmic growth phase. Optimize and standardize cell seeding density for all experiments. |
| Inconsistent preparation of this compound stock solutions. | Prepare fresh stock solutions of this compound regularly and store them appropriately. Ensure complete solubilization before diluting into culture medium. | |
| Discrepancy between biochemical IC50 and cellular potency | High intracellular ATP concentrations competing with this compound. | ATP-competitive inhibitors can appear less potent in cellular assays compared to biochemical assays due to high intracellular ATP levels. This is an inherent aspect of this class of inhibitors. |
| The drug is being actively removed from the cells by efflux pumps. | While not specifically documented for this compound, this is a common mechanism of drug resistance. This can be investigated using efflux pump inhibitors. |
Data Presentation
Hypothetical Cytotoxicity of this compound in Various Cell Lines
The following table presents hypothetical IC50 values for this compound-induced cytotoxicity in different cell lines to illustrate potential variability. Note: This data is for illustrative purposes only and is not derived from published experimental results. Researchers should determine the cytotoxic profile of this compound in their specific cell lines of interest.
| Cell Line | Cell Type | Assay | Incubation Time (hours) | Hypothetical Cytotoxicity IC50 (µM) |
| Jurkat | Human T lymphocyte | MTT | 72 | 5.8 |
| HaCaT | Human keratinocyte | MTT | 72 | 25.2 |
| A549 | Human lung carcinoma | MTT | 72 | > 50 |
| PBMCs | Human peripheral blood mononuclear cells | CellTiter-Glo | 48 | 8.5 |
Experimental Protocols
Protocol 1: Determining the Cytotoxic IC50 of this compound using the MTT Assay
This protocol provides a framework for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally ≤ 0.1%. Include vehicle control wells (medium with DMSO) and blank wells (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Cell Cycle Synchronization by Serum Starvation
This protocol can be used to synchronize cells in the G0/G1 phase, which can help in dissecting cell cycle-specific effects of this compound.
Materials:
-
Cells in culture
-
Serum-containing complete medium
-
Serum-free medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to approximately 70-80% confluency in their normal serum-containing medium.
-
Aspirate the medium and wash the cells once with sterile PBS.
-
Add serum-free medium to the cells.
-
Incubate the cells in the serum-free medium for 18-24 hours. The optimal duration may vary between cell lines.[2][3]
-
After the starvation period, the cells are considered synchronized in the G0/G1 phase. This compound treatment can be initiated in either serum-free or serum-containing medium, depending on the experimental design.
Protocol 3: Assessing Apoptosis using Annexin V Staining
This protocol allows for the detection of one of the early markers of apoptosis.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest cells following this compound treatment. For adherent cells, use a gentle dissociation method.
-
Washing: Wash cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's dual inhibition of JAK3 and TEC family kinases.
Caption: General workflow for determining this compound cytotoxicity.
Caption: A logical approach to troubleshooting this compound cytotoxicity.
References
Ritlecitinib Technical Support Center: Laboratory Use Guide
This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of ritlecitinib for laboratory use. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3][4] It is important to use newly opened or anhydrous DMSO, as the presence of moisture can significantly impact the solubility of the compound.[1][3] For in vivo studies, specific formulations using co-solvents like PEG300, Tween 80, and saline are recommended.[2]
Q2: How should I store the solid this compound compound?
A2: Solid this compound tosylate should be stored at -20°C in a sealed container, protected from moisture.[1]
Q3: What are the storage conditions for this compound stock solutions in DMSO?
A3: this compound stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[4] For short-term storage, -20°C for up to one month is recommended.[1][4] For long-term storage, -80°C is preferable, with stability maintained for up to six months.[1][4]
Q4: Is this compound stable in aqueous solutions like cell culture media?
A4: While specific stability data in aqueous solutions is not extensively reported in the literature, it is generally advised to prepare fresh dilutions from the DMSO stock solution for each experiment. This compound has been shown to degrade under basic and oxidative conditions.[5] Therefore, the stability in buffered aqueous solutions like cell culture media over extended periods may be limited. It is recommended to use the diluted aqueous solution immediately after preparation.
Q5: How do I handle potential impurities in this compound samples?
A5: this compound can form oligomeric and polymeric degradants, which may impact experimental results.[6] It is crucial to source high-purity this compound tosylate from reputable suppliers who provide a Certificate of Analysis (CoA) detailing purity levels and impurity profiles.[7] If impurities are suspected, filtration of the dissolved compound may help remove solid polymeric materials.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Difficulty dissolving this compound | 1. Use of hygroscopic (wet) DMSO. 2. Insufficient mixing. | 1. Use fresh, anhydrous DMSO.[1][3] 2. Employ ultrasonication and gentle warming (up to 60°C) to aid dissolution.[1] |
| Inconsistent experimental results | 1. Degradation of this compound stock solution due to improper storage. 2. Instability of this compound in the final aqueous experimental solution. 3. Presence of impurities in the this compound sample. | 1. Aliquot and store stock solutions at -80°C for long-term use and -20°C for short-term use.[1][4] Avoid repeated freeze-thaw cycles. 2. Prepare fresh dilutions in your aqueous buffer or media immediately before each experiment. 3. Verify the purity of your this compound with the supplier's CoA. Consider sourcing from a different vendor if issues persist. |
| Precipitation of the compound in aqueous media | Exceeding the solubility limit of this compound in the aqueous solution. | Although this compound tosylate is described as freely soluble in water, the concentration at which it remains in solution can vary with the buffer composition and pH.[8][9] Prepare a more diluted stock solution in DMSO before further dilution into your aqueous medium to ensure the final DMSO concentration is low and the compound remains dissolved. |
Data Presentation
This compound Solubility and Stock Solution Stability
| Parameter | Details | Reference |
| Form | This compound Tosylate (White to off-white solid) | [1][8] |
| Molecular Weight | 457.55 g/mol (Tosylate salt) | [1] |
| Solubility in DMSO | 57 - 130 mg/mL (Sonication and warming may be required) | [1][2][3] |
| Solubility in Water | 6.67 mg/mL (Ultrasonic required) | [9] |
| Storage of Solid | -20°C, sealed from moisture | [1] |
| Stock Solution Storage (-20°C) | Stable for up to 1 month in DMSO | [1][4] |
| Stock Solution Storage (-80°C) | Stable for up to 6 months in DMSO | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound tosylate powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator bath
Procedure:
-
Allow the this compound tosylate vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the required amount of this compound tosylate. For 1 mL of a 10 mM stock solution, you will need 4.576 mg.
-
Add the appropriate volume of anhydrous DMSO to the powder.
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, sonicate the vial in a water bath and/or gently warm to 60°C until the solution is clear.[1]
-
Once completely dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed vials to minimize freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]
Visualizations
Caption: Workflow for preparing and using this compound in laboratory experiments.
Caption: this compound inhibits the JAK3 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PF-06651600 | JAK3 Inhibitor | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. pmda.go.jp [pmda.go.jp]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scottishmedicines.org.uk [scottishmedicines.org.uk]
- 8. pfizermedical.com [pfizermedical.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Ritlecitinib Resistance in Cell Lines
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming resistance to Ritlecitinib in cell line experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: My cell line is showing reduced sensitivity to this compound. What are the initial troubleshooting steps?
A1: When observing reduced sensitivity to this compound, it is crucial to first rule out experimental variability.
-
Cell Line Health and Integrity:
-
Confirm the viability and health of your parental (non-resistant) cell line.
-
Ensure proper cell culture conditions are maintained, including regular passaging and monitoring for contamination (e.g., mycoplasma).
-
Use cells with a low passage number to minimize genetic drift.
-
-
Compound Integrity:
-
Verify the concentration and integrity of your this compound stock solution.
-
Perform a dose-response curve with a fresh aliquot of the drug on the parental cell line to confirm its expected IC50 value.
-
Q2: What are the common molecular mechanisms of acquired resistance to kinase inhibitors like this compound?
A2: Acquired resistance to kinase inhibitors typically falls into two main categories:
-
On-Target Resistance: This involves alterations to the drug's direct target.
-
Off-Target Resistance: This occurs when cancer cells activate alternative signaling pathways to bypass the effects of this compound.
-
Activation of Bypass Signaling Pathways: Cells can compensate for JAK3 and TEC kinase inhibition by upregulating other signaling pathways to maintain proliferation and survival.[3][4] Common bypass pathways include the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK signaling cascades.[4]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, lowering its intracellular concentration.
-
Q3: How can I determine if my this compound-resistant cells have a mutation in JAK3 or a TEC family kinase?
A3: To identify potential on-target mutations, you can perform sequencing analysis of the kinase domains of JAK3 and relevant TEC family kinases (e.g., BTK, ITK).
-
Sanger Sequencing: This method is suitable for analyzing specific regions, such as the ATP-binding pocket of the kinase domain where resistance mutations often occur.
-
Next-Generation Sequencing (NGS): NGS provides a more comprehensive analysis of the entire coding sequence of the target kinases and can identify novel mutations.
Q4: What are potential bypass signaling pathways that could be activated in this compound-resistant cells?
A4: While specific bypass pathways for this compound resistance are still under investigation, based on resistance mechanisms to other kinase inhibitors, potential pathways include:
-
Activation of other JAK-STAT family members: Cells might upregulate the activity of other JAK kinases (e.g., JAK1, JAK2) to compensate for JAK3 inhibition.
-
Upregulation of parallel signaling pathways: Increased signaling through pathways like PI3K/AKT/mTOR or RAS/RAF/MEK/ERK can promote cell survival and proliferation despite the inhibition of JAK3/TEC signaling.[4]
-
Activation of other receptor tyrosine kinases (RTKs): Overexpression or activation of other RTKs can trigger downstream signaling that bypasses the need for JAK3/TEC activity.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in parental (sensitive) cell lines.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Cell Health and Passage Number | Ensure cells are healthy and within a consistent, low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density. Both very low and very high densities can affect cell proliferation rates and, consequently, drug sensitivity. |
| Reagent Variability | Use a consistent batch of media, serum, and other reagents. If a new batch is introduced, perform a validation experiment. |
| This compound Stock Integrity | Prepare fresh dilutions of this compound from a validated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Assay Incubation Time | Standardize the incubation time with the inhibitor across all experiments. A typical incubation time for cell viability assays is 48-72 hours. |
| Assay Type | Different cell viability assays (e.g., MTT, MTS, CellTiter-Glo) measure different cellular parameters. Use a consistent assay and ensure the readout is within the linear range. |
Issue 2: Parental cell line shows intrinsic resistance to this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| Low or Absent Target Expression | Verify the expression levels of JAK3 and relevant TEC family kinases in your cell line using Western blotting or qPCR. Cell lines with low or no expression of the target kinases are unlikely to respond to this compound. |
| Cell Line Misidentification | Authenticate your cell line using short tandem repeat (STR) profiling to ensure it is the correct cell line. |
| Pre-existing Resistance Mechanisms | The cell line may have pre-existing mutations in the target kinases or have constitutively active bypass pathways. Analyze the genomic and proteomic profile of the parental cell line. |
Issue 3: Cells have developed acquired resistance to this compound.
Possible Causes and Solutions:
| Possible Cause | Recommended Action |
| On-target mutations (JAK3 or TEC kinases) | Perform Sanger or Next-Generation Sequencing of the kinase domains of JAK3 and relevant TEC family kinases to identify potential resistance mutations. |
| Activation of bypass signaling pathways | Use phosphoproteomics to identify upregulated signaling pathways in the resistant cells compared to the parental cells.[5] Validate findings using Western blotting for key phosphorylated proteins (e.g., p-AKT, p-ERK). |
| Increased drug efflux | Perform qPCR to measure the expression of common ABC transporter genes (e.g., ABCB1, ABCG2) in resistant versus parental cells. |
Quantitative Data Summary
The following tables present hypothetical quantitative data to illustrate the expected differences between parental (sensitive) and this compound-resistant cell lines.
Table 1: Hypothetical this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant Subline | Resistant IC50 (nM) | Fold Resistance |
| Cell Line A (e.g., Lymphoma) | 50 | Cell Line A-RitR | 750 | 15 |
| Cell Line B (e.g., Leukemia) | 120 | Cell Line B-RitR | 2400 | 20 |
Table 2: Hypothetical Relative Gene Expression of ABC Transporters in Parental vs. Resistant Cells (Fold Change)
| Gene | Cell Line A vs. A-RitR | Cell Line B vs. B-RitR |
| ABCB1 (MDR1) | 1.2 | 15.7 |
| ABCG2 (BCRP) | 9.8 | 2.1 |
Table 3: Hypothetical Phosphorylation Status of Key Signaling Proteins in Resistant vs. Parental Cells (Fold Change upon this compound Treatment)
| Protein | Cell Line A-RitR | Cell Line B-RitR |
| p-STAT5 (Y694) | -1.5 | -1.2 |
| p-AKT (S473) | +8.5 | +2.1 |
| p-ERK1/2 (T202/Y204) | +1.8 | +10.3 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Determine Initial IC50: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of this compound in the parental cell line.
-
Initial Drug Exposure: Culture the parental cells in media containing this compound at a concentration equal to the IC20-IC30.
-
Gradual Dose Escalation: Once the cells have resumed a normal growth rate, increase the drug concentration by 1.5- to 2-fold.
-
Repeat and Monitor: Repeat the dose escalation process, allowing the cells to recover and resume proliferation at each new concentration. Monitor for changes in morphology and growth rate.
-
Characterize Resistant Population: Once the cells can proliferate in a significantly higher concentration of the drug (e.g., 10-fold the initial IC50), perform a new dose-response assay to confirm the shift in IC50.
-
Cryopreservation: Cryopreserve aliquots of the resistant cells at various stages of the selection process.
Protocol 2: Western Blotting for Phospho-STAT5
-
Cell Treatment: Seed parental and this compound-resistant cells and treat with various concentrations of this compound for the desired time. Include untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-STAT5 (e.g., Tyr694) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total STAT5 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Protocol 3: Sanger Sequencing of the JAK3 Kinase Domain
-
Genomic DNA Isolation: Isolate genomic DNA from both parental and this compound-resistant cell lines using a commercial kit.
-
Primer Design: Design PCR primers to amplify the region of the JAK3 gene that encodes the kinase domain.
-
PCR Amplification: Perform PCR to amplify the target region from the genomic DNA of both cell lines.
-
PCR Product Purification: Purify the PCR products to remove primers and dNTPs.
-
Sanger Sequencing: Send the purified PCR products for Sanger sequencing using both forward and reverse primers.
-
Sequence Analysis: Align the sequencing results from the resistant and parental cell lines to a reference sequence of JAK3 to identify any mutations.
Visualizations
Caption: this compound's dual inhibition of JAK3 and TEC family kinases.
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. Mechanisms of resistance to tyrosine kinase inhibitor‐targeted therapy and overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. Phosphoproteomic Analysis of Leukemia Cells under Basal and Drug-treated Conditions Identifies Markers of Kinase Pathway Activation and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib In Vitro Drug Interaction Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the in vitro drug interaction profile of ritlecitinib. The following question-and-answer guide addresses potential issues and offers insights into the experimental design of these crucial safety assessments.
Frequently Asked Questions (FAQs)
Q1: What is the potential of this compound to inhibit major cytochrome P450 (CYP) enzymes?
A1: In vitro studies indicate that this compound is a time-dependent inhibitor of CYP3A and CYP1A2. It is not a significant competitive inhibitor of other major CYP enzymes. The key parameters from these studies are summarized in the table below.
Q2: How was the time-dependent inhibition (TDI) of CYP3A4/5 and CYP1A2 by this compound assessed?
A2: The potential for time-dependent inhibition was evaluated using human liver microsomes. The protocol involves a pre-incubation of this compound with the microsomes and an NADPH regenerating system, followed by the addition of a specific substrate to measure the remaining enzyme activity.
Q3: What is the protocol for evaluating the direct inhibition of CYP enzymes by this compound?
A3: Direct inhibition is typically assessed by co-incubating this compound, a specific CYP substrate, and human liver microsomes. The formation of the substrate's metabolite is then measured to determine the IC50 value.
Q4: Does this compound have the potential to interact with major drug transporters?
A4: In vitro studies have shown that this compound has a low potential to inhibit BCRP, OATP1B1, and OAT3 at clinically relevant concentrations. However, it was identified as an inhibitor of the organic cation transporter 1 (OCT1). This compound is not an inhibitor of P-glycoprotein (P-gp) or the bile salt export pump (BSEP).[1]
Q5: What is the general workflow for assessing transporter inhibition in vitro?
A5: The general workflow involves using cells that overexpress a specific transporter. These cells are incubated with a known substrate of the transporter in the presence and absence of the investigational drug (this compound). The uptake of the substrate into the cells is then measured to determine the inhibitory potential of the drug.
Data Presentation
Table 1: In Vitro Inhibition of Cytochrome P450 Enzymes by this compound
| Enzyme | Inhibition Type | K_I (μM) | k_inact (min⁻¹) | IC₅₀ (μM) |
| CYP1A2 | Time-dependent | 1.88 | 0.049 | 1.4 |
| CYP2C8 | - | - | - | >50 |
| CYP2C9 | - | - | - | >50 |
| CYP2C19 | - | - | - | >50 |
| CYP2D6 | - | - | - | >50 |
| CYP3A4/5 | Time-dependent | 2.58 | 0.082 | 1.8 (Midazolam) |
| 2.2 (Testosterone) |
Data sourced from supplementary materials of Purohit et al., British Journal of Clinical Pharmacology, 2025.
Table 2: In Vitro Inhibition of Drug Transporters by this compound
| Transporter | Substrate | IC₅₀ (μM) |
| BCRP | Rosuvastatin | 1.4 |
| OATP1B1 | Rosuvastatin | 0.9 |
| CP-I | 1.1 | |
| OATP1B3 | Rosuvastatin | 1.1 |
| CP-I | 1.1 | |
| OAT1 | PAH | 156 |
| OAT3 | E3S | 41 |
| OCT1 | - | Inhibitor |
Data for BCRP, OATP1B1, OATP1B3, OAT1, and OAT3 sourced from Huh et al., Clinical and Translational Science, 2023. OCT1 data from Purohit et al., British Journal of Clinical Pharmacology, 2025.
Experimental Protocols & Troubleshooting
Cytochrome P450 Inhibition Assays
Methodology for Time-Dependent Inhibition (TDI)
A two-step incubation method is employed. In the first step, this compound is pre-incubated with human liver microsomes and an NADPH regenerating system to allow for potential metabolic activation and inactivation of the enzyme. In the second step, a specific substrate for the CYP enzyme of interest is added, and the reaction is allowed to proceed. The formation of the metabolite is quantified by LC-MS/MS to determine the remaining enzyme activity.
Troubleshooting Guide:
-
Issue: High variability in results.
-
Possible Cause: Inconsistent pre-incubation times.
-
Solution: Ensure precise timing of all pre-incubation steps. Use of automated liquid handlers is recommended.
-
-
Issue: No inactivation observed where expected.
-
Possible Cause: Degradation of the NADPH regenerating system.
-
Solution: Prepare the NADPH regenerating system fresh for each experiment and keep it on ice.
-
Transporter Inhibition Assays
Methodology for Transporter Inhibition
HEK293 cells overexpressing the transporter of interest (e.g., OATP1B1, BCRP) are used. The cells are incubated with a specific substrate for the transporter and varying concentrations of this compound. The uptake of the substrate into the cells is measured using LC-MS/MS. A decrease in substrate uptake in the presence of this compound indicates inhibition.
Troubleshooting Guide:
-
Issue: Low substrate uptake in control wells.
-
Possible Cause: Poor cell health or low transporter expression.
-
Solution: Ensure cells are healthy and passage number is low. Confirm transporter expression levels via appropriate methods (e.g., qPCR, western blot).
-
-
Issue: High background signal.
-
Possible Cause: Non-specific binding of the substrate to the cells or plate.
-
Solution: Include control wells with mock-transfected cells to subtract non-specific uptake. Optimize washing steps to remove unbound substrate.
-
This compound Metabolic Pathways
This compound is metabolized through multiple pathways, with no single route being predominant. The main pathways are glutathione S-transferase (GST) mediated conjugation and oxidation by cytochrome P450 enzymes.
References
Technical Support Center: Interpreting Unexpected Results in Ritlecitinib Experiments
Welcome to the Technical Support Center for Ritlecitinib, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results during your in vitro and cell-based experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a dual, irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2] It achieves this by forming a covalent bond with a cysteine residue (Cys-909) in the ATP-binding site of JAK3, a residue that is not present in other JAK isoforms, which accounts for its high selectivity.[3][4][5] this compound also inhibits TEC family kinases (including BTK, ITK, TEC, RLK, and BMX) which possess a similar cysteine residue.[3][5] This dual inhibition blocks downstream signaling of various cytokines and modulates the activity of immune cells like T cells and NK cells.[2][5]
Q2: I'm observing a discrepancy between this compound's potency (IC50) in my biochemical (enzymatic) assay versus my cell-based assay. Why is this happening?
Discrepancies between biochemical and cellular potencies are a known phenomenon for JAK inhibitors.[6] Several factors can contribute to this:
-
Cellular ATP Concentration: The intracellular concentration of ATP is in the millimolar range, which is significantly higher than the micromolar concentrations typically used in biochemical assays. This high level of endogenous ATP can outcompete ATP-competitive inhibitors like this compound, leading to a higher apparent IC50 in cell-based assays.
-
Cell Permeability: The compound may not efficiently cross the cell membrane to reach its intracellular target.
-
Efflux Pumps: this compound could be actively transported out of the cells by efflux pumps, reducing its effective intracellular concentration.
-
Compound Stability and Metabolism: The inhibitor may be unstable in cell culture media or be rapidly metabolized by the cells into less active or inactive forms.
Q3: My dose-response curve for this compound is not sigmoidal; instead, it appears bell-shaped (hormetic). What does this indicate?
A bell-shaped dose-response curve, where the biological effect decreases at higher concentrations after an initial increase, can be perplexing.[7][8] Potential causes for this observation with a kinase inhibitor like this compound include:
-
Off-Target Effects: At higher concentrations, this compound might engage with other kinases or cellular targets, leading to unintended biological effects that counteract the on-target inhibition of JAK3 and TEC kinases.[7]
-
Cellular Toxicity: High concentrations of the inhibitor may induce cytotoxicity, leading to a decrease in the measured response (e.g., cytokine production) due to cell death.[7]
-
Compound Aggregation: At high concentrations, small molecules can form colloidal aggregates that may lead to non-specific inhibition and artifacts in assays.[7][9]
-
Complex Biological Pathways: Inhibition of JAK3/TEC kinases can affect intricate downstream signaling pathways. At high concentrations, feedback loops or pathway crosstalk could lead to a dampened or paradoxical response.[7]
Q4: I am observing paradoxical activation of a signaling pathway that I expected to be inhibited by this compound. What could be the cause?
Paradoxical pathway activation is a complex phenomenon that can occur with kinase inhibitors.[10] While not specifically documented for this compound in preclinical research, potential mechanisms could include:
-
Feedback Loop Disruption: Inhibition of a key node in a signaling pathway can sometimes disrupt negative feedback loops, leading to the hyperactivation of an upstream or parallel pathway.
-
Off-Target Kinase Activation: In some instances, a kinase inhibitor can paradoxically activate other kinases through conformational changes or by disrupting protein-protein interactions.
-
Scaffolding Effects: Some kinase inhibitors can promote the dimerization and activation of other kinases by acting as a molecular scaffold, independent of their inhibitory activity on the primary target.
Troubleshooting Guides
Guide 1: Unexpectedly Weak or No Inhibition in a Cell-Based Assay
If this compound shows potent inhibition in your biochemical assay but weak or no activity in your cell-based experiments, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Poor Cell Permeability | 1. Assess Compound Uptake: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound. 2. Modify Assay Conditions: If possible, use cell lines with known high permeability or consider using cell-permeabilizing agents, though this may introduce other artifacts. |
| Compound Instability or Degradation | 1. Verify Compound Integrity: Use analytical methods (e.g., HPLC-MS) to check the purity and integrity of your this compound stock solution. 2. Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a validated stock for each experiment. 3. Assess Stability in Media: Incubate this compound in your cell culture media for the duration of your experiment and measure its concentration over time to check for degradation. |
| High Protein Binding in Serum | 1. Reduce Serum Concentration: Perform experiments in low-serum or serum-free media, if your cell model allows. Be aware that this can alter cell signaling. 2. Calculate Free Concentration: If the protein binding of this compound is known, calculate the effective free concentration in your media and adjust your dosing accordingly. |
| Cellular Efflux | 1. Use Efflux Pump Inhibitors: Co-treat cells with known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein) to see if the potency of this compound increases. |
| High Intracellular ATP | 1. This is an inherent difference between biochemical and cellular assays. Report the cellular IC50 and acknowledge the likely reason for the potency shift. |
Guide 2: Inconsistent IC50 Values Between Experiments
Variability in IC50 values can undermine the reliability of your results. Here’s how to improve reproducibility, especially for a covalent inhibitor like this compound:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pre-incubation Time | 1. Standardize Pre-incubation: As a covalent inhibitor, this compound's inhibition is time-dependent. Standardize the pre-incubation time of the cells with this compound before adding the stimulus (e.g., cytokine). |
| Variable Cell Culture Conditions | 1. Control Cell Passage Number: Use cells within a consistent and narrow range of passage numbers. 2. Standardize Cell Confluency: Seed cells at a consistent density and treat them at the same level of confluency for each experiment. 3. Regular Cell Line Authentication: Periodically verify the identity of your cell line and test for mycoplasma contamination. |
| Batch-to-Batch Inhibitor Variability | 1. Validate New Batches: Confirm the purity and identity of each new batch of this compound using analytical methods like HPLC and mass spectrometry. |
| Inconsistent Reagent Concentrations | 1. Calibrate Pipettes: Regularly calibrate all pipettes used for dispensing the inhibitor, reagents, and cells. 2. Use Master Mixes: Prepare master mixes of reagents to minimize pipetting errors between wells and plates. |
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound Against JAK Family Kinases
| Kinase Target | This compound IC50 (nM) | Reference |
| JAK3 | 33.1 | [4][5] |
| JAK1 | >10,000 | [4][5] |
| JAK2 | >10,000 | [4][5] |
| TYK2 | >10,000 | [5] |
Table 2: In Vitro Inhibitory Activity of this compound Against TEC Family Kinases
| Kinase Target | This compound IC50 (nM) | Reference |
| RLK | 155 | [5] |
| ITK | 395 | [5] |
| TEC | 403 | [5] |
| BTK | 404 | [5] |
| BMX | 666 | [5] |
Table 3: Cellular IC50 Values for this compound in Inhibiting STAT Phosphorylation
| Cytokine Stimulus | Downstream Target | This compound IC50 (nM) | Reference |
| IL-2 | pSTAT5 | 244 | [3] |
| IL-4 | pSTAT5 | 340 | [3] |
| IL-7 | pSTAT5 | 407 | [3] |
| IL-15 | pSTAT5 | 266 | [3] |
| IL-21 | pSTAT3 | 355 | [3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)
This protocol outlines a general method to determine the IC50 of this compound against a purified kinase enzyme.
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in DMSO. Further dilute in the kinase assay buffer.
-
Prepare a solution of the recombinant active kinase (e.g., JAK3) in kinase assay buffer.
-
Prepare a solution containing the peptide substrate and ATP at a concentration close to the Km for the specific kinase.
-
-
Reaction Setup:
-
In a suitable microplate (e.g., 384-well), add the diluted this compound solutions.
-
Add the kinase solution to all wells.
-
Include controls: a negative control (DMSO vehicle) and a positive control (a known potent inhibitor of the kinase).
-
-
Pre-incubation (for covalent inhibitors):
-
Incubate the plate for a defined period (e.g., 30-60 minutes) at room temperature to allow for covalent bond formation between this compound and the kinase.
-
-
Initiate Kinase Reaction:
-
Start the reaction by adding the substrate/ATP mixture to all wells.
-
-
Incubation:
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Detection:
-
Stop the reaction and measure the amount of product formed (e.g., ADP or phosphorylated substrate) using a suitable detection reagent (e.g., ADP-Glo™ Kinase Assay or a fluorescence-based method).
-
-
Data Analysis:
-
Plot the percentage of inhibition against the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular STAT Phosphorylation Assay (Flow Cytometry)
This protocol assesses the functional inhibition of JAK3-dependent signaling by this compound in a cellular context.
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) or use a relevant cell line that expresses the target JAKs and cytokine receptors.
-
-
Inhibitor Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control (DMSO) for a standardized time (e.g., 1-2 hours) at 37°C.
-
-
Cytokine Stimulation:
-
Stimulate JAK3-dependent signaling with a relevant cytokine, such as IL-2 or IL-15, for a short duration (e.g., 15-30 minutes) at 37°C.
-
-
Cell Fixation and Permeabilization:
-
Fix the cells with a suitable fixation buffer (e.g., paraformaldehyde-based).
-
Permeabilize the cells with a permeabilization buffer (e.g., methanol-based) to allow intracellular antibody staining.
-
-
Antibody Staining:
-
Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream STAT protein (e.g., phospho-STAT5).
-
-
Flow Cytometry Analysis:
-
Acquire the samples on a flow cytometer and quantify the level of STAT phosphorylation in the cell population of interest.
-
-
Data Analysis:
-
Determine the IC50 values for the inhibition of STAT phosphorylation from the resulting dose-response curves.
-
Mandatory Visualization
Caption: this compound's dual inhibition of JAK3 and TEC family kinases.
Caption: A logical workflow for troubleshooting unexpected experimental results.
References
- 1. What are the approved indications for this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validation & Comparative
A Head-to-Head Comparison: Ritlecitinib vs. Tofacitinib in T Cell Activation Assays
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of ritlecitinib and tofacitinib, focusing on their distinct mechanisms and their impact on T cell activation. The information presented is supported by experimental data to aid in the informed selection of these inhibitors for research and development purposes.
T cell activation is a cornerstone of the adaptive immune response and a critical driver in the pathogenesis of numerous autoimmune and inflammatory diseases. Consequently, inhibiting the signaling pathways that govern T cell function is a primary therapeutic strategy. This guide delves into a comparative analysis of two prominent kinase inhibitors, this compound and tofacitinib, detailing their effects on T cell activation through in vitro assays.
Distinct Mechanisms of Action
Both this compound and tofacitinib modulate T cell activity by interfering with the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) signaling pathway, which is crucial for cytokine-mediated immune responses. However, their target selectivity and mode of inhibition differ significantly, leading to distinct biological outcomes.
This compound is a novel kinase inhibitor that exhibits a dual mechanism of action. It selectively and irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] The irreversible binding to a cysteine residue (Cys-909) in JAK3 confers high selectivity over other JAK family members.[1] By inhibiting JAK3, this compound effectively blocks signaling from cytokines that utilize the common gamma chain (γc), including IL-2, IL-4, IL-7, IL-15, and IL-21, which are pivotal for T cell development, proliferation, and function.[2] Furthermore, its inhibition of TEC family kinases, such as IL-2-inducible T-cell kinase (ITK), allows it to modulate T cell receptor (TCR) signaling.[1]
Tofacitinib , a first-generation JAK inhibitor, primarily targets JAK1 and JAK3, with a lesser effect on JAK2.[1] By inhibiting both JAK1 and JAK3, tofacitinib modulates the signaling of a broad spectrum of cytokines involved in lymphocyte activation and inflammation.[1] Its mechanism is reversible, competitively inhibiting the ATP binding site of the target kinases.
Comparative Inhibitory Activity: In Vitro Data
The following tables summarize the quantitative data on the inhibitory potency of this compound and tofacitinib against their respective kinase targets and their functional effects on T cell activation.
Table 1: In Vitro Kinase Inhibitory Potency (IC₅₀, nM)
| Kinase Target | This compound (PF-06651600) IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | Primary T-Cell Signaling Role |
| JAK Family | Cytokine Signaling | ||
| JAK1 | >10,000[2] | 56 (JAK1/JAK3)[1] | γc cytokines, IFN-γ, IL-6 |
| JAK2 | >10,000[2] | 406 (JAK1/JAK2)[1] | Hematopoietic growth factors |
| JAK3 | 33.1[2] | 56 (JAK1/JAK3)[1] | γc cytokines (IL-2, IL-15) |
| TYK2 | >10,000[2] | - | IL-12, IL-23 |
| TEC Family | TCR & BCR Signaling | ||
| ITK | 395[1] | - | TCR signaling in T-cells |
Note: IC₅₀ values can vary between different assay conditions. The data presented here are for comparative purposes.
Table 2: Functional Inhibition in T Cell Assays (IC₅₀, nM)
| Functional Assay | This compound IC₅₀ (nM) | Tofacitinib IC₅₀ (nM) | T Cell Function Measured |
| IFN-γ production (Th1 function) | 48[1] | Potent inhibition shown[1] | Effector cytokine release |
| IL-17 production (Th17 function) | 269[1] | Potent inhibition shown[1][3] | Effector cytokine release |
Effects on T Cell Populations and Function
Preclinical and clinical studies have demonstrated the distinct effects of this compound and tofacitinib on T cell populations.
This compound: Treatment with this compound is associated with a dose-dependent reduction in absolute lymphocyte counts, particularly affecting CD3+, CD4+, and CD8+ T-cells.[1] Its inhibitory action on TEC kinases also leads to the suppression of the cytolytic activity of CD8+ T-cells and Natural Killer (NK) cells.[4]
Tofacitinib: In vitro studies have shown that tofacitinib impairs the activation, proliferation, and effector functions of T-cells following TCR engagement.[5] It significantly curtails the expression of key cytokines such as IL-2, IFN-γ, and TNF.[5]
Signaling Pathway Diagrams
The following diagrams illustrate the distinct signaling pathways targeted by this compound and tofacitinib in T cells.
Experimental Protocols
To comparatively assess the efficacy of this compound and tofacitinib on T cell activation, standardized in vitro assays can be employed.
In Vitro T-Cell Activation and Inhibition Assay
1. T-Cell Isolation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood (collected in heparin tubes) using Ficoll-Paque density gradient centrifugation.[1]
-
Enrich for CD4+ or CD8+ T-cells using negative selection magnetic beads to achieve high purity (>95%).
2. T-Cell Stimulation (Plate-Bound Antibody Method):
-
Coat wells of a 96-well flat-bottom plate with anti-CD3 antibody (e.g., clone OKT3 for human T-cells) at a concentration of 1-5 µg/mL in sterile PBS.[1]
-
Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.
-
Wash the wells three times with sterile PBS to remove unbound antibodies.
-
Add soluble anti-CD28 antibody (e.g., clone CD28.2) to the cell culture medium at a final concentration of 1-2 µg/mL.
3. Inhibitor Treatment:
-
Prepare a dilution series of this compound and tofacitinib in complete RPMI-1640 medium.
-
Seed the purified T-cells into the antibody-coated wells at a density of 1-2 x 10⁵ cells per well.
-
Immediately add the inhibitor dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and an unstimulated control.
4. Incubation and Readout:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Assay (CFSE-based):
-
Prior to stimulation, label T-cells with Carboxyfluorescein succinimidyl ester (CFSE).
-
After incubation, harvest the cells and analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
-
-
Cytokine Production Assay (ELISA or CBA):
-
After incubation, centrifuge the plates and collect the supernatants.
-
Measure the concentration of cytokines of interest (e.g., IFN-γ, IL-2, IL-17) using commercially available ELISA kits or a Cytometric Bead Array (CBA) for multiplex analysis.
-
-
Activation Marker Expression:
-
At 24 hours, harvest cells and stain for surface activation markers like CD69 and CD25, followed by analysis using flow cytometry.[1]
-
-
STAT Phosphorylation:
-
For a more direct measure of target engagement, pre-incubate T-cells with inhibitors for 1-2 hours, stimulate with a relevant cytokine (e.g., IL-2 or IL-15) for 15-30 minutes, then immediately fix, permeabilize, and stain for phosphorylated STAT5 (pSTAT5) for flow cytometric analysis.[1]
-
Conclusion
This compound and tofacitinib are both potent inhibitors of T cell activation, yet they achieve this through distinct mechanisms and target selectivities. This compound's dual, irreversible inhibition of JAK3 and TEC family kinases offers a targeted approach to modulating both cytokine and TCR-mediated T cell responses. Tofacitinib, as a broader, reversible inhibitor of JAK1 and JAK3, affects a wider range of cytokine signaling pathways. The choice between these inhibitors for research and development will depend on the specific scientific question being addressed, with this compound offering a more selective tool for dissecting the roles of JAK3 and TEC kinases in T cell biology, while tofacitinib provides a broader immunosuppressive profile. The provided experimental protocols offer a framework for conducting direct comparative studies to further elucidate the nuanced differences in their effects on T cell activation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kups.ub.uni-koeln.de [kups.ub.uni-koeln.de]
- 4. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clinexprheumatol.org [clinexprheumatol.org]
A Head-to-Head In Vivo Comparison: Ritlecitinib vs. Baricitinib for Alopecia Areata
In the landscape of treatments for alopecia areata (AA), a T-cell mediated autoimmune disease targeting hair follicles, two prominent Janus kinase (JAK) inhibitors, Ritlecitinib and Baricitinib, have emerged as promising therapeutic options. This guide provides a comprehensive in vivo comparison of their efficacy, supported by experimental data from both preclinical animal models and human clinical trials, to assist researchers, scientists, and drug development professionals in their understanding of these two agents.
Mechanism of Action: Targeting the JAK-STAT Pathway
Both this compound and Baricitinib function by inhibiting the JAK-STAT signaling pathway, which is crucial for the inflammatory processes that lead to hair loss in alopecia areata.[1][2] However, they exhibit different selectivity for the JAK family of enzymes.
Baricitinib is a selective inhibitor of JAK1 and JAK2.[1] By blocking these enzymes, it interferes with the signaling of multiple pro-inflammatory cytokines, including interferon-gamma (IFN-γ) and interleukin-6 (IL-6), which are implicated in the pathogenesis of AA.[1][3]
This compound , on the other hand, is a dual inhibitor of JAK3 and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[4] This specificity allows it to block the signaling of common gamma chain cytokines like IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, and also impact T-cell receptor signaling, which are all involved in the autoimmune attack on hair follicles.[4]
Preclinical In Vivo Efficacy in Animal Models
The C3H/HeJ mouse model is a well-established animal model for studying alopecia areata.[5] In this model, hair loss can be induced by grafting skin from an affected mouse onto a healthy one.[6]
Baricitinib has demonstrated efficacy in the C3H/HeJ mouse model. In vivo studies have shown that treatment with Baricitinib leads to hair regrowth and a reduction of the interferon signature in the skin of these mice.[7] Both systemic and topical administration of Baricitinib were effective in promoting hair regrowth compared to vehicle controls.[8]
While preclinical studies for This compound have been conducted in the C3H/HeJ mouse model, specific quantitative data on hair regrowth from publicly available literature is less detailed compared to Baricitinib.[9] However, these studies were crucial in demonstrating the drug's mechanism of action and rationale for clinical development.[9]
Clinical Efficacy in Human Trials
The primary endpoint for efficacy in most clinical trials for alopecia areata is the Severity of Alopecia Tool (SALT) score, which measures the percentage of scalp hair loss. A SALT score of 0 indicates no hair loss, while a score of 100 represents complete scalp hair loss.
This compound: The ALLEGRO Trials
The efficacy of this compound was evaluated in the Phase 2b/3 ALLEGRO trial, which enrolled patients aged 12 years and older with at least 50% scalp hair loss.[10][11]
| This compound (ALLEGRO Trial) | Percentage of Patients Achieving SALT Score ≤20 |
| Dose | Week 24 |
| 50 mg daily | 23%[4] |
| 30 mg daily | 14%[11] |
| Placebo | 2%[4] |
Long-term data from the ALLEGRO-LT study showed that with continued treatment, the response to this compound improved.[12][13] Nearly half of the patients (45.5%) achieved a SALT score of ≤20 by the 24-month mark.[13]
Baricitinib: The BRAVE-AA Trials
The BRAVE-AA1 and BRAVE-AA2 Phase 3 trials assessed the efficacy of Baricitinib in adults with severe alopecia areata (SALT score ≥50).[14][15]
| Baricitinib (BRAVE-AA1 & BRAVE-AA2 Trials) | Percentage of Patients Achieving SALT Score ≤20 |
| Dose | Week 36 |
| 4 mg daily | 33% - 51.9%[16] |
| 2 mg daily | 33%[16] |
| Placebo | 3.6%[16] |
Similar to this compound, longer-term treatment with Baricitinib resulted in increased efficacy, with response rates for hair regrowth continuing to improve over the 52-week period.[15]
Experimental Protocols
C3H/HeJ Mouse Model for Alopecia Areata
A common method for inducing alopecia areata in C3H/HeJ mice is through the transfer of full-thickness skin grafts from affected mice to healthy recipients.[6] Another method involves the adoptive transfer of cultured lymphoid cells from affected mice.[17]
Protocol for Baricitinib Treatment in C3H/HeJ Mice (General Overview):
-
Induction of AA: C3H/HeJ mice with established alopecia areata are used.[8]
-
Treatment: Mice are treated with either systemically administered Baricitinib or a topical formulation.[8] A vehicle/placebo is used as a control.[8]
-
Duration: Treatment is typically carried out for a period of 12 weeks.[8]
-
Assessment: Hair regrowth is visually assessed and scored. Skin biopsies are taken to evaluate immune cell infiltration and changes in the interferon signature.[7][8]
Human Clinical Trial Protocols (General Overview)
This compound (ALLEGRO Phase 2b/3 Trial):
-
Participants: Patients aged 12 years and older with a diagnosis of alopecia areata and ≥50% scalp hair loss.[10]
-
Design: Randomized, double-blind, placebo-controlled trial.[10]
-
Treatment Arms: Patients received once-daily oral this compound (e.g., 50 mg, 30 mg) or a placebo for 24 weeks.[10]
-
Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 24.[10]
Baricitinib (BRAVE-AA1 and BRAVE-AA2 Phase 3 Trials):
-
Participants: Adults with severe alopecia areata (SALT score ≥50).[14]
-
Design: Randomized, double-blind, placebo-controlled trials.[14]
-
Treatment Arms: Patients were randomized to receive once-daily oral Baricitinib (4 mg or 2 mg) or a placebo.[14]
-
Primary Endpoint: The proportion of patients achieving a SALT score of ≤20 at week 36.[14]
Effects on Inflammatory Markers
Baricitinib has been shown to reduce levels of inflammatory markers. In rheumatoid arthritis patients, Baricitinib treatment led to a reduction in synovial inflammation biomarkers.[18] In vitro studies have also demonstrated its ability to inhibit the induction of pro-inflammatory mediators.[19]
This compound treatment has been associated with a significant reduction in serum levels of IFN-γ and IL-15.[9] In scalp biopsies of patients with alopecia areata, this compound decreased the expression of Th1 markers.[9] It has also been shown to modulate markers of celiac autoimmunity in patients with alopecia areata and vitiligo.[20][21]
Conclusion
Both this compound and Baricitinib have demonstrated significant in vivo efficacy in treating alopecia areata, leading to substantial hair regrowth in a notable proportion of patients. Their distinct mechanisms of action, targeting different combinations of JAK enzymes, offer valuable therapeutic options. Baricitinib has a more extensive publicly available preclinical dataset in the C3H/HeJ mouse model, while both have robust clinical trial data. The choice between these two agents may depend on various factors, including patient-specific characteristics and safety profiles. Further head-to-head comparative studies will be invaluable in delineating the relative efficacy and long-term outcomes of these two important treatments for alopecia areata.
References
- 1. oaji.net [oaji.net]
- 2. Efficacy and safety of baricitinib in patients with alopecia areata: evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Baricitinib in rheumatoid arthritis: evidence-to-date and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The C3H/HeJ mouse and DEBR rat models for alopecia areata: review of preclinical drug screening approaches and results - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Experimental induction of alopecia areata-like hair loss in C3H/HeJ mice using full-thickness skin grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy and safety of this compound in adults and adolescents with alopecia areata: a randomised, double-blind, multicentre, phase 2b-3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. naaf.org [naaf.org]
- 12. hcplive.com [hcplive.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Two Phase 3 Trials of Baricitinib for Alopecia Areata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and Safety of Baricitinib in Patients with Severe Alopecia Areata over 52 Weeks of Continuous Therapy in Two Phase III Trials (BRAVE-AA1 and BRAVE-AA2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. join.dermatologytimes.com [join.dermatologytimes.com]
- 17. scilit.com [scilit.com]
- 18. A JAK Inhibitor for Treatment of Rheumatoid Arthritis: The Baricitinib Experience | MDPI [mdpi.com]
- 19. ora.ox.ac.uk [ora.ox.ac.uk]
- 20. firstwordpharma.com [firstwordpharma.com]
- 21. scholars.mssm.edu [scholars.mssm.edu]
Head-to-Head Comparison: Ritlecitinib vs. Deuruxolitinib in the Treatment of Severe Alopecia Areata
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two leading treatments for severe alopecia areata: Pfizer's Ritlecitinib (Litfulo®) and Sun Pharma's Deuruxolitinib (Leqselvi™). Both are Janus kinase (JAK) inhibitors that have demonstrated significant efficacy in hair regrowth. This document synthesizes data from their respective pivotal clinical trials to facilitate a comprehensive evaluation.
At a Glance: Key Characteristics
| Feature | This compound (Litfulo®) | Deuruxolitinib (Leqselvi™) |
| Mechanism of Action | Irreversible inhibitor of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1] | Selective inhibitor of Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2).[2][3] |
| Approved Indication | Treatment of severe alopecia areata in adults and adolescents 12 years of age and older.[1][4] | Treatment of severe alopecia areata in adults.[5][6] |
| Dosage | 50 mg once daily, orally.[1] | 8 mg twice daily, orally.[7] |
| Administration | Oral capsule.[1] | Oral tablet.[7] |
Mechanism of Action: Distinct Inhibition Profiles
This compound and Deuruxolitinib, while both targeting the JAK-STAT signaling pathway crucial in the pathogenesis of alopecia areata, do so by inhibiting different combinations of JAK enzymes.
This compound acts as a dual inhibitor of JAK3 and the TEC family of kinases.[1] By blocking JAK3, it interferes with cytokine signaling that is dependent on the common gamma chain (γc) receptor, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are critical for lymphocyte function and survival. The additional inhibition of TEC family kinases may further modulate the immune response.
Deuruxolitinib is a selective inhibitor of JAK1 and JAK2.[2][3] This inhibition disrupts the signaling of a broad range of pro-inflammatory cytokines involved in the autoimmune attack on hair follicles.
Clinical Efficacy: A Comparative Overview of Pivotal Trials
Direct head-to-head clinical trial data for this compound and Deuruxolitinib is not currently available. The following tables summarize the efficacy data from their respective Phase 3 clinical trial programs: the ALLEGRO trials for this compound and the THRIVE-AA trials for Deuruxolitinib. The primary endpoint in these trials was the proportion of patients achieving a Severity of Alopecia Tool (SALT) score of 20 or less (indicating 80% or more scalp hair coverage) at 24 weeks.
Table 1: Efficacy in Achieving SALT Score ≤20 at 24 Weeks
| Drug (Trial) | Dosage | Patient Population | Percentage of Patients with SALT ≤20 | Placebo |
| This compound (ALLEGRO-2b/3)[8][9][10] | 50 mg once daily | Adults & Adolescents (≥12 years) with ≥50% scalp hair loss | 23% | 1.6% |
| Deuruxolitinib (THRIVE-AA1)[2][11] | 8 mg twice daily | Adults (18-65 years) with ≥50% scalp hair loss | 29.6% | 0.8% |
| Deuruxolitinib (THRIVE-AA2)[3][12] | 8 mg twice daily | Adults (18-65 years) with ≥50% scalp hair loss | 33.0% | 0.8% |
Table 2: Efficacy in Achieving SALT Score ≤10 at 24 Weeks
| Drug (Trial) | Dosage | Patient Population | Percentage of Patients with SALT ≤10 | Placebo |
| This compound (ALLEGRO-LT)[13][14] | 50 mg once daily | Adults & Adolescents (≥12 years) with ≥50% scalp hair loss | 66.4% (at 24 months) | N/A |
| Deuruxolitinib (THRIVE-AA2)[12][15] | 8 mg twice daily | Adults (18-65 years) with ≥50% scalp hair loss | 21% | 0% |
Note: Long-term data for this compound from the ALLEGRO-LT study shows continued improvement over time.
Safety and Tolerability Profile
Both this compound and Deuruxolitinib carry boxed warnings for serious infections, mortality, malignancy, major adverse cardiovascular events (MACE), and thrombosis.[1][5][16]
Table 3: Common Adverse Events
| Adverse Event | This compound (ALLEGRO-2b/3)[13][14] | Deuruxolitinib (THRIVE-AA2)[12][15] | Placebo (Pooled) |
| Headache | 20.8% | ≥5% | N/A |
| SARS-CoV-2 Positive Test | 24.2% | N/A | N/A |
| Pyrexia | 13.0% | N/A | N/A |
| Nasopharyngitis | N/A | ≥5% | N/A |
| Increased Blood Creatine Kinase | N/A | ≥5% | N/A |
| Acne | N/A | ≥5% | N/A |
Note: Frequencies of adverse events are not directly comparable across trials due to differences in reporting.
Table 4: Serious Adverse Events
| Adverse Event | This compound (ALLEGRO-LT)[14] | Deuruxolitinib (THRIVE-AA2)[15] |
| Serious Infections | 4 patients | N/A |
| Malignancies | 3 patients | N/A |
| Major Adverse Cardiovascular Events | 3 patients | N/A |
| Herpes Zoster | 6 patients | 2 patients (8 mg BID), 2 patients (12 mg BID) |
| Pulmonary Embolism/Deep Vein Thrombosis | Not reported in top-line results | Not observed |
Experimental Protocols: Pivotal Phase 3 Trials
This compound: ALLEGRO Phase 2b/3 Trial (NCT03732807)
-
Study Design: A randomized, placebo-controlled, double-blind study.[8][10][17]
-
Patient Population: Patients aged 12 years and older with a diagnosis of alopecia areata with ≥50% scalp hair loss.[10][13]
-
Intervention: Patients were randomized to receive this compound 50 mg, 30 mg (with or without a 4-week loading dose of 200 mg), 10 mg, or placebo once daily for 24 weeks. This was followed by a 24-week extension period.[10]
-
Primary Endpoint: The proportion of patients with a SALT score of ≤20 at Week 24.[8]
Deuruxolitinib: THRIVE-AA1 (NCT04518995) and THRIVE-AA2 (NCT04797650) Trials
-
Study Design: Two randomized, double-blind, placebo-controlled trials.[2][3][18][19]
-
Patient Population: Adults aged 18-65 years with a diagnosis of moderate to severe alopecia areata (SALT score ≥50).[2][3]
-
Intervention: Patients were randomized to receive deuruxolitinib 8 mg twice daily, 12 mg twice daily, or placebo for 24 weeks.[2][3]
-
Primary Endpoint: The percentage of patients achieving a SALT score of ≤20 at Week 24.[2][3]
References
- 1. labeling.pfizer.com [labeling.pfizer.com]
- 2. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase 1/2 inhibitor, in adults with alopecia areata: Results from the THRIVE-AA2 Phase 3, randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bidermato.com [bidermato.com]
- 5. Safety Profile | LEQSELVI™ (deuruxolitinib) [leqselvihcp.com]
- 6. Leqselvi (Deuruxolitinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Leqselvi (deuruxolitinib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]
- 8. Pfizer Announces Positive Top-Line Results from Phase 2b/3 Trial of this compound in Alopecia Areata | Pfizer [pfizer.com]
- 9. livderm.org [livderm.org]
- 10. researchgate.net [researchgate.net]
- 11. firstwordpharma.com [firstwordpharma.com]
- 12. Late-Breaking Phase 3 Data at AAD 2023 Show Oral Investigational Medicine Deuruxolitinib Significantly Improved Scalp Hair Regrowth in Alopecia Areata [prnewswire.com]
- 13. hcplive.com [hcplive.com]
- 14. Long-term safety and efficacy of this compound in adults and adolescents with alopecia areata and at least 25% scalp hair loss: Results from the ALLEGRO-LT phase 3, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Phase III THRIVE-AA2 trial of CTP 543 in alopecia areata presented at the American Academy of Dermatology's (AAD) 2023 Annual Meeting - Medthority [medthority.com]
- 16. leqselvihcp.com [leqselvihcp.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. io.nihr.ac.uk [io.nihr.ac.uk]
- 19. dermatologytimes.com [dermatologytimes.com]
Ritlecitinib's Marked Selectivity for JAK3: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ritlecitinib's inhibitory activity against Janus kinase 3 (JAK3) versus other JAK family members (JAK1, JAK2, and TYK2). The data presented herein, supported by detailed experimental protocols, validates this compound's high selectivity for JAK3, a key attribute for its therapeutic mechanism.
Quantitative Analysis of this compound's Kinase Selectivity
The selectivity of this compound has been quantified using in vitro enzymatic assays to determine the half-maximal inhibitory concentration (IC50) against each of the four JAK family members. The IC50 value represents the concentration of the inhibitor required to reduce the kinase's enzymatic activity by 50%. A lower IC50 value indicates greater potency.
As the data in the table below demonstrates, this compound is significantly more potent against JAK3 than against JAK1, JAK2, or TYK2, underscoring its high degree of selectivity.[1][2]
| Kinase Target | This compound IC50 (nM) |
| JAK3 | 33.1 |
| JAK1 | >10,000 |
| JAK2 | >10,000 |
| TYK2 | >10,000 |
Data sourced from in vitro biochemical assays.
The profound selectivity of this compound is attributed to its unique mechanism of action. It forms an irreversible covalent bond with a specific cysteine residue (Cys-909) located within the ATP-binding site of JAK3.[3][4][5][6] This cysteine residue is not present in the other JAK family members (JAK1, JAK2, and TYK2), where a serine residue is found at the equivalent position.[4][5] This structural difference prevents this compound from binding covalently to other JAKs, thereby conferring its high selectivity.[1]
The JAK-STAT Signaling Pathway and this compound's Point of Intervention
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade for numerous cytokines and growth factors, playing a pivotal role in immunity, inflammation, and hematopoiesis. The pathway consists of cytokine receptors, JAKs, and STATs.[7][8][9]
Upon cytokine binding, the associated JAKs are activated and phosphorylate the cytokine receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent regulation of gene transcription.[7][10]
The four JAK family members—JAK1, JAK2, JAK3, and TYK2—are involved in different signaling pathways initiated by various cytokines. This compound's selective inhibition of JAK3 primarily disrupts the signaling of cytokines that rely on the common gamma chain (γc) receptor subunit, such as IL-2, IL-4, IL-7, IL-15, and IL-21.[6][10]
Caption: this compound selectively and irreversibly inhibits JAK3, blocking downstream STAT phosphorylation.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the selectivity of this compound.
In Vitro Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a specific JAK kinase. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Objective: To determine the IC50 of this compound against JAK1, JAK2, JAK3, and TYK2.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes (e.g., GST-tagged catalytic domains).[11]
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue).[11]
-
Adenosine triphosphate (ATP).
-
This compound at various concentrations.
-
Assay buffer (e.g., Invitrogen kinase buffer #PV3189, supplemented with DTT and BSA).[11]
-
Detection reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665.[11]
-
384-well low-volume plates.
-
HTRF-compatible plate reader.
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Dispense 250 nL of the diluted this compound solutions into the wells of a 384-well plate.
-
Add 18 µL of a solution containing the specific JAK enzyme and the peptide substrate in assay buffer to each well.
-
Pre-incubate the plate for 30 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The ATP concentration is typically kept near the Km for each enzyme to ensure accurate IC50 determination.
-
Incubate the plate for 120 minutes at room temperature.
-
Stop the reaction by adding 20 µL of stop/detection buffer containing EDTA, the Europium cryptate-labeled antibody, and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for the detection reagents to bind.
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 615 nm.
Data Analysis:
-
The HTRF signal is calculated as the ratio of the 665 nm reading to the 615 nm reading, multiplied by 10,000.
-
The percentage of inhibition is calculated for each this compound concentration relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro biochemical kinase inhibition assay.
Cellular STAT Phosphorylation Assay
This functional assay confirms that the biochemical selectivity of an inhibitor translates to a cellular context by measuring the inhibition of cytokine-induced STAT phosphorylation.
Objective: To determine the IC50 of this compound for the inhibition of STAT phosphorylation downstream of different JAKs in a cellular environment.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., CD4+ T cells).[12]
-
This compound at various concentrations.
-
Cytokines for stimulation:
-
Cell culture medium.
-
Fixation buffer (e.g., 1.5% paraformaldehyde).[14]
-
Permeabilization buffer (e.g., 100% methanol).[13]
-
Fluorescently labeled antibodies specific for phosphorylated STAT proteins (e.g., anti-phospho-STAT5, anti-phospho-STAT3, anti-phospho-STAT6).[12][13]
-
Flow cytometer.
Procedure:
-
Isolate and prepare PBMCs or the chosen cell line.
-
Pre-incubate the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a specific cytokine for a short period (e.g., 15-30 minutes) at 37°C. The choice of cytokine will determine which JAK/STAT pathway is activated.
-
Fix the cells by adding paraformaldehyde.
-
Permeabilize the cells with cold methanol to allow intracellular antibody staining.
-
Stain the cells with a cocktail of fluorescently labeled antibodies, including an antibody specific for the phosphorylated STAT protein of interest.
-
Acquire the data on a flow cytometer.
Data Analysis:
-
Gate on the cell population of interest.
-
Quantify the mean fluorescence intensity (MFI) of the phospho-STAT signal for each condition.
-
Calculate the percentage of inhibition of STAT phosphorylation for each this compound concentration relative to the cytokine-stimulated control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
Caption: Workflow for the cellular STAT phosphorylation assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Evaluating the Therapeutic Potential of this compound for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective JAK3 Inhibitors with a Covalent Reversible Binding Mode Targeting a New Induced Fit Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Generation of a chemical genetic model for JAK3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The molecular details of cytokine signaling via the JAK/STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. AID 1344531 - Biochemical HTRF Assay: The ability of compounds to inhibit the activity of JAK1, JAK2, JAK3, and Tyk2 was measured using a recombinant purified GST-tagged catalytic domain for each enzyme (Invitrogen JAK1 #M4290, JAK2 #M4290, JAK3 #M4290, Tyk2 #M4290) in an HTRF format biochemical assay. The reactions employed a common peptide substrate, LCB-EQEDEPEGDYFEWLW-NH2 (in-house). The basic assay protocol is as follows: First, 250 nL of diluted compounds in DMSO were dispensed into the wells of a dry 384-well Black plate (Greiner #781076) using a Labcyte Echo 555 acoustic dispenser. Subsequent reagent additions employed an Agilent Bravo. Next, 18 μL of 1.11à enzyme and 1.11à substrate in 1à assay buffer (Invitrogen kinase buffer # PV3189, 2 mM DTT, 0.05% BSA) were added to the wells and shaken and then preincubated for 30 minutes at ambient temperature to allow compound binding to equilibrate. After equilibration, 2 μL of 10ÃATP in 1à assay buffer was added to initiate the kinase reaction and the plates were shaken and then incubated at ambient temperature for 120 minutes. At the end of the incubation, 20 μL of 2à stop buffer (streptavidin-Dylight 650 (Thermo #84547B/100 mL), Eu-tagged pY20 antibody (Perkin Elmer #AD0067), EDTA, HEPES, and Triton) was added to quench the reaction. Plates were shaken and centrifuged and then incubated 60 minutes at ambient temperature and then read on a Perkin Elmer Envision (λex=337 nm, λem=665 and 615 nm, TRF delay time=20 μs). HTRF signal=10,000*665 nm reading/615 nm reading. - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. IL-6 Signaling in Peripheral Blood T Cells Predicts Clinical Outcome in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
Ritlecitinib Biomarker Validation: A Comparative Guide for Researchers
This guide provides a comprehensive comparison of ritlecitinib's biomarker validation in clinical trial samples, offering insights into its performance against an alternative JAK inhibitor, brepocitinib, and other treatments for alopecia areata. Detailed experimental data, protocols, and pathway visualizations are presented to support researchers, scientists, and drug development professionals in their understanding of this compound's mechanism of action and its effects on relevant biomarkers.
Mechanism of Action: this compound
This compound is a kinase inhibitor that irreversibly inhibits Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3] By blocking the adenosine triphosphate (ATP) binding site of these enzymes, this compound disrupts downstream signaling pathways that are crucial for immune cell function and inflammation.[1][3] This dual inhibition is a key differentiator from other JAK inhibitors.[2] The inhibition of JAK3 interferes with cytokine-induced STAT phosphorylation, a critical step in the signaling of several interleukins implicated in autoimmune diseases like alopecia areata.[1][2][4] The inhibition of the TEC kinase family, which includes enzymes like BTK and ITK, impacts the signaling of immune receptors on various immune cells.[2]
Data Presentation
The following tables summarize the key findings from clinical trials evaluating the effect of this compound on various biomarkers, with a comparison to the TYK2/JAK1 inhibitor brepocitinib and other treatments for alopecia areata.
Table 1: Comparison of this compound and Brepocitinib on Scalp Tissue Biomarkers in Alopecia Areata (Phase 2a Trial, NCT02974868)
| Biomarker Category | This compound (JAK3/TEC Inhibitor) | Brepocitinib (TYK2/JAK1 Inhibitor) | Placebo | Key Findings |
| Overall Transcriptome | >100% improvement toward a nonlesional profile at Week 24.[5][6][7] | >100% improvement toward a nonlesional profile at Week 24.[5][6][7] | No significant change. | Both treatments significantly improved the overall gene expression profile of the scalp tissue.[5][6] |
| Immune Markers (Th1) | Downregulation of Th1 markers.[5][6] | Downregulation of Th1 markers.[5][6] | No significant change. | Improvement in SALT scores was positively associated with the expression of Th1 markers for both drugs.[5] |
| Hair Keratins | Upregulation of hair keratin genes.[6] | Upregulation of hair keratin genes.[6] | No significant change. | Improvement in SALT scores was negatively associated with the expression of hair keratins for both drugs.[5] |
| Immunity-Related Genes | Downregulation of Type I (CCL5, CD8A, GZMB) and Type II (CCL13, CCL18, IL13RA1) immunity-related genes.[8] | Not explicitly reported in the same study. | No significant change. | This compound demonstrated a clear effect on key inflammatory pathways.[8] |
| Mechanism of Action Genes | Downregulation of ITK, JAK3, and BTK.[8] | Not applicable (different targets). | No significant change. | Confirmed target engagement of this compound in the scalp tissue.[8] |
Table 2: Efficacy of this compound vs. Alternative Treatments for Alopecia Areata
| Treatment | Mechanism of Action | Efficacy Endpoint | Result |
| This compound (50 mg) | JAK3/TEC inhibitor | SALT ≤20 at 6 months (ALLEGRO Phase 2b/3) | 23% of patients.[3] |
| Baricitinib (4 mg) | JAK1/JAK2 inhibitor | SALT ≤20 at 36 weeks (BRAVE-AA1 & AA2) | ~35-39% of patients. |
| Topical Immunotherapy (DPCP) | Induction of allergic contact dermatitis | Cosmetically acceptable regrowth in severe AA | 22-68% response rate. |
| Topical Immunotherapy (SADBE) | Induction of allergic contact dermatitis | Satisfactory hair regrowth in patch-type AA | 51.8% of patients.[3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the biomarker validation studies are provided below.
Scalp Biopsy and RNA Sequencing
This protocol outlines the steps for obtaining scalp biopsies and performing RNA sequencing to analyze gene expression changes.
-
Biopsy Collection:
-
Administer local anesthesia to the selected area of the scalp.
-
Obtain a 4mm punch biopsy from the lesional scalp tissue.
-
Immediately snap-freeze the biopsy sample in liquid nitrogen and store it at -80°C until further processing.
-
-
RNA Extraction:
-
Homogenize the frozen biopsy tissue using a bead-based lysis system.
-
Extract total RNA using a silica column-based kit (e.g., Qiagen RNeasy Micro Kit) according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer) to ensure high-quality RNA (RNA Integrity Number > 7).
-
-
Library Preparation and Sequencing:
-
Prepare RNA sequencing libraries from the extracted RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina HiSeq) to generate paired-end reads.
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to the human reference genome using a splice-aware aligner such as STAR.
-
Quantify gene expression levels to generate a raw counts table.
-
Perform differential gene expression analysis between treatment and placebo groups, and between baseline and post-treatment samples, using packages like DESeq2 in R.
-
Flow Cytometry of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation and analysis of PBMCs from whole blood to assess changes in immune cell populations.
-
PBMC Isolation:
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the PBMC layer at the plasma-Ficoll interface.
-
Wash the isolated PBMCs with PBS and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in an appropriate buffer (e.g., FACS buffer) for staining.
-
-
Antibody Staining:
-
Aliquot approximately 1x10^6 PBMCs into flow cytometry tubes.
-
Add a cocktail of fluorescently-labeled antibodies specific for cell surface markers of interest (e.g., CD3, CD4, CD8, CD19, CD56).
-
Incubate the cells with the antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells to remove unbound antibodies.
-
-
Data Acquisition and Analysis:
-
Acquire the stained cells on a flow cytometer (e.g., BD FACSCanto II).
-
Analyze the flow cytometry data using appropriate software (e.g., FlowJo) to identify and quantify different immune cell populations.
-
Mandatory Visualizations
The following diagrams illustrate the key pathways and workflows discussed in this guide.
References
- 1. Topical Immunotherapy in Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 2. emedicine.medscape.com [emedicine.medscape.com]
- 3. dovepress.com [dovepress.com]
- 4. d-nb.info [d-nb.info]
- 5. Clinical Efficacy of Diphenylcyclopropenone in Alopecia Areata: Retrospective Data Analysis of 50 Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound and brepocitinib demonstrate significant improvement in scalp alopecia areata biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multiomics Analysis of the Response to this compound in Alopecia Areata Subtypes and Correlation With Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. join.dermatologytimes.com [join.dermatologytimes.com]
A Comparative Analysis of Ritlecitinib and Other TEC Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Ritlecitinib and other prominent TEC (Tyrosine Kinase Expressed in Hepatocellular Carcinoma) family kinase inhibitors. This analysis is supported by experimental data to delineate their performance and potential therapeutic applications.
This compound, a novel kinase inhibitor, has garnered significant attention for its dual mechanism of action, irreversibly inhibiting both Janus kinase 3 (JAK3) and the TEC family of kinases.[1][2] This unique profile distinguishes it from other TEC kinase inhibitors, which primarily target Bruton's tyrosine kinase (BTK), a key member of the TEC family. This guide will delve into a comparative analysis of this compound against other notable TEC kinase inhibitors such as Ibrutinib, Acalabrutinib, Zanubrutinib, Spebrutinib, and Orelabrutinib, focusing on their mechanism of action, potency, selectivity, and clinical efficacy.
Mechanism of Action: A Tale of Dual vs. Selective Inhibition
The TEC family of non-receptor tyrosine kinases—comprising TEC, BTK, ITK, BMX, and TXK (also known as RLK)—plays a crucial role in the signaling pathways of various immune cells.[3][4] These kinases are integral to B-cell and T-cell receptor signaling.[3]
This compound stands apart by irreversibly inhibiting both JAK3 and the TEC kinase family by blocking the adenosine triphosphate (ATP) binding site.[2] This dual inhibition allows it to modulate signaling pathways dependent on both JAK3 and TEC kinases.[2]
In contrast, Ibrutinib, Acalabrutinib, Zanubrutinib, Spebrutinib, and Orelabrutinib are primarily known as BTK inhibitors. They form a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its irreversible inhibition.[5][6] While highly potent against BTK, their selectivity across the broader TEC family and other kinases varies, which can influence their efficacy and side-effect profiles.[4][7]
Comparative Performance: Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the available IC50 data for this compound and other TEC kinase inhibitors against various kinases.
| Kinase | This compound IC50 (nM) | Ibrutinib IC50 (nM) | Acalabrutinib IC50 (nM) | Zanubrutinib IC50 (nM) |
| BTK | 404[3] | 0.5[8] | 5.1[5] | 0.5[5] |
| TEC | 403[3] | 78[4] | <100[9] | - |
| ITK | 395[3] | - | - | - |
| TXK (RLK) | 155[3] | - | - | - |
| BMX | 666[3] | <100[9] | - | - |
| JAK3 | - | - | - | >3000[10] |
As the table indicates, Ibrutinib and Zanubrutinib exhibit high potency against BTK.[5][8] Acalabrutinib is also a potent BTK inhibitor.[5] this compound, while also inhibiting BTK, shows a broader inhibitory profile across the TEC kinase family.[3] It is important to note that higher selectivity for the target kinase, as seen with second-generation BTK inhibitors like Acalabrutinib and Zanubrutinib, is often associated with a more favorable safety profile due to fewer off-target effects.[5][7]
Signaling Pathways
To visualize the mechanisms of action, the following diagrams illustrate the signaling pathways affected by these inhibitors.
References
- 1. Bruton’s Tyrosine Kinase Inhibition for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Dual Inhibitor of JAK3/TEC [synapse.patsnap.com]
- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targets for Ibrutinib Beyond B Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Role of Bruton’s Kinase Inhibitors in Chronic Lymphocytic Leukemia: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of acalabrutinib, a selective Bruton tyrosine kinase inhibitor, with ibrutinib in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective Inhibition of Bruton’s Tyrosine Kinase by a Designed Covalent Ligand Leads to Potent Therapeutic Efficacy in Blood Cancers Relative to Clinically Used Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib's Preclinical Efficacy in Alopecia Areata Models: A Comparative Analysis
For researchers and drug development professionals, understanding the reproducibility and comparative efficacy of novel therapeutics in preclinical models is paramount. This guide provides a detailed comparison of ritlecitinib, a dual Janus kinase 3 (JAK3) and tyrosine kinase expressed in hepatocellular carcinoma (TEC) family kinase inhibitor, with other relevant treatments in established preclinical models of alopecia areata.
This compound has emerged as a promising oral treatment for alopecia areata, an autoimmune condition characterized by hair loss. Its mechanism of action, targeting specific pathways involved in the inflammatory process that drives the disease, has been the subject of extensive preclinical investigation. This guide synthesizes available data to offer a clear comparison of its performance against other Janus kinase (JAK) inhibitors, namely tofacitinib and ruxolitinib, in the widely utilized C3H/HeJ mouse model of alopecia areata.
Comparative Efficacy in the C3H/HeJ Mouse Model
The C3H/HeJ mouse model is a cornerstone for studying alopecia areata, as these mice spontaneously develop a condition that closely mimics the human disease. The efficacy of this compound and other JAK inhibitors in promoting hair regrowth and reducing inflammation in this model provides crucial insights into their therapeutic potential.
| Treatment | Administration Route | Key Efficacy Findings | Reference |
| This compound | Oral | While specific preclinical quantitative data on hair regrowth percentage is not readily available in published literature, studies indicate its effectiveness in reversing alopecia areata in the C3H/HeJ model.[1] | [1] |
| Tofacitinib | Oral | In a study with 66 subjects, 32% showed a 50% or greater improvement in the Severity of Alopecia Tool (SALT) score.[2] | [2] |
| Ruxolitinib | Oral | Treatment reversed alopecia areata in C3H/HeJ mice and diminished the type I inflammatory response in the skin.[3] | [3] |
Signaling Pathways and Mechanism of Action
This compound's unique dual-inhibitory action targets key signaling pathways implicated in the pathogenesis of alopecia areata. The JAK-STAT pathway, crucial for cytokine signaling that mediates the autoimmune attack on hair follicles, is a primary target. This compound specifically inhibits JAK3, which is predominantly expressed in hematopoietic cells and is critical for the signaling of several interleukins involved in lymphocyte function. Additionally, its inhibition of the TEC kinase family further modulates immune cell activation.
Caption: Inhibition of the JAK-STAT pathway by this compound and other JAK inhibitors.
Experimental Protocols
To ensure the reproducibility of preclinical findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the evaluation of JAK inhibitors in alopecia areata mouse models.
Induction of Alopecia Areata in C3H/HeJ Mice
A highly reproducible method for inducing alopecia areata in C3H/HeJ mice involves the transfer of skin grafts from affected mice to healthy recipients.
Caption: Workflow for inducing alopecia areata in C3H/HeJ mice via skin grafting.
Protocol:
-
Animal Selection: Use C3H/HeJ mice with spontaneous, active alopecia areata as skin graft donors. Healthy, age-matched C3H/HeJ mice serve as recipients.
-
Anesthesia and Surgery: Anesthetize both donor and recipient mice. Surgically prepare the dorsal skin of both mice.
-
Graft Excision and Transplantation: Excise a full-thickness piece of skin from the affected area of the donor mouse. A similarly sized piece of skin is removed from the recipient's dorsum, and the donor graft is sutured into place.
-
Post-operative Care and Observation: Provide appropriate post-operative care. Monitor the recipient mice for the development of hair loss, which typically occurs around the graft site and can spread.
Immunohistochemistry for CD8+ T Cell Infiltration
To quantify the reduction in inflammatory infiltrate, a key marker of treatment efficacy, immunohistochemistry for CD8+ T cells in skin biopsies is performed.
Protocol:
-
Tissue Preparation: Obtain skin biopsies from treated and control mice. Fix the tissue in 4% paraformaldehyde and embed in paraffin.
-
Sectioning and Deparaffinization: Cut 5-micrometer sections and mount on slides. Dewax the sections in xylene and rehydrate through a series of graded ethanol washes.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with a hydrogen peroxide solution. Block non-specific antibody binding using a suitable blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody specific for mouse CD8.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Visualize the staining using a chromogen such as DAB (3,3'-diaminobenzidine).
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the sections and mount with a permanent mounting medium.
-
Analysis: Quantify the number of CD8+ T cells per unit area of the hair follicle or dermis using image analysis software.
This comprehensive guide provides a comparative overview of this compound's preclinical efficacy, its mechanism of action, and the experimental protocols necessary to evaluate its performance. The provided data and methodologies aim to support researchers in the continued development and assessment of novel therapeutics for alopecia areata.
References
- 1. Which is the Ideal JAK Inhibitor for Alopecia Areata – Baricitinib, Tofacitinib, this compound or Ifidancitinib - Revisiting the Immunomechanisms of the JAK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral ruxolitinib induces hair regrowth in patients with moderate-to-severe alopecia areata - PMC [pmc.ncbi.nlm.nih.gov]
Ritlecitinib In Vitro Efficacy: A Long-Term Perspective and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Ritlecitinib (LITFULO®) is a novel kinase inhibitor that has garnered significant attention for its targeted approach in treating autoimmune diseases. Its unique mechanism of action, involving the irreversible inhibition of Janus kinase 3 (JAK3) and the TEC family of kinases, sets it apart from other immunomodulatory agents. This guide provides a comprehensive assessment of the long-term efficacy of this compound in vitro, comparing its performance with other Janus kinase (JAK) inhibitors and detailing the experimental data that underpins our current understanding.
Mechanism of Action: Dual Inhibition of JAK3 and TEC Family Kinases
This compound's therapeutic potential stems from its highly selective and irreversible covalent binding to a cysteine residue (Cys-909) present in the ATP-binding site of JAK3.[1][2] This specificity for JAK3, with significantly lower affinity for other JAK isoforms (JAK1, JAK2, and TYK2), is a key differentiator from less selective JAK inhibitors.[1] By inhibiting JAK3, this compound effectively blocks the signaling of several cytokines crucial for immune cell function, including interleukin-2 (IL-2), IL-4, IL-7, IL-15, and IL-21.[1][2][3]
Furthermore, this compound also targets the TEC family of kinases, which play a critical role in the signaling pathways of immune cell receptors.[1][2] This dual inhibition modulates both cytokine-mediated and immune receptor-driven signaling, leading to a broad dampening of the inflammatory response.
Quantitative Comparison of Kinase Inhibition
The in vitro potency of this compound has been quantified through half-maximal inhibitory concentration (IC50) values. These values represent the concentration of the drug required to inhibit the activity of a specific kinase by 50%. The following table summarizes the IC50 values for this compound against its primary targets and compares them with other representative JAK inhibitors.
| Kinase Target | This compound IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) | Filgotinib IC50 (nM) |
| JAK3 | 33.1 [1] | 1 | 41 | 43 | 810 |
| JAK1 | >10,000[1] | 112 | 5.9 | 43 | 10 |
| JAK2 | >10,000[1] | 20 | 5.7 | 109 | 28 |
| TYK2 | >10,000[1] | 95 | 53 | 2300 | 116 |
| ITK | 395[1] | - | - | - | - |
| BTK | 404[1] | - | - | - | - |
| TEC | 403[1] | - | - | - | - |
| RLK | 155[1] | - | - | - | - |
| BMX | 666[1] | - | - | - | - |
Downstream Signaling Inhibition
The functional consequence of JAK inhibition is the blockade of the phosphorylation of Signal Transducer and Activator of Transcription (STAT) proteins. This compound has been shown to effectively inhibit the phosphorylation of various STAT proteins in response to cytokine stimulation in in vitro cellular assays.
| Cytokine Stimulus | Phosphorylated STAT | This compound IC50 (nM) |
| IL-2 | STAT5 | 244[2][3] |
| IL-4 | STAT6 | 340[4] |
| IL-7 | STAT5 | 407[2][3] |
| IL-15 | STAT5 | 266[2][3] |
| IL-21 | STAT3 | 355[2][3] |
Assessing Long-Term Efficacy In Vitro
While the IC50 values provide a snapshot of this compound's potency, assessing its long-term efficacy in vitro is crucial for predicting sustained therapeutic benefit and the potential for the development of resistance. Although specific long-term in vitro studies on this compound are not extensively available in the public domain, the following experimental protocols are standard for evaluating the prolonged effects of kinase inhibitors.
Experimental Protocols
1. Long-Term Cell Viability and Proliferation Assays:
-
Objective: To determine the effect of continuous this compound exposure on the viability and growth of immune cells over an extended period.
-
Methodology:
-
Immune cell lines (e.g., T-cell lines like Jurkat or primary peripheral blood mononuclear cells) are cultured in the presence of a range of concentrations of this compound or a vehicle control for a prolonged duration (e.g., 7 to 21 days), with regular media changes containing the inhibitor.
-
At various time points, cell viability is assessed using methods such as the MTT or CellTiter-Glo® assays, which measure metabolic activity.
-
Cell proliferation can be monitored by direct cell counting or using dye dilution assays (e.g., CFSE).
-
-
Expected Outcome: This assay would reveal if prolonged exposure to this compound leads to cytotoxicity or has a sustained cytostatic effect on immune cells.
2. Sustained Inhibition of STAT Phosphorylation:
-
Objective: To evaluate if this compound maintains its ability to inhibit cytokine-induced STAT phosphorylation after prolonged exposure.
-
Methodology:
-
Cells are cultured with this compound as described in the long-term viability assay.
-
At different time points, the cells are washed and then re-stimulated with a relevant cytokine (e.g., IL-2 or IL-15).
-
The phosphorylation status of the corresponding STAT protein is then measured using techniques like Western blotting or flow cytometry with phospho-specific antibodies.
-
-
Expected Outcome: This experiment would indicate whether cells develop resistance to this compound's inhibitory effects on its primary signaling pathway over time.
3. In Vitro Resistance Development Studies:
-
Objective: To investigate the potential for cells to develop resistance to this compound and to identify the underlying mechanisms.
-
Methodology:
-
A cell line is cultured with gradually increasing concentrations of this compound over several months.
-
Populations of cells that are able to grow at higher concentrations are selected and cloned.
-
The resistant clones are then analyzed to identify any genetic mutations in the drug target (JAK3) or alterations in other signaling pathways that might compensate for the drug's effect.
-
-
Expected Outcome: This would provide critical information on potential resistance mechanisms that could arise during long-term therapy.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general workflow for assessing its in vitro efficacy.
Caption: this compound's mechanism of action.
Caption: In vitro efficacy assessment workflow.
Conclusion
This compound demonstrates high potency and selectivity for JAK3 and TEC family kinases in in vitro assays. Its ability to inhibit downstream STAT phosphorylation confirms its mechanism of action at a cellular level. While comprehensive long-term in vitro efficacy data for this compound is still emerging, the established methodologies for assessing sustained drug effects provide a clear roadmap for future investigations. Such studies will be invaluable in further characterizing the durability of this compound's therapeutic effects and in understanding potential mechanisms of resistance. The existing data, combined with the anticipated results from long-term in vitro studies, will continue to solidify the scientific rationale for the use of this compound in autoimmune and inflammatory diseases.
References
Independent Validation of Ritlecitinib: A Comparative Guide for Researchers
This guide provides an independent validation of published findings on Ritlecitinib, offering a comparative analysis with other Janus kinase (JAK) inhibitors used in the treatment of alopecia areata. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance and clinical trial data.
Mechanism of Action: A Dual Inhibitor
This compound is an oral kinase inhibitor that distinguishes itself through its irreversible dual inhibition of Janus kinase 3 (JAK3) and the tyrosine kinase expressed in hepatocellular carcinoma (TEC) family of kinases.[1][2][3][4][5][6] This targeted approach blocks the adenosine triphosphate (ATP) binding site, thereby interfering with the signaling pathways of cytokines and immune receptors implicated in the pathogenesis of alopecia areata.[1][3][4][5] Specifically, by inhibiting JAK3, this compound modulates the signaling of crucial cytokines like interleukin-15 (IL-15) that are involved in the autoimmune attack on hair follicles.[1] Its inhibition of the TEC kinase family further dampens the immune response.[1][3][4][5]
In contrast, other JAK inhibitors used for alopecia areata have different selectivity profiles. Baricitinib is a selective inhibitor of JAK1 and JAK2, while Deuruxolitinib also targets JAK1 and JAK2. Ruxolitinib is another JAK1/2 inhibitor. Tofacitinib is a pan-JAK inhibitor, affecting JAK1, JAK2, and JAK3.
Comparative Efficacy in Alopecia Areata
The primary measure of efficacy in clinical trials for alopecia areata is the Severity of Alopecia Tool (SALT) score, which assesses the percentage of scalp hair loss. A SALT score of 20 or less (≤20) is a common primary endpoint, indicating 80% or more scalp hair coverage.
This compound Clinical Trial Data (ALLEGRO)
The ALLEGRO Phase 2b/3 trial evaluated the efficacy and safety of this compound in patients aged 12 years and older with severe alopecia areata (≥50% scalp hair loss).[7][8][9]
| Dose | Week 24 (SALT ≤20) | Week 48 (SALT ≤20) |
| 50 mg daily | 23% | 43% |
| 30 mg daily | 14% | 31% |
| Placebo | 2% | - |
Data from the ALLEGRO Phase 2b/3 study.
Baricitinib Clinical Trial Data (BRAVE-AA)
| Dose | Week 36 (SALT ≤20) | Week 52 (SALT ≤20) |
| 4 mg daily | ~35-39% | ~37-41% |
| 2 mg daily | ~19-23% | ~21-24% |
| Placebo | ~3-5% | - |
Combined approximate results from BRAVE-AA1 and BRAVE-AA2 studies.
Deuruxolitinib (CTP-543) Clinical Trial Data (THRIVE-AA)
The THRIVE-AA1 and THRIVE-AA2 trials evaluated Deuruxolitinib in adults with moderate to severe alopecia areata.[1][4][6][7][11][13][18][19][20][21][22][23][24][25]
| Dose | Week 24 (SALT ≤20) |
| 12 mg twice daily | ~38-41.5% |
| 8 mg twice daily | ~30-33% |
| Placebo | ~1% |
Data from the THRIVE-AA1 and THRIVE-AA2 studies.
Ruxolitinib and Tofacitinib Data
Data for Ruxolitinib and Tofacitinib in alopecia areata comes from smaller, open-label, or retrospective studies, making direct comparison with the large Phase 3 trials of the other drugs challenging. However, studies have shown efficacy, with a notable proportion of patients achieving significant hair regrowth.[3][4] For instance, an open-label trial of oral Ruxolitinib showed that 75% of patients with moderate-to-severe alopecia areata achieved 50% or greater hair regrowth. A retrospective study of Tofacitinib reported a complete response rate of 33.8% at 24 weeks.
Comparative Safety Profiles
The safety profiles of these JAK inhibitors are a critical consideration for researchers and clinicians. The following table summarizes common treatment-emergent adverse events (TEAEs) reported in clinical trials.
| Adverse Event | This compound (ALLEGRO) | Baricitinib (BRAVE-AA) | Deuruxolitinib (THRIVE-AA) |
| Upper Respiratory Tract Infections | Yes | Yes | Yes |
| Headache | Yes | Yes | Yes |
| Acne | Yes | Yes | Yes |
| Nasopharyngitis | Yes | Yes | Yes |
| Increased Creatine Phosphokinase | - | Yes | Yes |
| Urinary Tract Infections | - | Yes | - |
This table highlights common adverse events and is not exhaustive. Incidence rates vary by dose and study.
Long-term safety data for this compound from the ALLEGRO-LT study showed that the most frequent adverse events were COVID-19 infection, headache, and pyrexia.[12] Serious adverse events, including infections and malignancies, have been reported for all JAK inhibitors, and they carry warnings regarding these risks.
Experimental Protocols: A High-Level Overview
This compound (ALLEGRO Phase 2b/3)
-
Study Design: Randomized, double-blind, placebo-controlled.[7][8][9]
-
Participants: Patients aged 12 years and older with a diagnosis of alopecia areata and ≥50% scalp hair loss.[7][8][9]
-
Intervention: this compound (10 mg, 30 mg, 50 mg, with or without a 200 mg loading dose) or placebo, administered orally once daily for 24 weeks, followed by an extension period.[7][8][9]
-
Primary Endpoint: Proportion of patients with a SALT score ≤20 at Week 24.[9]
Baricitinib (BRAVE-AA1 and BRAVE-AA2)
-
Intervention: Baricitinib (2 mg or 4 mg) or placebo, administered orally once daily for 36 weeks.[2][12]
-
Primary Endpoint: Proportion of patients with a SALT score ≤20 at Week 36.[11]
Deuruxolitinib (THRIVE-AA1 and THRIVE-AA2)
-
Study Design: Randomized, double-blind, placebo-controlled.[6][7][13][20][21][23][24]
-
Participants: Adults (18-65 years) with moderate to severe alopecia areata (≥50% scalp hair loss).[6][7][13][20][24]
-
Intervention: Deuruxolitinib (8 mg or 12 mg) or placebo, administered orally twice daily for 24 weeks.[6][7][13][20][21][23][24]
-
Primary Endpoint: Proportion of patients with a SALT score ≤20 at Week 24.[6][7][13][20]
Signaling Pathway and Experimental Workflow Visualizations
References
- 1. medpagetoday.com [medpagetoday.com]
- 2. hcplive.com [hcplive.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Two cases of alopecia areata treated with ruxolitinib: a discussion of ideal dosing and laboratory monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Deuruxolitinib Shows Promise for Alopecia | Conexiant [conexiant.com]
- 7. ajmc.com [ajmc.com]
- 8. naaf.org [naaf.org]
- 9. Sun Pharma’s JAK inhibitor for severe alopecia gets US FDA nod | BioWorld [bioworld.com]
- 10. aaaf.org.au [aaaf.org.au]
- 11. JCI Insight - Oral ruxolitinib induces hair regrowth in patients with moderate-to-severe alopecia areata [insight.jci.org]
- 12. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 13. Tofacitinib for the Treatment of Alopecia Areata and Its Variants [stanfordhealthcare.org]
- 14. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A Retrospective Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of deuruxolitinib, an oral selective Janus kinase inhibitor, in adults with alopecia areata: Results from the Phase 3 randomized, controlled trial (THRIVE-AA1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. io.nihr.ac.uk [io.nihr.ac.uk]
- 18. Drug Survival and Long-term Outcome of Tofacitinib in Patients with Alopecia Areata: A Retrospective Study | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 19. Efficacy and safety of tofacitinib in patients with total and universal alopecia- A retrospective evaluation of 69 patients - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 20. Ruxolitinib for Alopecia Areata · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 21. ClinicalTrials.gov [clinicaltrials.gov]
- 22. belgraviacentre.com [belgraviacentre.com]
- 23. iris.unimore.it [iris.unimore.it]
- 24. researchgate.net [researchgate.net]
- 25. Frontiers | The efficacy and safety of JAK inhibitors for alopecia areata: A systematic review and meta-analysis of prospective studies [frontiersin.org]
Safety Operating Guide
Navigating the Final Step: Proper Disposal Procedures for Ritlecitinib
For researchers and drug development professionals, the lifecycle of a compound extends beyond its experimental use. The proper disposal of ritlecitinib, an irreversible inhibitor of JAK3 and the TEC kinase family, is a critical final step to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of this compound and associated materials.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste, including investigational compounds like this compound, is governed by a multi-tiered regulatory framework. Key agencies in the United States include the Environmental Protection Agency (EPA), which sets guidelines for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2] Many states have their own, often more stringent, regulations.[1] A significant recent development is the EPA's Subpart P rule, which specifically addresses the management of hazardous waste pharmaceuticals by healthcare facilities and bans their disposal via sewers.[2][3]
This compound Disposal: A Step-by-Step Protocol
Based on safety data sheets (SDS) and general pharmaceutical waste guidelines, the following procedures should be followed for the disposal of this compound.
1. Personal Protective Equipment (PPE): Before handling any this compound waste, it is crucial to wear appropriate PPE, including chemical-impermeable gloves, a lab coat, and tightly fitting safety goggles.[4][5] Handling should occur in a well-ventilated area.[4][5]
2. Waste Segregation and Collection: All materials that have come into contact with this compound must be treated as chemical waste.[6] This includes:
-
Unused or Expired this compound: Pure chemical compound.
-
Contaminated Labware: Gloves, pipette tips, vials, and other containers.[6]
-
Contaminated Sharps: Needles and syringes should be placed in a designated sharps container.[6]
Collect all this compound waste in suitable, closed, and clearly labeled containers.[4][6] The label should indicate "Hazardous Waste" and identify the contents as "this compound."[6]
3. Storage: Store waste containers in a designated, secure, dry, and cool area, away from incompatible materials and sources of ignition.[4][5]
4. Disposal Method: The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration with flue gas scrubbing.[4] This ensures the complete destruction of the active pharmaceutical ingredient.
Crucially, do not discharge this compound into sewer systems or contaminate water, foodstuffs, or feed.[4] Improper disposal can lead to environmental contamination of water and soil.[1][7]
For households with unused medication, drug take-back programs are the safest option.[1][8] If a take-back program is unavailable, the medication can be mixed with an unpalatable substance like coffee grounds or cat litter, sealed in a container, and placed in the household trash.[8][9]
Quantitative Data
| Data Point | Value | Source |
| Ecotoxicity Data (e.g., LC50, EC50) | Not Available | [10] |
| Permissible Environmental Concentration | Not Established | - |
| Recommended Disposal Method | Licensed Chemical Destruction / Controlled Incineration | [4] |
Experimental Protocols
Detailed experimental protocols for the disposal of this compound were not found in the search results. The provided information is procedural, focusing on established best practices for chemical and pharmaceutical waste management. In a research setting, any deviation from standard incineration would require a thoroughly validated experimental protocol to ensure complete degradation and environmental safety. For investigational drugs in a clinical research setting, unused medications are typically destroyed in accordance with federal guidelines and sponsor standards, often involving incineration through an approved vendor.[11]
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. epa.gov [epa.gov]
- 4. targetmol.com [targetmol.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. oncolink.org [oncolink.org]
- 9. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ritlecitinib
For laboratory professionals engaged in the research and development of Ritlecitinib, a Janus kinase (JAK) inhibitor, ensuring personal safety through the correct use of Personal Protective Equipment (PPE) is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified with several hazards that necessitate specific PPE to mitigate exposure risks. According to safety data sheets, it is considered an acute oral toxicant (Category 4), a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation.[1] Additionally, some data suggests it may be a reproductive toxicant (Category 2).[2] Therefore, a comprehensive PPE strategy is crucial.
Core PPE Requirements:
-
Hand Protection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are suitable options. Gloves must be inspected before use and changed regularly, or immediately if contaminated.[3][4]
-
Eye and Face Protection: Tightly fitting safety goggles with side-shields are required to protect against dust and splashes.[1][3] A face shield should be worn in addition to goggles when there is a significant risk of splashing.
-
Skin and Body Protection: A lab coat or an impervious chemical-resistant suit is necessary to prevent skin contact.[1][3] Protective clothing should meet standards such as EN13982 or ANSI 103.[2]
-
Respiratory Protection: In well-ventilated areas, respiratory protection may not be required. However, if dust or aerosols are generated, or if ventilation is inadequate, a suitable respirator is essential.[1][3] If exposure limits are exceeded, a full-face respirator should be used.[3]
The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) | To prevent skin contact and absorption. |
| Eye Protection | Tightly fitting safety goggles with side-shields | To protect eyes from dust, powders, and splashes. |
| Face Protection | Face shield (in addition to goggles) | For enhanced protection against splashes during bulk handling or solution preparation. |
| Body Protection | Laboratory coat or impervious clothing | To protect skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | To prevent inhalation of dust or aerosols, especially when engineering controls are insufficient. |
Experimental Protocols: Safe Handling and Disposal
Adherence to strict protocols is vital to minimize exposure and ensure a safe working environment.
Handling Procedures:
-
Preparation: Before handling this compound, ensure that the work area is clean and that all necessary PPE is readily available and in good condition. An emergency eyewash station and safety shower must be accessible.[1]
-
Weighing and Aliquoting: Conduct all weighing and aliquoting of solid this compound in a certified chemical fume hood or a ventilated balance enclosure to minimize dust inhalation.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1] Decontaminate all surfaces and equipment that may have come into contact with the compound.
Disposal Plan:
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable materials contaminated with this compound, including gloves, bench paper, and pipette tips, must be collected in a designated, sealed hazardous waste container.
-
Unused Compound: Unused or expired this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain.[1][3]
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed container can then be disposed of according to local regulations.
-
Licensed Disposal: All hazardous waste must be disposed of through a licensed hazardous material disposal company, in accordance with all federal, state, and local regulations.[4]
Visualizing Safety Workflows
To further clarify the procedural steps for safety, the following diagrams illustrate the logical workflows for PPE selection and the disposal of this compound.
Caption: PPE selection workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
